molecular formula C13H11N3O B2672701 Antibacterial agent 266

Antibacterial agent 266

Cat. No.: B2672701
M. Wt: 225.25 g/mol
InChI Key: DUNCYLVJORGPHP-UHFFFAOYSA-N
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Description

Antibacterial agent 266 is a useful research compound. Its molecular formula is C13H11N3O and its molecular weight is 225.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(furan-2-ylmethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-2-6-12-11(5-1)13(16-9-15-12)14-8-10-4-3-7-17-10/h1-7,9H,8H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNCYLVJORGPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Antibacterial Agent AT-2266 (Enoxacin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the antibacterial agent AT-2266, also known as Enoxacin. Enoxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Its bactericidal effect is achieved through the specific inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, repair, and recombination.[4][5][6][7] This guide delves into the core mechanism of action, presents quantitative efficacy data, details relevant experimental protocols, and provides visual representations of the key molecular pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Type II Topoisomerases

Enoxacin's primary mode of action is the disruption of bacterial DNA synthesis by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4][5][6][7] These enzymes are vital for managing the topological state of DNA during various cellular processes.

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary to relieve the torsional stress that accumulates during DNA replication and transcription. Enoxacin binds to the DNA-gyrase complex, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterium.[7]

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of interlinked daughter chromosomes following DNA replication. By inhibiting topoisomerase IV, Enoxacin prevents the segregation of newly replicated bacterial chromosomes, leading to a failure in cell division and subsequent cell death.[6][7]

While both enzymes are targeted, the primary target can differ between bacterial types. In many Gram-negative bacteria, DNA gyrase is the preferential target, whereas topoisomerase IV is often the primary target in Gram-positive bacteria.[8]

Signaling Pathway: Molecular Interaction of Enoxacin with DNA Gyrase

Enoxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell Enoxacin Enoxacin Enzyme_DNA_Complex DNA Gyrase-DNA Complex Enoxacin->Enzyme_DNA_Complex Binds to DNA_Gyrase DNA_Gyrase DNA_Gyrase->Enzyme_DNA_Complex forms Bacterial_DNA Bacterial_DNA Bacterial_DNA->DNA_Gyrase interacts with Cleaved_Complex Ternary Complex (Enoxacin-Gyrase-DNA) Enzyme_DNA_Complex->Cleaved_Complex Stabilized by Enoxacin DS_Breaks Double-Strand DNA Breaks Cleaved_Complex->DS_Breaks Prevents re-ligation Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Leads to

Caption: Molecular mechanism of Enoxacin action on bacterial DNA gyrase.

Quantitative Data: In Vitro Efficacy

The antibacterial activity of Enoxacin (AT-2266) is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for Enoxacin against a range of clinically relevant bacteria.

Gram-Negative BacteriaMIC Range (µg/mL)MIC90 (µg/mL)
Pseudomonas aeruginosa0.1 - >2004.0
Escherichia coli≤0.06 - 12.50.5
Enterobacteriaceae≤0.06 - 12.50.5
Haemophilus influenzae0.1 - 0.780.12
Serratia marcescens0.1 - 0.78-
Campylobacter jejuni0.1 - 0.780.12

Data compiled from multiple sources.[2][3][9]

Gram-Positive BacteriaMIC Range (µg/mL)MIC90 (µg/mL)
Staphylococcus spp.0.1 - 12.52.0
Bacillus subtilis0.1 - 0.78-
Enterococci-16

Data compiled from multiple sources.[3][9]

Other MicroorganismsMIC Range (µg/mL)
Mycoplasma pneumoniae1.56 - 12.5

Data compiled from[3].

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Enoxacin is determined using standardized broth microdilution or agar dilution methods.

This method involves preparing a series of two-fold dilutions of Enoxacin in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of Enoxacin that inhibits visible bacterial growth.[6][7][10]

Experimental Workflow: Broth Microdilution for MIC Determination

Broth_Microdilution_Workflow Start Start Prepare_Enoxacin_Dilutions Prepare 2-fold serial dilutions of Enoxacin in broth Start->Prepare_Enoxacin_Dilutions Inoculate_Plates Inoculate microtiter plate wells with standardized bacterial suspension Prepare_Enoxacin_Dilutions->Inoculate_Plates Incubate Incubate at 37°C for 16-20 hours Inoculate_Plates->Incubate Read_Results Observe for visible growth Incubate->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining MIC using the broth microdilution method.

In the agar dilution method, varying concentrations of Enoxacin are incorporated into molten agar, which is then poured into petri dishes. The surface of the agar is then inoculated with a standardized suspension of the test bacteria. After incubation, the MIC is determined as the lowest concentration of Enoxacin that prevents the growth of bacterial colonies.[5][6][7]

DNA Gyrase and Topoisomerase IV Inhibition Assays

The inhibitory activity of Enoxacin against its target enzymes can be quantified using in vitro assays.

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate in the presence of ATP. The reaction products are then analyzed by agarose gel electrophoresis. Supercoiled DNA migrates faster through the gel than relaxed DNA. The inhibitory effect of Enoxacin is determined by a reduction in the amount of supercoiled DNA.

This assay assesses the ability of topoisomerase IV to separate catenated (interlinked) DNA rings into individual circular molecules. The reaction mixture, containing the catenated DNA substrate, topoisomerase IV, and varying concentrations of Enoxacin, is incubated and then analyzed by agarose gel electrophoresis. The separated DNA monomers migrate faster than the catenated network. Inhibition is observed as a decrease in the formation of monomeric DNA.

Logical Relationship: Enzyme Inhibition Assays

Inhibition_Assay_Logic cluster_gyrase DNA Gyrase Inhibition Assay cluster_topoIV Topoisomerase IV Inhibition Assay Relaxed_DNA Relaxed_DNA DNA_Gyrase_ATP DNA Gyrase + ATP Relaxed_DNA->DNA_Gyrase_ATP Supercoiled_DNA Supercoiled_DNA DNA_Gyrase_ATP->Supercoiled_DNA Enoxacin_Gyrase Enoxacin Enoxacin_Gyrase->DNA_Gyrase_ATP Inhibits Catenated_DNA Catenated_DNA Topo_IV Topoisomerase IV Catenated_DNA->Topo_IV Decatenated_DNA Decatenated_DNA Topo_IV->Decatenated_DNA Enoxacin_TopoIV Enoxacin Enoxacin_TopoIV->Topo_IV Inhibits

Caption: Logical flow of DNA gyrase and topoisomerase IV inhibition assays.

Conclusion

Antibacterial agent AT-2266 (Enoxacin) is a potent bactericidal agent with a well-defined mechanism of action targeting bacterial DNA gyrase and topoisomerase IV. Its broad spectrum of activity makes it an effective antibiotic against a variety of bacterial pathogens. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and infectious disease research. Further investigation into the nuances of its interaction with different bacterial species and the mechanisms of resistance will continue to be of high value.

References

AT-2266 (Enoxacin): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-2266, more commonly known as enoxacin, is a synthetic, broad-spectrum fluoroquinolone antibacterial agent.[1] With the chemical formula C₁₅H₁₇FN₄O₃, it belongs to the 1,8-naphthyridine class of antibiotics.[2] Enoxacin exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria by interfering with bacterial DNA replication.[3][4] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, antibacterial activity, and key experimental protocols related to AT-2266 for researchers and drug development professionals.

Chemical Structure and Properties

AT-2266 is chemically identified as 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic acid.[5]

Molecular Structure:

Table 1: Chemical and Physical Properties of AT-2266 (Enoxacin)

PropertyValueReference
IUPAC Name 1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,8-naphthyridine-3-carboxylic acid[3]
Synonyms AT-2266, CI-919, Enoxacin[1]
CAS Number 74011-58-8[3]
Molecular Formula C₁₅H₁₇FN₄O₃[3]
Molar Mass 320.32 g/mol [3]
Melting Point 220 to 224 °C (428 to 435 °F)[3]

Mechanism of Action

Enoxacin's bactericidal effect stems from its inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][4] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

  • Inhibition of DNA Gyrase: In Gram-negative bacteria, DNA gyrase is the primary target. This enzyme introduces negative supercoils into the bacterial DNA, a process vital for the initiation of DNA replication. Enoxacin binds to the DNA-gyrase complex, stabilizing it and preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately causing cell death.[4]

  • Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is responsible for decatenating interlinked daughter DNA molecules following replication. By inhibiting topoisomerase IV, enoxacin prevents the segregation of the newly replicated chromosomes, leading to a cessation of cell division and bacterial death.[4]

The dual-targeting mechanism of enoxacin contributes to its broad spectrum of activity and can help to minimize the development of bacterial resistance.

Enoxacin_Mechanism_of_Action cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria DNA_Gyrase_GN DNA Gyrase Supercoiling_GN Negative Supercoiling of DNA DNA_Gyrase_GN->Supercoiling_GN DS_Breaks_GN Double-Strand Breaks DNA_Gyrase_GN->DS_Breaks_GN Stabilizes complex, leading to Replication_Initiation_GN DNA Replication Initiation Supercoiling_GN->Replication_Initiation_GN Enoxacin_GN Enoxacin (AT-2266) Enoxacin_GN->DNA_Gyrase_GN Inhibits Cell_Death_GN Cell Death DS_Breaks_GN->Cell_Death_GN Topo_IV_GP Topoisomerase IV Decatenation_GP Decatenation of Daughter Chromosomes Topo_IV_GP->Decatenation_GP Segregation_Block_GP Segregation Blocked Topo_IV_GP->Segregation_Block_GP Inhibition leads to Chromosome_Segregation_GP Chromosome Segregation Decatenation_GP->Chromosome_Segregation_GP Enoxacin_GP Enoxacin (AT-2266) Enoxacin_GP->Topo_IV_GP Inhibits Cell_Death_GP Cell Death Segregation_Block_GP->Cell_Death_GP

Diagram 1: Mechanism of Action of Enoxacin (AT-2266)

Antibacterial Activity and Pharmacokinetics

Enoxacin demonstrates a broad spectrum of in vitro activity against a variety of clinically relevant pathogens. Its pharmacokinetic profile is characterized by rapid oral absorption and a relatively long half-life.

Table 2: In Vitro Antibacterial Activity of Enoxacin (MIC₉₀ in µg/mL)

Bacterial SpeciesMIC₉₀ (µg/mL)Reference
Escherichia coli≤0.8[6]
Klebsiella pneumoniae≤0.8[6]
Enterobacter spp.≤0.8[6]
Serratia spp.≤0.8[6]
Proteus mirabilis≤0.8[6]
Pseudomonas aeruginosa≤3.1[6]
Haemophilus influenzae<0.1[6]
Neisseria gonorrhoeae<0.1[6]
Staphylococcus aureus3.1[6]

Table 3: Pharmacokinetic Parameters of Enoxacin in Healthy Volunteers

ParameterValueReference
Bioavailability (oral) ~89%[7]
Plasma Protein Binding 35-40%[3]
Elimination Half-life 3-6 hours[3]
Peak Plasma Concentration (400 mg oral dose) 2-4.4 µg/mL[8]
Primary Route of Excretion Renal[3]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Enoxacin (AT-2266) stock solution

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for dilutions

  • Incubator (35 ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of Enoxacin Dilutions:

    • Prepare a stock solution of enoxacin in a suitable solvent.

    • Perform serial twofold dilutions of the enoxacin stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.008 to 128 µg/mL).

    • Include a growth control well (CAMHB with inoculum but no enoxacin) and a sterility control well (CAMHB only).

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a fresh agar plate.

    • Transfer the colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Cover the plate and incubate at 35 ± 2°C in ambient air for 16-20 hours.

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of enoxacin that completely inhibits visible growth of the organism.

    • Alternatively, a microplate reader can be used to measure the optical density at 600 nm (OD₆₀₀) to determine growth inhibition.

MIC_Workflow Start Start Prepare_Enoxacin Prepare Serial Dilutions of Enoxacin in 96-well Plate Start->Prepare_Enoxacin Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Enoxacin->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read Results (Visual or OD600) Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

Diagram 2: Workflow for MIC Determination
DNA Gyrase Inhibition Assay (Supercoiling Assay)

This protocol is based on a standard in vitro assay to measure the inhibition of DNA gyrase supercoiling activity.

Materials:

  • Purified bacterial DNA gyrase (GyrA and GyrB subunits)

  • Relaxed plasmid DNA (e.g., pBR322)

  • 5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM Spermidine, 5 mM ATP, 32.5% glycerol)

  • Enoxacin (AT-2266) solutions at various concentrations

  • Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose gel (1%) and electrophoresis apparatus

  • Ethidium bromide or other DNA stain

  • UV transilluminator and gel documentation system

Procedure:

  • Reaction Setup:

    • On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction, combine:

      • 4 µL of 5X Assay Buffer

      • x µL of sterile water

      • 1 µL of relaxed plasmid DNA (e.g., 0.5 µg)

      • 1 µL of enoxacin solution (or solvent control)

      • 1 µL of DNA gyrase enzyme (e.g., 1 unit)

    • The final volume should be 20 µL.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for 30-60 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 4 µL of Stop Buffer/Loading Dye.

  • Agarose Gel Electrophoresis:

    • Load the entire reaction mixture into the wells of a 1% agarose gel.

    • Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

    • Relaxed plasmid DNA will migrate slower than supercoiled DNA.

    • The concentration of enoxacin that inhibits 50% of the supercoiling activity (IC₅₀) can be determined by quantifying the band intensities.

DNA_Gyrase_Inhibition_Assay Start Start Setup_Reaction Set up Reaction Mixture: - Relaxed DNA - DNA Gyrase - Assay Buffer - Enoxacin (or control) Start->Setup_Reaction Incubate Incubate at 37°C Setup_Reaction->Incubate Stop_Reaction Stop Reaction with Stop Buffer/Loading Dye Incubate->Stop_Reaction Run_Gel Run on 1% Agarose Gel Stop_Reaction->Run_Gel Stain_Visualize Stain with EtBr and Visualize under UV Run_Gel->Stain_Visualize Analyze Analyze Band Migration: Relaxed vs. Supercoiled Stain_Visualize->Analyze End End Analyze->End

Diagram 3: DNA Gyrase Inhibition Assay Workflow

Conclusion

AT-2266 (enoxacin) is a potent fluoroquinolone antibiotic with a well-defined mechanism of action and a broad spectrum of antibacterial activity. This technical guide provides essential information for researchers working with this compound, including its chemical properties, mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its evaluation. The provided methodologies for MIC determination and DNA gyrase inhibition assays serve as a foundation for further in vitro and in vivo studies.

References

Unraveling the Discovery and History of a Novel Antibacterial Agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Antibacterial Agents

The history of medicine was irrevocably altered by the discovery of antibiotics. Beginning with Alexander Fleming's accidental observation of penicillin's bactericidal properties in 1928, the "golden era" of antibiotic discovery from the 1940s to the 1960s furnished humanity with a powerful arsenal against bacterial infections.[1][2][3] This period saw the introduction of most of the antibiotic classes still in use today.[1] However, the rise of antibiotic resistance has precipitated a global health crisis, with a "discovery void" in the development of new classes of antibiotics since the 1980s.[1][4] This has created an urgent need for novel antibacterial agents to combat multidrug-resistant pathogens.[5][6]

This technical guide provides a comprehensive overview of the discovery and history of a hypothetical novel antibacterial agent, herein referred to as "Antibacterial Agent 266," to serve as a template for documenting such discoveries. The methodologies, data, and pathways presented are representative of the rigorous process of antibacterial drug development.

Discovery of this compound

The discovery of a new antibacterial agent often begins with extensive screening of natural products or synthetic compound libraries.[7] In the case of our hypothetical "this compound," its journey began with the screening of a library of marine microbial extracts against a panel of multidrug-resistant bacteria.

An extract from the fermentation broth of Streptomyces sp. strain 266, isolated from deep-sea sediments, demonstrated potent inhibitory activity against vancomycin-resistant Enterococcus faecium (VRE). Subsequent bioassay-guided fractionation led to the isolation of the active compound, a novel macrocyclic lactone, which was designated this compound.

Physicochemical Properties and Structure Elucidation

The molecular structure of this compound was elucidated using a combination of spectroscopic techniques, including high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₄₂H₆₅NO₁₂
Molecular Weight787.96 g/mol
AppearanceWhite crystalline solid
Melting Point188-192 °C
SolubilitySoluble in methanol, DMSO; poorly soluble in water

In Vitro Antibacterial Activity

The antibacterial spectrum and potency of this compound were determined by measuring its minimum inhibitory concentration (MIC) against a broad panel of clinically relevant bacteria.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (MRSA) ATCC 433000.5
Enterococcus faecium (VRE) ATCC 515590.25
Streptococcus pneumoniae ATCC 496190.125
Escherichia coli ATCC 25922>128
Pseudomonas aeruginosa ATCC 27853>128
Klebsiella pneumoniae (KPC) BAAK-1705>128

The data indicate that this compound possesses potent activity against Gram-positive bacteria, including drug-resistant strains, but is inactive against the tested Gram-negative bacteria.

Mechanism of Action Studies

Elucidating the mechanism of action is a critical step in the development of a new antibiotic. For this compound, a series of experiments were conducted to identify its cellular target.

Macromolecular Synthesis Inhibition Assays

Initial studies using radiolabeled precursors for DNA, RNA, protein, and cell wall synthesis in S. aureus revealed that this compound selectively inhibited peptidoglycan biosynthesis.

Identification of the Molecular Target

Further investigations using affinity chromatography with immobilized this compound, followed by mass spectrometry, identified penicillin-binding protein 2a (PBP2a) as the primary binding partner. This was confirmed by surface plasmon resonance (SPR) analysis, which demonstrated a high-affinity interaction between the agent and purified PBP2a.

The proposed signaling pathway for the mechanism of action is the inhibition of bacterial cell wall synthesis.

Inhibition_of_Cell_Wall_Synthesis Antibacterial_Agent_266 Antibacterial_Agent_266 PBP2a PBP2a Antibacterial_Agent_266->PBP2a Binds to and inhibits Peptidoglycan_Synthesis Peptidoglycan_Synthesis PBP2a->Peptidoglycan_Synthesis Catalyzes Cell_Wall_Integrity_Loss Cell_Wall_Integrity_Loss Peptidoglycan_Synthesis->Cell_Wall_Integrity_Loss Disruption leads to Bacterial_Cell_Lysis Bacterial_Cell_Lysis Cell_Wall_Integrity_Loss->Bacterial_Cell_Lysis

Caption: Inhibition of bacterial cell wall synthesis by this compound.

In Vivo Efficacy Studies

The in vivo efficacy of this compound was evaluated in a murine model of systemic infection.

Table 3: In Vivo Efficacy of this compound in a Murine Sepsis Model (MRSA)

Treatment GroupDose (mg/kg)Survival Rate (%)
Vehicle Control-0
This compound1080
This compound20100
Vancomycin10100

These results demonstrate that this compound is effective in treating a life-threatening bacterial infection in a relevant animal model.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC was determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • A serial two-fold dilution of this compound was prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Each well was inoculated with a bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

  • Plates were incubated at 37°C for 18-24 hours.

  • The MIC was defined as the lowest concentration of the agent that completely inhibited visible bacterial growth.

Murine Sepsis Model

The experimental workflow for the in vivo efficacy study is outlined below.

Murine_Sepsis_Model_Workflow Acclimatization Mice Acclimatization (7 days) Infection Intraperitoneal Injection of MRSA (1x10⁷ CFU) Acclimatization->Infection Treatment Intravenous Administration of This compound or Vehicle (1 hour post-infection) Infection->Treatment Monitoring Observation for Survival (7 days) Treatment->Monitoring Endpoint Record Survival Rate Monitoring->Endpoint

Caption: Experimental workflow for the murine sepsis model.

Conclusion and Future Directions

This compound represents a promising new class of antibacterial compounds with potent activity against multidrug-resistant Gram-positive pathogens. Its novel mechanism of action, targeting PBP2a, makes it a valuable candidate for further development. Future studies will focus on lead optimization to improve its pharmacokinetic and pharmacodynamic properties, as well as to broaden its spectrum of activity to include Gram-negative bacteria. The journey of this compound from a deep-sea microbe to a potential therapeutic underscores the importance of continued exploration of natural products in the search for new antibiotics.

References

Enoxacin's Spectrum of Activity Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic. While historically recognized for its potent activity against Gram-negative bacteria, its efficacy against Gram-positive organisms is a critical area of study for understanding its full therapeutic potential and for the development of new antibacterial agents. This technical guide provides an in-depth analysis of enoxacin's spectrum of activity against Gram-positive bacteria, detailing its mechanism of action, quantitative susceptibility data, and the experimental methodologies used for its evaluation.

Mechanism of Action

Enoxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] In Gram-positive bacteria, topoisomerase IV is the primary target, playing a crucial role in the decatenation of daughter chromosomes following replication. DNA gyrase, the primary target in many Gram-negative bacteria, is also inhibited, though generally to a lesser extent.

The inhibition of these topoisomerases by enoxacin stabilizes the enzyme-DNA complex, leading to the accumulation of double-stranded DNA breaks.[1] This disruption of DNA integrity ultimately results in the cessation of DNA replication and cell death.[1]

The following diagram illustrates the mechanism of action of enoxacin in Gram-positive bacteria.

Enoxacin_Mechanism cluster_replication Bacterial DNA Replication cluster_topoisomerase Topoisomerase IV Action cluster_enoxacin Enoxacin Intervention cluster_outcome Result Replication_Fork Replication Fork Catenated_Chromosomes Catenated Daughter Chromosomes Replication_Fork->Catenated_Chromosomes Replication Topoisomerase_IV Topoisomerase IV Catenated_Chromosomes->Topoisomerase_IV Decatenation Decatenation Topoisomerase_IV->Decatenation DNA_Breaks Double-Strand DNA Breaks Topoisomerase_IV->DNA_Breaks Stabilized Complex Leads to Separated_Chromosomes Separated_Chromosomes Decatenation->Separated_Chromosomes Separated Daughter Chromosomes Enoxacin Enoxacin Enoxacin->Topoisomerase_IV Inhibits Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death

Caption: Mechanism of Enoxacin Action in Gram-Positive Bacteria.

In Vitro Spectrum of Activity

The in vitro activity of enoxacin against a range of Gram-positive bacteria has been evaluated in numerous studies. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a quantitative measure of enoxacin's potency.

Table 1: Enoxacin MIC Data for Staphylococcus species
Bacterial SpeciesNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
Staphylococcus aureus--4-[1]
Staphylococcus aureus--6.2-[3]
Staphylococcus aureus (methicillin-resistant)115-2.0-[4]
Staphylococci836---[5]
Table 2: Enoxacin MIC Data for Enterococcus species
Bacterial SpeciesNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
Enterococcus faecalis--16-[1]
Table 3: Enoxacin MIC Data for Streptococcus species
Bacterial SpeciesNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
Streptococcus spp.---16-32[6]
Streptococcus spp.---6.3-12.5[3]
Table 4: Enoxacin MIC Data for Other Gram-Positive Bacteria
Bacterial SpeciesNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
Listeria monocytogenes84-≤1.0 (for ciprofloxacin)-[7]
Corynebacterium spp.86--<0.01-8 (for various quinolones)[8]

Note: Data for enoxacin against Listeria monocytogenes and Corynebacterium species is limited in the reviewed literature; data for other quinolones is provided for context.

Experimental Protocols

The determination of enoxacin's in vitro activity is primarily conducted through standardized antimicrobial susceptibility testing methods. The following outlines a typical experimental workflow based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_incubation Incubation cluster_analysis Data Analysis Isolate Bacterial Isolate (Gram-Positive) Culture Pure Culture on Appropriate Agar Isolate->Culture Inoculum Standardized Inoculum (0.5 McFarland) Culture->Inoculum Inoculation Inoculation of Media with Bacterial Suspension Inoculum->Inoculation Method Broth Microdilution or Agar Dilution Method Method->Inoculation Enoxacin_Prep Serial Dilutions of Enoxacin Enoxacin_Prep->Method Incubate Incubation at 35±2°C for 16-20 hours Inoculation->Incubate Read_MIC Visual Inspection for Lowest Concentration Inhibiting Growth (MIC) Incubate->Read_MIC

Caption: Standardized Workflow for MIC Determination.

Detailed Methodologies

1. Bacterial Isolates:

  • Clinical isolates of Gram-positive bacteria are obtained from patient samples.

  • Reference strains from recognized culture collections (e.g., ATCC) are used for quality control.

2. Culture and Inoculum Preparation:

  • Isolates are subcultured on an appropriate non-selective medium (e.g., Blood Agar or Tryptic Soy Agar) to ensure purity and viability.

  • A standardized inoculum is prepared by suspending bacterial colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

3. Antimicrobial Susceptibility Testing:

  • Broth Microdilution:

    • Serial twofold dilutions of enoxacin are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms like streptococci, CAMHB may be supplemented with lysed horse blood.

    • Microtiter plates are inoculated with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Agar Dilution:

    • Serial twofold dilutions of enoxacin are incorporated into molten Mueller-Hinton Agar.

    • The standardized bacterial suspension is diluted, and a defined volume is spotted onto the surface of the agar plates.

4. Incubation:

  • Inoculated plates or trays are incubated at 35 ± 2°C in ambient air for 16-20 hours. For some fastidious organisms, incubation in an atmosphere with increased CO₂ may be required.

5. MIC Determination:

  • The MIC is recorded as the lowest concentration of enoxacin that completely inhibits visible growth of the organism.

Bactericidal vs. Bacteriostatic Activity

Enoxacin is generally considered to be a bactericidal agent.[6][9] The distinction between bactericidal and bacteriostatic activity is determined by the ratio of the Minimum Bactericidal Concentration (MBC) to the MIC. An MBC/MIC ratio of ≤4 is typically indicative of bactericidal activity. Studies have shown that for enoxacin, there is often no major difference between the MIC and MBC values, confirming its bactericidal nature against susceptible Gram-positive organisms.[3]

Resistance Mechanisms

Resistance to enoxacin in Gram-positive bacteria primarily arises from two main mechanisms:

  • Target Site Mutations: Alterations in the quinolone-resistance determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE or grlA and grlB in S. aureus) are the most common cause of resistance. These mutations reduce the binding affinity of enoxacin to its target enzymes.

  • Efflux Pumps: Overexpression of native efflux pumps can actively transport enoxacin out of the bacterial cell, reducing its intracellular concentration and thus its efficacy.

Conclusion

Enoxacin demonstrates a variable but significant spectrum of activity against Gram-positive bacteria. It is generally more active against staphylococci than against enterococci and streptococci. Its bactericidal action, mediated through the inhibition of DNA gyrase and topoisomerase IV, makes it an important molecule of study in the context of both established and emerging Gram-positive pathogens. A thorough understanding of its activity, supported by standardized experimental protocols, is essential for guiding clinical applications and for the rational design of next-generation fluoroquinolones with enhanced Gram-positive potency.

References

An In-depth Technical Guide to the Synthesis of Antibacterial Agent 266

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

"Antibacterial agent 266" is a designation that does not correspond to a publicly recognized or specifically identified chemical compound in scientific literature and chemical databases. This term is likely an internal, non-standard, or placeholder name used within a research or development context. The lack of a specific chemical name, CAS number, or reference in published literature makes it impossible to provide a definitive synthesis pathway and associated technical data for a compound under this generic label.

This guide, therefore, addresses the user's request by presenting a hypothetical, yet plausible, synthesis pathway for a fictional antibacterial agent, herein referred to as "Exemplar Compound 266." This exemplar is a novel fluoroquinolone derivative, a class of antibiotics known for their broad-spectrum activity. The following sections will provide a detailed, albeit illustrative, technical overview of its synthesis, experimental protocols, and relevant data, adhering to the user's specified format.

Disclaimer: The following information is for illustrative purposes only and does not describe the synthesis of a real-world antibacterial agent known as "266." All data and protocols are representative examples.

Hypothetical Synthesis Pathway for Exemplar Compound 266

The synthesis of Exemplar Compound 266 is proposed as a multi-step process starting from commercially available precursors. The core of the molecule is a quinolone ring, which is functionalized in subsequent steps to achieve the final structure.

Overall Synthesis Scheme

G A 3-chloro-4-fluoroaniline C Intermediate 1 A->C Step 1: Condensation B Diethyl ethoxymethylenemalonate B->C D Intermediate 2 C->D Step 2: Cyclization E Intermediate 3 D->E Step 3: Hydrolysis & Decarboxylation F Exemplar Compound 266 E->F Step 4: N-alkylation

Figure 1. Proposed synthesis pathway for Exemplar Compound 266.

Step 1: Condensation

The initial step involves the condensation of 3-chloro-4-fluoroaniline with diethyl ethoxymethylenemalonate. This reaction is typically carried out in an inert solvent and may be heated to drive the reaction to completion.

Step 2: Cyclization

The resulting intermediate is then subjected to a thermal cyclization reaction. High-boiling point solvents such as Dowtherm A are often used to achieve the necessary temperatures for the intramolecular cyclization to form the quinolone ring system.

Step 3: Hydrolysis and Decarboxylation

The ester group on the quinolone ring is hydrolyzed to a carboxylic acid, typically using a strong base like sodium hydroxide, followed by acidification. The subsequent decarboxylation is often achieved by heating the diacid intermediate.

Step 4: N-alkylation

The final step involves the N-alkylation of the quinolone nitrogen with a suitable alkylating agent, such as ethyl iodide, in the presence of a base like potassium carbonate to yield the final product, Exemplar Compound 266.

Experimental Protocols

The following are detailed, representative methodologies for the key steps in the synthesis of Exemplar Compound 266.

Experimental Workflow

G cluster_0 Synthesis cluster_1 Workup & Purification cluster_2 Analysis A Reaction Setup B Reagent Addition A->B C Reaction Monitoring (TLC) B->C D Quenching C->D E Extraction D->E F Purification (Crystallization/Chromatography) E->F G Yield Calculation F->G H Spectroscopic Analysis (NMR, MS) G->H I Purity Assessment (HPLC) H->I

Figure 2. General experimental workflow for each synthesis step.

Step 1: Synthesis of Intermediate 1

  • To a stirred solution of 3-chloro-4-fluoroaniline (1.0 eq) in toluene, add diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the reaction mixture to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of Intermediate 2

  • Add Intermediate 1 (1.0 eq) to Dowtherm A.

  • Heat the mixture to 250 °C for 30 minutes.

  • Cool the reaction mixture and add hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry.

Step 3: Synthesis of Intermediate 3

  • Suspend Intermediate 2 (1.0 eq) in a 10% aqueous solution of sodium hydroxide.

  • Heat to reflux for 2 hours.

  • Cool the solution and acidify with concentrated hydrochloric acid to pH 2.

  • Collect the resulting precipitate by filtration and wash with water.

  • Heat the solid at 280 °C until gas evolution ceases to effect decarboxylation.

Step 4: Synthesis of Exemplar Compound 266

  • To a suspension of Intermediate 3 (1.0 eq) and potassium carbonate (2.0 eq) in dimethylformamide (DMF), add ethyl iodide (1.2 eq).

  • Heat the mixture at 80 °C for 6 hours.

  • Pour the reaction mixture into ice water and collect the precipitate.

  • Recrystallize the crude product from ethanol to obtain pure Exemplar Compound 266.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data for the synthesis of Exemplar Compound 266.

Table 1: Reaction Yields and Purity

StepProductYield (%)Purity (HPLC, %)
1Intermediate 195>98
2Intermediate 288>97
3Intermediate 392>99
4Exemplar Compound 26685>99.5

Table 2: Spectroscopic Data for Exemplar Compound 266

AnalysisData
¹H NMR δ 8.90 (s, 1H), 8.10 (d, J=8.0 Hz, 1H), 7.90 (d, J=12.0 Hz, 1H), 4.60 (q, J=7.0 Hz, 2H), 1.50 (t, J=7.0 Hz, 3H).
¹³C NMR δ 176.5, 165.0, 155.2 (d, J=250 Hz), 148.0, 138.5, 125.0, 120.8 (d, J=18 Hz), 118.0, 115.6 (d, J=22 Hz), 108.0, 45.5, 14.8.
Mass Spec m/z (ESI+): [M+H]⁺ calculated for C₁₂H₁₀ClFNO₂: 254.04; found: 254.05.

Conclusion

While "this compound" does not correspond to a known compound, this guide provides a comprehensive and technically detailed framework for the synthesis of a novel fluoroquinolone derivative, "Exemplar Compound 266." The provided synthesis pathway, experimental protocols, and quantitative data serve as a robust example for researchers and professionals in drug development, illustrating the key steps and considerations in the synthesis of such molecules. For any real-world application, the user would need to provide a specific chemical identifier to enable a search for factual and validated scientific information.

AT-2266 (Enoxacin): A Technical Guide on Antibacterial Properties and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-2266, also known as Enoxacin, is a synthetic fluoroquinolone, a class of broad-spectrum antibacterial agents.[1] It is a 1,8-naphthyridine derivative and is structurally related to nalidixic acid.[1] This technical guide provides an in-depth overview of the antibacterial properties and efficacy of AT-2266, with a focus on its mechanism of action, in vitro and in vivo activity, and detailed experimental protocols for its evaluation.

Mechanism of Action

AT-2266 exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][3][4] This dual-targeting mechanism contributes to its potent antibacterial activity.

The key steps in the mechanism of action are as follows:

  • Enzyme-DNA Complex Formation: DNA gyrase and topoisomerase IV create transient double-strand breaks in the bacterial DNA to manage DNA supercoiling and decatenate replicated chromosomes, respectively.[5]

  • AT-2266 Intervention: AT-2266 binds to the enzyme-DNA complex, stabilizing it.[5][6] This traps the enzyme on the DNA, preventing the re-ligation of the broken DNA strands.

  • Inhibition of DNA Synthesis: The formation of the stable ternary complex of AT-2266, the enzyme, and DNA blocks the progression of the replication fork, leading to a rapid and reversible inhibition of DNA synthesis.[5]

  • Induction of Cell Death: At sufficient concentrations, the accumulation of double-strand DNA breaks triggers the bacterial SOS response and ultimately leads to cell death.[5]

The IC50 values for the inhibition of these enzymes by enoxacin are 126 µg/ml for DNA gyrase and 26.5 µg/ml for topoisomerase IV.[2]

AT2266_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell AT2266 AT-2266 (Enoxacin) DNA_Gyrase DNA Gyrase AT2266->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV AT2266->Topo_IV Inhibits Bacterial_DNA Bacterial DNA DNA_Gyrase->Bacterial_DNA Maintains Supercoiling Topo_IV->Bacterial_DNA Decatenates Daughter Chromosomes Replication_Fork Replication Fork Bacterial_DNA->Replication_Fork Replication DS_Breaks Double-Strand DNA Breaks Replication_Fork->DS_Breaks Blocked by Inhibited Enzymes Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Leads to

Diagram 1: Mechanism of action of AT-2266 (Enoxacin).

In Vitro Antibacterial Efficacy

AT-2266 has demonstrated a broad spectrum of in vitro activity against a wide range of Gram-positive and Gram-negative bacteria.[3][7][8] Its potency is generally comparable to or greater than other quinolones like norfloxacin and significantly higher than older agents such as nalidixic acid.

Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of AT-2266 against various clinical isolates. The MIC90 represents the concentration required to inhibit the growth of 90% of the tested strains.

Table 1: In Vitro Activity of AT-2266 against Enterobacteriaceae

OrganismNumber of StrainsMIC90 (mg/L)Reference
Escherichia coli22451 (part of total)≤0.25 - 2[7]
Klebsiella spp.22451 (part of total)≤0.25 - 2[7]
Enterobacter spp.362 (part of total)>1.0[3]
Serratia spp.362 (part of total)>1.0[3]
Proteus mirabilis740 (part of total)≤0.8[8]
Morganella morganii740 (part of total)≤0.8[8]
Citrobacter freundii22451 (part of total)Variable[7]

Table 2: In Vitro Activity of AT-2266 against Other Gram-Negative Bacteria

OrganismNumber of StrainsMIC90 (mg/L)Reference
Pseudomonas aeruginosa35402[7]
Acinetobacter calcoaceticus2604[7]
Haemophilus influenzae22451 (part of total)≤0.25[7]
Neisseria gonorrhoeae22451 (part of total)≤0.25[7]

Table 3: In Vitro Activity of AT-2266 against Gram-Positive Bacteria

OrganismNumber of StrainsMIC90 (mg/L)Reference
Staphylococcus aureus26352[7]
Staphylococcus epidermidis8372[7]
Streptococci22451 (part of total)8 - 32[7]

Table 4: In Vitro Activity of AT-2266 against Aminoglycoside-Resistant Pseudomonas aeruginosa

Strain TypeNumber of StrainsMIC90 (µg/mL)Reference
Aminoglycoside-Susceptible1011.0 - 2.0[9]
Aminoglycoside-Resistant1052.0 - 4.0[9]

In Vivo Efficacy

The in vivo efficacy of AT-2266 has been evaluated in various animal models of infection, demonstrating its potential for treating systemic and localized bacterial infections.

Mouse Sepsis Model

In a murine sepsis model, AT-2266 has been shown to improve survival rates and reduce bacterial load. The following is a general experimental workflow for evaluating the in vivo efficacy of AT-2266 in a mouse sepsis model.

InVivo_Sepsis_Workflow A Bacterial Culture Preparation (e.g., E. coli) B Induction of Sepsis in Mice (Intraperitoneal Injection) A->B C Treatment Groups: - Vehicle Control - AT-2266 (various doses) - Comparator Antibiotic B->C D Monitoring of Mice: - Survival - Clinical Signs of Sepsis C->D E Bacterial Load Determination (Blood, Spleen, Liver) D->E F Data Analysis: - Survival Curves - Comparison of Bacterial Loads E->F

Diagram 2: Experimental workflow for a mouse sepsis model.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

5.1.1 Materials

  • AT-2266 (Enoxacin) powder

  • Appropriate solvent (e.g., 0.1 N NaOH, followed by dilution in sterile water)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

5.1.2 Procedure

  • Preparation of AT-2266 Stock Solution: Prepare a stock solution of AT-2266 at a concentration of 1280 µg/mL in a suitable solvent.

  • Preparation of Serial Dilutions:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the AT-2266 stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum 1:150 in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Within 15 minutes of preparation, add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of AT-2266 that completely inhibits visible growth of the organism. This can be determined by visual inspection or by reading the optical density at 600 nm using a microplate reader.

In Vivo Mouse Sepsis Model Protocol

This protocol provides a framework for evaluating the efficacy of AT-2266 in a murine model of sepsis induced by intraperitoneal injection of bacteria.

5.2.1 Materials

  • AT-2266 (Enoxacin) for injection

  • Vehicle solution (e.g., sterile saline)

  • Pathogenic bacterial strain (e.g., Escherichia coli)

  • Appropriate growth medium (e.g., Luria-Bertani broth)

  • Mice (e.g., BALB/c or C57BL/6)

  • Sterile syringes and needles

  • Equipment for euthanasia and tissue homogenization

5.2.2 Procedure

  • Bacterial Preparation:

    • Culture the bacterial strain to mid-log phase in the appropriate broth.

    • Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to the desired concentration (e.g., 1 x 10⁸ CFU/mL).

  • Induction of Sepsis:

    • Inject each mouse intraperitoneally with 0.1 mL of the bacterial suspension.

  • Treatment:

    • At a predetermined time post-infection (e.g., 1-2 hours), randomize the mice into treatment groups.

    • Administer AT-2266 at various doses (e.g., 10, 25, 50 mg/kg) via a specified route (e.g., subcutaneous or intravenous).

    • Include a vehicle control group and a positive control group (a known effective antibiotic).

  • Monitoring:

    • Monitor the mice for survival and clinical signs of sepsis (e.g., lethargy, piloerection, hypothermia) at regular intervals for a specified period (e.g., 7 days).

  • Bacterial Load Determination (at a specified time point, e.g., 24 hours post-infection):

    • Euthanize a subset of mice from each group.

    • Aseptically collect blood, spleen, and liver samples.

    • Homogenize the tissue samples in sterile PBS.

    • Perform serial dilutions of the blood and tissue homogenates and plate on appropriate agar plates.

    • Incubate the plates and count the number of colony-forming units (CFU) to determine the bacterial load per mL of blood or gram of tissue.

  • Data Analysis:

    • Compare the survival rates between the treatment groups using Kaplan-Meier survival analysis.

    • Compare the bacterial loads between the groups using appropriate statistical tests (e.g., t-test or ANOVA).

Time-Kill Curve Assay

This assay assesses the bactericidal or bacteriostatic activity of AT-2266 over time.

5.3.1 Materials

  • AT-2266 (Enoxacin)

  • Bacterial strain

  • Appropriate broth medium (e.g., CAMHB)

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Apparatus for serial dilutions and plating

5.3.2 Procedure

  • Inoculum Preparation: Prepare a standardized bacterial inoculum in the logarithmic phase of growth (approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL) in the appropriate broth.

  • Assay Setup:

    • Prepare tubes or flasks containing the broth with AT-2266 at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).

    • Include a growth control tube without any antibiotic.

  • Incubation and Sampling:

    • Inoculate each tube with the prepared bacterial suspension.

    • Incubate the tubes at 35°C ± 2°C in a shaking incubator.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count:

    • Perform serial dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume of the appropriate dilutions onto agar plates.

    • Incubate the plates for 18-24 hours.

    • Count the colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each concentration of AT-2266 and the growth control.

    • A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is a <3-log10 reduction.

Time_Kill_Assay_Workflow A Prepare Standardized Bacterial Inoculum B Set up Assay Tubes: - Growth Control - AT-2266 (various MIC multiples) A->B C Inoculate and Incubate (Shaking Incubator) B->C D Collect Samples at Time Points (0, 2, 4, 6, 8, 24h) C->D E Perform Serial Dilutions and Plate for Viable Counts D->E F Incubate Plates and Count Colonies (CFU/mL) E->F G Plot Time-Kill Curve (log10 CFU/mL vs. Time) F->G

Diagram 3: Experimental workflow for a time-kill curve assay.

Conclusion

AT-2266 (Enoxacin) is a potent fluoroquinolone antibacterial agent with a well-defined mechanism of action and a broad spectrum of activity against clinically relevant bacteria. The data presented in this guide, along with the detailed experimental protocols, provide a comprehensive resource for researchers and drug development professionals working with this compound. Further investigation into its efficacy against emerging resistant pathogens and its potential in combination therapies is warranted.

References

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Enoxacin (AT-2266)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enoxacin, also known as AT-2266, is a broad-spectrum fluoroquinolone antibacterial agent. This document provides a comprehensive overview of its pharmacokinetic and pharmacodynamic properties, intended for a technical audience in the field of drug development and research. It details the absorption, distribution, metabolism, and excretion (ADME) profile of enoxacin, alongside its mechanism of action, antibacterial spectrum, and in vivo efficacy. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams to facilitate a thorough understanding of this antibacterial agent.

Pharmacodynamics

Enoxacin exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria by interfering with bacterial DNA replication.

Mechanism of Action

Like other fluoroquinolones, enoxacin's primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2]

  • DNA Gyrase Inhibition: In Gram-negative bacteria, enoxacin primarily targets DNA gyrase. This enzyme is responsible for introducing negative supercoils into bacterial DNA, a crucial step for DNA replication and transcription. Enoxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.[1]

  • Topoisomerase IV Inhibition: In Gram-positive bacteria, the primary target is topoisomerase IV. This enzyme is essential for the separation of interlinked daughter DNA molecules following replication. By inhibiting topoisomerase IV, enoxacin prevents the segregation of newly replicated chromosomes, leading to a halt in cell division and subsequent cell death.[1]

Enoxacin_Mechanism_of_Action cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria enoxacin_gn Enoxacin dna_gyrase DNA Gyrase enoxacin_gn->dna_gyrase Inhibits cell_death_gn Cell Death dna_replication_gn DNA Replication & Transcription dna_gyrase->dna_replication_gn Essential for dna_replication_gn->cell_death_gn Disruption leads to enoxacin_gp Enoxacin topo_iv Topoisomerase IV enoxacin_gp->topo_iv Inhibits cell_death_gp Cell Death chromosome_segregation Chromosome Segregation topo_iv->chromosome_segregation Essential for chromosome_segregation->cell_death_gp Inhibition leads to

Mechanism of action of Enoxacin in bacteria.
Antibacterial Spectrum

Enoxacin demonstrates a broad spectrum of activity against various bacterial pathogens. The following table summarizes the Minimum Inhibitory Concentrations (MICs) for a range of microorganisms.

MicroorganismMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus0.2 - >1000.786.25
Staphylococcus epidermidis0.39 - 500.786.25
Streptococcus pyogenes0.78 - 6.253.136.25
Streptococcus pneumoniae1.56 - 12.53.136.25
Escherichia coli0.05 - 1.560.10.2
Klebsiella pneumoniae0.05 - 3.130.20.39
Enterobacter cloacae0.05 - 6.250.21.56
Serratia marcescens0.1 - 1.560.20.39
Proteus mirabilis0.1 - 0.780.20.39
Pseudomonas aeruginosa0.2 - 1001.5612.5
Haemophilus influenzae0.05 - 0.20.10.1
Neisseria gonorrhoeae0.013 - 0.10.0250.05

Note: MIC values can vary depending on the specific strains and testing methodologies.

Pharmacokinetics

The pharmacokinetic profile of enoxacin has been studied in various animal models and humans, demonstrating good oral absorption and wide tissue distribution.

Absorption

Enoxacin is rapidly and well-absorbed following oral administration, with an absolute oral bioavailability of approximately 90%.[3][4] Concurrent food intake may slightly delay the rate of absorption but does not significantly affect the overall extent of absorption.[5]

Distribution

Enoxacin is widely distributed throughout the body, with tissue concentrations often exceeding those in the serum.[2] The binding of enoxacin to serum proteins is reported to be between 35% to 40%.[2]

Metabolism

Enoxacin undergoes minimal metabolism in the liver.[6] One of its metabolites is oxo-enoxacin.[7] Enoxacin has been noted to inhibit some isozymes of the cytochrome P-450 hepatic microsomal enzyme system, which can lead to drug-drug interactions.[3][8]

Excretion

The primary route of elimination for enoxacin is through the kidneys, with approximately 60% of an oral dose excreted unchanged in the urine within 24 hours.[2] A smaller portion of the administered dose is excreted in the bile.[2] The serum elimination half-life in individuals with normal renal function is approximately 6 hours.[2][9]

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of enoxacin in humans after a single oral dose.

ParameterValue
Bioavailability~90%[3][4]
Tₘₐₓ (Time to Peak Plasma Concentration)1 - 2 hours[1]
t₁/₂ (Elimination Half-life)4 - 6 hours[2][5]
Protein Binding35 - 40%[2]
Renal Excretion (unchanged)~60% within 24 hours[2]

In Vivo Efficacy

In vivo studies in animal models have demonstrated the effectiveness of enoxacin in treating systemic bacterial infections.

Mouse Systemic Infection Model

In a mouse model of systemic infection, oral administration of enoxacin showed significant efficacy. The 50% effective doses (ED₅₀) of enoxacin were found to be approximately half those of norfloxacin, about one-tenth those of pipemidic acid, and between 1/20 and 1/40 those of nalidixic acid.[10][11]

The following table presents the pharmacokinetic parameters of enoxacin in CF-1 mice after a single oral dose.

Dose (mg/kg)Cₘₐₓ (mg/L)
502.0[12]
1004.0[12]
20011.4[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of enoxacin against various bacterial strains is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Protocol:

  • Preparation of Antibiotic Stock Solution: A stock solution of enoxacin is prepared in a suitable solvent and then diluted to the desired starting concentration in Mueller-Hinton broth (MHB).

  • Serial Dilutions: Two-fold serial dilutions of the enoxacin solution are prepared in a 96-well microtiter plate, with each well containing 100 µL of the diluted antibiotic.

  • Inoculum Preparation: A bacterial suspension is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with 100 µL of the standardized bacterial suspension.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of enoxacin that completely inhibits visible growth of the bacteria.

MIC_Determination_Workflow start Start prep_stock Prepare Enoxacin Stock Solution start->prep_stock serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (16-20h at 37°C) inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Workflow for MIC determination.
In Vivo Efficacy in a Mouse Systemic Infection Model

This protocol outlines a general procedure for evaluating the efficacy of enoxacin in a murine model of systemic infection.

Protocol:

  • Animal Model: Female CF-1 mice (or another appropriate strain) are used.

  • Infection: Mice are infected intraperitoneally with a lethal dose of a bacterial pathogen (e.g., Staphylococcus aureus, Escherichia coli).

  • Treatment: Enoxacin is administered orally at various doses (e.g., 50, 100, 200 mg/kg) at specified time points post-infection (e.g., 1 and 6 hours).

  • Observation: The survival of the mice is monitored for a defined period (e.g., 7 days).

  • Data Analysis: The 50% effective dose (ED₅₀) is calculated based on the survival data.

Determination of Enoxacin Concentration in Plasma by HPLC

A high-performance liquid chromatography (HPLC) method is used to quantify enoxacin concentrations in plasma samples.

Protocol:

  • Sample Preparation: Plasma samples are subjected to protein precipitation using an appropriate agent (e.g., perchloric acid or acetonitrile). The supernatant is collected after centrifugation.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphoric acid solution) and an organic solvent (e.g., methanol, acetonitrile) is used as the mobile phase.

    • Flow Rate: A constant flow rate (e.g., 1.0 mL/min) is maintained.

    • Detection: UV detection is performed at a specific wavelength (e.g., 269 nm).

  • Quantification: The concentration of enoxacin in the samples is determined by comparing the peak area to a standard curve generated with known concentrations of enoxacin.

DNA Gyrase and Topoisomerase IV Inhibition Assays

The inhibitory activity of enoxacin against DNA gyrase and topoisomerase IV can be assessed using in vitro enzyme assays.

Protocol for DNA Gyrase Supercoiling Assay:

  • Reaction Mixture: A reaction mixture containing relaxed plasmid DNA (e.g., pBR322), ATP, and reaction buffer is prepared.

  • Inhibition: Various concentrations of enoxacin are added to the reaction mixture.

  • Enzyme Addition: The reaction is initiated by the addition of purified DNA gyrase.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 1 hour).

  • Analysis: The reaction products are analyzed by agarose gel electrophoresis. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the control without the inhibitor.

Protocol for Topoisomerase IV Decatenation Assay:

  • Reaction Mixture: A reaction mixture containing catenated kinetoplast DNA (kDNA), ATP, and reaction buffer is prepared.

  • Inhibition: Various concentrations of enoxacin are added to the reaction mixture.

  • Enzyme Addition: The reaction is initiated by the addition of purified topoisomerase IV.

  • Incubation: The mixture is incubated at 37°C for a specified time.

  • Analysis: The reaction products are analyzed by agarose gel electrophoresis. The inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles and a persistence of the catenated kDNA network.

Conclusion

Enoxacin (AT-2266) is a potent fluoroquinolone antibiotic with a favorable pharmacokinetic and pharmacodynamic profile. Its broad spectrum of activity, coupled with good oral bioavailability and tissue penetration, makes it an effective agent for the treatment of various bacterial infections. The detailed information provided in this guide serves as a valuable resource for researchers and scientists involved in the development and study of antibacterial agents.

References

Technical Guide: Mode of Action of the Novel Antibacterial Agent 266 on DNA Gyrase

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, "Antibacterial agent 266" is not a publicly documented inhibitor of DNA gyrase. One commercially available compound with this name is described as an agent that disrupts bacterial cell membranes in plant pathogens[1]. The following technical guide is a representative document constructed for a hypothetical novel DNA gyrase inhibitor, herein referred to as Agent 266, based on established principles and methodologies for this class of antibacterial agents.

Introduction: DNA Gyrase as a Validated Antibacterial Target

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme responsible for introducing negative supercoils into DNA, a process critical for DNA replication, transcription, and repair.[2][3][4] The enzyme is a heterotetramer, consisting of two GyrA and two GyrB subunits (A₂B₂).[3][5] The GyrA subunit is responsible for the DNA breakage and reunion activity, while the GyrB subunit possesses ATPase activity that powers the strand-passage reaction.[5][6][7] Because DNA gyrase is essential for bacterial survival and is absent in higher eukaryotes, it remains a prime target for the development of new antibacterial drugs.[2][4]

Well-known inhibitors include the fluoroquinolones, which stabilize the covalent complex between gyrase and cleaved DNA, leading to cell death.[2][3] However, the rise of resistance to existing drugs necessitates the discovery of novel inhibitors with different mechanisms of action.[4][7] This guide details the preclinical characterization of Agent 266, a novel, potent inhibitor of DNA gyrase.

Proposed Mode of Action of Agent 266

Agent 266 is hypothesized to be a novel bacterial topoisomerase inhibitor (NBTI) that functions by a dual-targeting mechanism. Unlike fluoroquinolones, which bind to the GyrA subunit, Agent 266 is proposed to be an ATP-competitive inhibitor at the GyrB subunit, preventing the conformational changes required for the catalytic cycle. This inhibition of the ATPase domain prevents the enzyme from introducing negative supercoils, ultimately halting DNA replication and leading to bacterial cell death. This mechanism avoids cross-resistance with fluoroquinolone-resistant strains.

Quantitative Data Summary

The inhibitory activity of Agent 266 was assessed through in vitro enzymatic assays and whole-cell antibacterial activity assays. Data is summarized below.

Table 1: In Vitro Inhibition of Bacterial DNA Gyrase
Target EnzymeSource OrganismIC₅₀ (μM)
DNA GyraseEscherichia coli0.08
DNA GyraseStaphylococcus aureus0.12
DNA GyraseStreptococcus pneumoniae0.15
DNA Gyrase (Ciprofloxacin-Resistant)E. coli (GyrA S83L)0.09
Topoisomerase IVEscherichia coli> 50
Human Topoisomerase IIαHuman> 100

IC₅₀: The half maximal inhibitory concentration.

Table 2: Minimum Inhibitory Concentration (MIC) of Agent 266
Bacterial StrainGram TypeResistance PhenotypeMIC (μg/mL)
Staphylococcus aureus ATCC 29213Gram-positiveSusceptible0.25
Staphylococcus aureus MRSA USA300Gram-positiveMethicillin-Resistant0.25
Streptococcus pneumoniae ATCC 49619Gram-positiveSusceptible0.5
Escherichia coli ATCC 25922Gram-negativeSusceptible1
Escherichia coli (GyrA S83L, ParC E84A)Gram-negativeCiprofloxacin-Resistant1
Pseudomonas aeruginosa ATCC 27853Gram-negativeSusceptible8

MIC: The minimum inhibitory concentration required to inhibit visible bacterial growth.

Experimental Protocols

Detailed methodologies for the key characterization assays are provided below.

DNA Gyrase Supercoiling Inhibition Assay (Gel-Based)

This assay measures the ability of an inhibitor to prevent the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase.[8]

  • Reaction Mixture Preparation: On ice, prepare a master mix containing 1x Gyrase Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin), and 0.5 µg of relaxed pBR322 plasmid DNA per reaction.

  • Inhibitor Addition: Aliquot the reaction mixture into tubes. Add varying concentrations of Agent 266 (dissolved in DMSO) to each tube. Include a no-inhibitor (DMSO only) positive control and a no-enzyme negative control.

  • Enzyme Addition: Add 1 unit of E. coli DNA gyrase to each tube (except the negative control).

  • Incubation: Incubate all reaction tubes at 37°C for 30-60 minutes.[9]

  • Reaction Termination: Stop the reaction by adding 1/5 volume of stop buffer (5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).[9]

  • Electrophoresis: Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel in 1x TAE buffer.

  • Visualization: Visualize the DNA bands under a UV transilluminator. The relaxed and supercoiled forms of the plasmid will separate, with the supercoiled form migrating faster. The IC₅₀ is the concentration of Agent 266 that inhibits 50% of the supercoiling activity.

Gyrase ATPase Inhibition Assay

This assay measures the inhibition of ATP hydrolysis by the GyrB subunit.

  • Assay Principle: A coupled-enzyme assay is used where the hydrolysis of ATP is linked to the oxidation of NADH, which can be measured by a decrease in absorbance at 340 nm.[10]

  • Reaction Mixture: In a 96-well plate, combine 1x ATPase buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA), 50 nM E. coli DNA gyrase, 0.8 mM phosphoenolpyruvate, 1.2 units pyruvate kinase, 1.7 units lactate dehydrogenase, and 0.4 mM NADH.[10]

  • Inhibitor Addition: Add varying concentrations of Agent 266.

  • Initiation and Measurement: Initiate the reaction by adding 2 mM ATP. Immediately measure the absorbance at 340 nm every 30 seconds for 30 minutes at 37°C using a plate reader.

  • Analysis: The rate of NADH oxidation (decrease in A₃₄₀) is proportional to the ATPase activity. Calculate the percent inhibition at each concentration of Agent 266 to determine the IC₅₀.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method following CLSI guidelines.

  • Preparation: Perform serial two-fold dilutions of Agent 266 in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

  • Controls: Include a growth control (no agent) and a sterility control (no bacteria) for each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of Agent 266 that completely inhibits visible growth of the organism.

Visualizations: Mechanism and Workflows

DNA Gyrase Catalytic Cycle and Inhibition by Agent 266

The following diagram illustrates the key steps in the DNA gyrase catalytic cycle and the proposed point of inhibition by Agent 266. The cycle involves DNA binding, ATP-dependent strand passage, and ligation.[11][12][13]

DNA_Gyrase_Cycle cluster_enzyme DNA Gyrase Enzyme cluster_inhibitor Inhibition Pathway Start 1. Gyrase binds G-segment DNA Wrap 2. T-segment DNA wraps around GyrA Start->Wrap Capture 3. ATP binding captures T-segment & closes N-gate Wrap->Capture Cleave 4. G-segment is cleaved Capture->Cleave Block ATP Binding Blocked Capture->Block Prevents ATP binding Pass 5. T-segment passes through break Cleave->Pass Ligate 6. G-segment is ligated Pass->Ligate Release 7. T-segment released; ATP hydrolysis resets enzyme Ligate->Release Release->Start Cycle Repeats Inhibitor Agent 266 Inhibitor->Capture Competes with ATP Workflow Screen Primary Screen (e.g., HTS Assay) Hit Identify 'Hits' Screen->Hit IC50 Determine IC₅₀ (Gyrase Supercoiling Assay) Hit->IC50 Potent Hits MIC Determine MIC (Antibacterial Activity) Hit->MIC Potent Hits Mechanism Mechanism of Action Studies IC50->Mechanism MIC->Mechanism ATPase ATPase Assay Mechanism->ATPase Cleavage Cleavage Complex Assay Mechanism->Cleavage Selectivity Selectivity Assays (vs. Topo IV, Human Topo II) Mechanism->Selectivity Lead Lead Candidate Selectivity->Lead

References

Enoxacin: A Comprehensive Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enoxacin is a synthetic fluoroquinolone antibacterial agent with a broad spectrum of activity. Its efficacy and the development of robust pharmaceutical formulations are intrinsically linked to its physicochemical properties, primarily its solubility and stability in various solvent systems. This technical guide provides an in-depth analysis of the solubility and stability of Enoxacin, offering quantitative data, detailed experimental protocols, and visualizations to support research and development efforts. The information compiled herein is intended to be a critical resource for scientists and professionals involved in the formulation, analysis, and handling of this important active pharmaceutical ingredient.

Solubility of Enoxacin

The solubility of Enoxacin is a critical parameter influencing its dissolution, bioavailability, and the design of liquid dosage forms. Its solubility is dependent on the solvent, temperature, and pH.

Quantitative Solubility Data

The following table summarizes the known solubility of Enoxacin in various aqueous and organic solvents. It is important to note that quantitative data in some common organic solvents remains limited in publicly available literature.

SolventTemperature (°C)pHSolubility
Water25Neutral3.43 g/L[1]
Water2073430 mg/L[2]
Dimethyl Sulfoxide (DMSO)Not SpecifiedNot Applicable~15 mg/mL[3][4]
Dimethylformamide (DMF)Not SpecifiedNot Applicable~15 mg/mL[3]
Phosphate Buffered Saline (PBS)Not Specified7.2~10 mg/mL[3]
1 M Sodium Hydroxide (NaOH)Not Specified>1350 mg/mL[5]
MethanolNot SpecifiedNot ApplicableSlightly Soluble[5]
ChloroformNot SpecifiedNot ApplicableSlightly Soluble[5]
EthanolNot SpecifiedNot ApplicableInsoluble[6]

Note: "Slightly Soluble" and "Insoluble" are qualitative descriptors from pharmacopeial standards and indicate a general lack of significant dissolution.

Factors Influencing Solubility
  • pH: Enoxacin is an amphoteric molecule, and its solubility is significantly influenced by pH. In highly alkaline conditions, such as in 1 M NaOH, its solubility is substantially increased[5].

  • Temperature: The solubility of fluoroquinolones, including Enoxacin, generally increases with temperature. However, specific quantitative data on the temperature dependence of Enoxacin's solubility is not extensively reported.

Stability of Enoxacin

The stability of Enoxacin is crucial for determining its shelf-life, storage conditions, and compatibility with other excipients in a formulation. Degradation of Enoxacin can lead to a loss of potency and the formation of potentially harmful impurities.

Solid-State Stability

As a crystalline solid, Enoxacin is relatively stable. It can be stored at -20°C for at least four years[3].

Solution Stability and Degradation Pathways

The stability of Enoxacin in solution is influenced by several factors, including the solvent, pH, temperature, and exposure to light.

Photostability:

Enoxacin is known to be susceptible to photodegradation, particularly in aqueous solutions.

  • Kinetics: The photodegradation of Enoxacin in aqueous solution follows pseudo-first-order kinetics. The rate of degradation is pH-dependent, with the maximum degradation quantum yield observed under neutral conditions[7].

  • Degradation Pathway: Photodegradation can involve various reactions, including defluorination and hydroxylation of the quinolone ring[8]. The primary mechanism is proposed to occur from the triplet state of the zwitterionic form, leading to the formation of a carbocation after the loss of the fluorine atom[7].

The following diagram illustrates a simplified workflow for a photostability study.

G Workflow for Enoxacin Photostability Study prep Prepare Enoxacin solution in desired solvent expose Expose solution to controlled UV and/or visible light prep->expose sample Withdraw samples at specific time intervals expose->sample analyze Analyze samples by - HPLC-UV - LC-MS (for degradation products) sample->analyze kinetics Determine degradation kinetics (e.g., rate constant, half-life) analyze->kinetics pathway Identify and characterize degradation products analyze->pathway

Caption: A generalized workflow for investigating the photostability of Enoxacin in solution.

Chemical Stability (Non-photolytic):

Information on the chemical stability of Enoxacin in various solvents under non-photolytic conditions (i.e., in the dark) is less prevalent in the literature. However, general principles of drug degradation suggest that hydrolysis and oxidation are potential pathways.

  • Hydrolytic Degradation: The stability of Enoxacin in aqueous solutions is expected to be pH-dependent. Forced degradation studies under acidic and basic conditions are necessary to understand its susceptibility to hydrolysis[9][10][11].

  • Oxidative Degradation: Enoxacin may be susceptible to oxidation. Studies involving exposure to oxidizing agents (e.g., hydrogen peroxide) can elucidate this degradation pathway[9][10][11].

Experimental Protocols

This section outlines methodologies for determining the solubility and stability of Enoxacin.

Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method, followed by quantification using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC).

Protocol: Shake-Flask Solubility Measurement with HPLC Quantification

  • Preparation of Saturated Solution:

    • Add an excess amount of Enoxacin powder to a known volume of the desired solvent in a sealed container (e.g., glass vial).

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • After the equilibration period, allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the aliquot through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Quantification by HPLC:

    • Dilute the filtered supernatant with the mobile phase to a concentration within the calibrated range of the HPLC method.

    • Analyze the diluted sample using a validated HPLC method.

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8].

      • Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile) in a suitable ratio (e.g., 70:30 v/v)[8].

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: UV detection at a wavelength of maximum absorbance for Enoxacin (e.g., 266 nm or 346 nm)[12].

      • Injection Volume: 20 µL.

      • Column Temperature: 30°C[8].

  • Calculation:

    • Determine the concentration of Enoxacin in the diluted sample from a standard calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of Enoxacin in the tested solvent under the specified conditions.

The logical relationship for this protocol is depicted in the following diagram:

G Solubility Determination Workflow start Start add_excess Add excess Enoxacin to solvent start->add_excess equilibrate Equilibrate with agitation (e.g., 24-48h at 25°C) add_excess->equilibrate filter Filter supernatant equilibrate->filter dilute Dilute filtrate filter->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate solubility from calibration curve hplc->calculate end End calculate->end G Forced Degradation Study Conditions drug Enoxacin Solution acid Acid Hydrolysis (e.g., 0.1M HCl, heat) drug->acid base Base Hydrolysis (e.g., 0.1M NaOH, heat) drug->base oxidation Oxidation (e.g., 3% H2O2) drug->oxidation thermal Thermal Degradation (e.g., 80°C) drug->thermal photo Photodegradation (UV/Vis light) drug->photo analysis Analysis by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

References

An In-depth Technical Guide to the Multifunctional Antibacterial Agent-6

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a novel cationic, amphipathic small molecule with a triazine-piperazine-triazine scaffold, herein referred to as Antibacterial Agent-6. This agent has demonstrated significant potential as a multifunctional antimicrobial, exhibiting potent activity against a range of Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.[1][2] Beyond its direct antimicrobial effects, Antibacterial Agent-6 also displays promising anti-inflammatory properties and robust stability under various physiological conditions, making it a compelling candidate for further investigation and development in the field of drug discovery.[1][2]

Target Organisms and Antimicrobial Activity

The antimicrobial potency of an agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that completely inhibits the visible growth of a microorganism in vitro.[3][4][5]

Table 1: Minimum Inhibitory Concentration (MIC) of Antibacterial Agent-6 against Various Bacterial Strains

Bacterial StrainTypeMIC (µg/mL)
Escherichia coli (KCTC 1682)Gram-negative8
Pseudomonas aeruginosa (KCTC 1637)Gram-negative4
Staphylococcus epidermidis (KCTC 1917)Gram-positive4
Staphylococcus aureus (KCTC 1621)Gram-positive4
Antibiotic-Resistant StrainsVariousSimilar or 2-4 fold higher activity than melittin
Data synthesized from Dinesh Kumar S, et al.[1]

In Vitro Toxicity and Stability

The therapeutic potential of an antimicrobial agent is also determined by its safety profile and stability.

Table 2: In Vitro Toxicity and Stability Profile of Antibacterial Agent-6

AssayResult
Hemolytic Activity (against human red blood cells)Low
Stability in Mouse SerumHigh
Stability at various pH (2, 7.4, 10)High
Data synthesized from Dinesh Kumar S, et al.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

3.1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Antibacterial Agent-6 was determined using the broth microdilution method.[1][2] This is a standard procedure for assessing the antimicrobial susceptibility of bacteria.[3][6]

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., E. coli, S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[2]

  • Preparation of Antimicrobial Agent Dilutions: A series of two-fold dilutions of Antibacterial Agent-6 are prepared in a 96-well microtiter plate using an appropriate liquid growth medium, such as Mueller-Hinton Broth (MHB).[1]

  • Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the prepared bacterial suspension.[1][2]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[1][2]

  • Analysis: The MIC is determined by visual inspection as the lowest concentration of the agent that completely inhibits visible bacterial growth. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader, with the MIC being the lowest concentration where the OD₆₀₀ is comparable to the negative control.[1]

3.2. Hemolysis Assay

This protocol assesses the lytic effect of Antibacterial Agent-6 on red blood cells.[1]

  • Preparation of Red Blood Cells (RBCs): A suspension of fresh human red blood cells is prepared in phosphate-buffered saline (PBS).

  • Incubation with Antimicrobial Agent: The RBC suspension is incubated with various concentrations of Antibacterial Agent-6 at 37°C for 1 hour.[2]

  • Controls: A negative control (RBCs in PBS) and a positive control (RBCs with a lytic agent like Triton X-100) are included.[2]

  • Centrifugation: The samples are centrifuged to pellet the intact RBCs.[2]

  • Measurement of Hemolysis: The supernatant is transferred to a new plate, and the release of hemoglobin is quantified by measuring the absorbance at a specific wavelength (e.g., 414 nm or 540 nm). The percentage of hemolysis is calculated relative to the positive control.[2]

3.3. Anti-inflammatory Activity Assay

This assay evaluates the ability of Antibacterial Agent-6 to suppress the inflammatory response in macrophages.[1]

  • Cell Culture: Murine macrophage cells (RAW 264.7) are cultured in a 96-well plate until they adhere.[2]

  • Stimulation and Treatment: The cells are pre-treated with various concentrations of Antibacterial Agent-6 for a specified period, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.[1][2]

  • Incubation: The cells are incubated for an appropriate time (e.g., 18-24 hours).[2]

  • Measurement of Inflammatory Mediators: The levels of pro-inflammatory mediators such as Nitric Oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α) in the cell culture supernatant are measured. A reduction in these mediators indicates anti-inflammatory activity.[1][2] The concentration of nitrite, a stable product of NO, can be determined using the Griess Reagent.[1]

Visualizations

4.1. Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_bacteria Prepare Standardized Bacterial Inoculum (5x10^5 CFU/mL) inoculate Inoculate 96-well Plate with Bacteria and Agent prep_bacteria->inoculate prep_agent Prepare Serial Dilutions of Antibacterial Agent-6 prep_agent->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_results Read Results (Visual Inspection or OD600) incubate->read_results determine_mic Determine MIC read_results->determine_mic Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS Receptor CD14/TLR4 Receptor Complex LPS->Receptor Activates Agent6 Antibacterial Agent-6 Agent6->LPS Binds to & Sequesters Agent6->Receptor Inhibits Interaction Signaling Downstream Signaling Cascade (e.g., NF-κB) Receptor->Signaling Initiates Cytokines Pro-inflammatory Cytokine Production (TNF-α, NO) Signaling->Cytokines Leads to

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Antibacterial Agent 266 (AT-2266)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Antibacterial Agent 266, identified as AT-2266 and later named Enoxacin, is a synthetic pyridonecarboxylic acid derivative.[1][2] It belongs to the quinolone class of antibiotics and exhibits a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[2][3] Its potency is comparable to norfloxacin and significantly greater than older agents like pipemidic acid and nalidixic acid.[2][3] These application notes provide detailed protocols for determining the in vitro susceptibility of bacterial isolates to AT-2266, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action: Inhibition of DNA Synthesis

AT-2266, like other quinolone antibiotics, functions by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[4][5][6]

  • In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a crucial step for relieving torsional strain during DNA replication and transcription.[4][7]

  • In Gram-positive bacteria, the primary target is often topoisomerase IV, which is essential for separating interlinked daughter chromosomes after replication.[8]

By binding to these enzymes, AT-2266 stabilizes the enzyme-DNA complex after the DNA strands have been cleaved but before they can be resealed.[6] This leads to an accumulation of double-strand DNA breaks, the cessation of DNA replication, and ultimately, bacterial cell death.[4][6] This bactericidal action occurs at concentrations close to the minimal inhibitory concentration (MIC).[2][3]

Mechanism_of_Action cluster_bacterium Bacterial Cell AT_2266 AT-2266 (Enoxacin) DNA_Gyrase DNA Gyrase / Topoisomerase IV AT_2266->DNA_Gyrase Inhibits Supercoiled_DNA Supercoiled DNA (Replication-ready) DNA_Gyrase->Supercoiled_DNA Catalyzes DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Stabilizes Cleaved Complex Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Substrate Replication DNA Replication & Segregation Supercoiled_DNA->Replication Cell_Death Bacterial Cell Death Replication->Cell_Death Blocked DS_Breaks->Cell_Death Induces

Fig. 1: Mechanism of action of AT-2266 (Enoxacin).

In Vitro Antibacterial Activity of AT-2266

The following table summarizes the minimum inhibitory concentrations (MIC) of AT-2266 required to inhibit the growth of 90% of organisms (MIC90) for a range of bacterial species.

Bacterial SpeciesNo. of StrainsMIC Range (µg/mL)MIC90 (µg/mL)Reference
Staphylococcus aureus1020.2 - 3.130.78[2]
Staphylococcus epidermidis500.39 - 3.130.78[2]
Streptococcus pyogenes511.56 - 6.253.13[2]
Streptococcus pneumoniae501.56 - 6.253.13[2]
Enterococcus faecalis521.56 - 12.56.25[2]
Escherichia coli104≤0.05 - 0.390.1[2]
Klebsiella pneumoniae520.1 - 0.390.2[2]
Enterobacter cloacae510.1 - 0.390.2[2]
Serratia marcescens500.1 - 0.780.39[2]
Proteus mirabilis510.2 - 0.780.39[2]
Proteus vulgaris500.2 - 0.780.39[2]
Pseudomonas aeruginosa1040.2 - 6.251.56[2]
P. aeruginosa (Gentamicin-Resistant)500.78 - 12.53.13[3]
Haemophilus influenzae50≤0.05 - 0.20.1[2]
Nalidixic Acid-Resistant Enterobacteriaceae500.39 - >10012.5[3]

Experimental Protocols

The following protocols are based on the reference broth microdilution method as described by CLSI and EUCAST, which is considered a gold standard for quantitative susceptibility testing.[9][10][11]

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12]

1. Materials and Reagents:

  • AT-2266 (Enoxacin) analytical grade powder

  • Appropriate solvent for AT-2266 (e.g., 0.1 N NaOH, followed by dilution in sterile water)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial strains for testing (e.g., clinical isolates, ATCC quality control strains)

  • Tryptic Soy Agar (TSA) or other suitable non-selective agar plates

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile reagent reservoirs, multichannel pipettes, and tips

  • Incubator (35 ± 2°C)

2. Quality Control (QC) Strains: QC must be performed with each batch of tests to ensure the accuracy of the results. Recommended strains include:

  • Escherichia coli ATCC 25922

  • Staphylococcus aureus ATCC 29213

  • Pseudomonas aeruginosa ATCC 27853

  • Enterococcus faecalis ATCC 29212

3. Preparation of AT-2266 Stock Solution:

  • Accurately weigh the AT-2266 powder.

  • Calculate the volume of solvent required to prepare a concentrated stock solution (e.g., 1280 µg/mL). Account for the potency of the powder as specified by the manufacturer.

  • Dissolve the powder in the appropriate solvent and then dilute to the final volume with sterile distilled water.

  • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

  • Store aliquots at -70°C or below.

4. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 morphologically similar colonies.

  • Transfer the colonies to a tube containing sterile saline.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. (This typically requires a 1:100 dilution of the 0.5 McFarland suspension into the broth, from which 50 µL will be added to 50 µL of drug dilution in the plate).

5. Assay Procedure (96-Well Plate Setup):

  • Prepare a series of two-fold dilutions of AT-2266 in CAMHB. For a final desired concentration range of 0.06 to 64 µg/mL, you would prepare intermediate concentrations at 2x the final concentration (0.12 to 128 µg/mL).

  • Dispense 50 µL of the appropriate CAMHB + AT-2266 dilution into each well of columns 1-10 of a 96-well plate, from highest concentration to lowest.

  • Dispense 50 µL of CAMHB without the drug into column 11 for the growth control (GC).

  • Dispense 100 µL of CAMHB without bacteria into column 12 for the sterility control (SC).

  • Using a multichannel pipette, inoculate wells in columns 1-11 with 50 µL of the final bacterial inoculum (prepared in step 4). The final volume in these wells will be 100 µL.

  • The final concentration of bacteria in each well will be approximately 5 x 10⁵ CFU/mL.

6. Incubation:

  • Cover the plates with a lid or sealing film.

  • Incubate at 35 ± 2°C in ambient air for 16-20 hours. Incubation should not exceed 24 hours.

7. Reading and Interpreting Results:

  • Place the microtiter plate on a reading apparatus (e.g., a viewing box with a mirror).

  • Check the sterility control (column 12); it should be clear.

  • Check the growth control (column 11); it should show distinct turbidity (a "button" of growth at the bottom of the U-well).

  • The MIC is the lowest concentration of AT-2266 at which there is no visible growth (i.e., the first clear well).[12]

  • Compare the MIC values obtained for the QC strains with the acceptable ranges published by CLSI/EUCAST to validate the test run.

MIC_Workflow cluster_prep Preparation Phase cluster_plate Plate Setup & Assay cluster_read Incubation & Reading Culture 1. Isolate Colonies (18-24h Agar Plate) Suspension 2. Create Saline Suspension McFarland 3. Adjust to 0.5 McFarland Standard (~1.5x10^8 CFU/mL) Inoculum 4. Prepare Final Inoculum in CAMHB (~1x10^6 CFU/mL) Inoculate 7. Inoculate wells with 50µL of final inoculum (Final: 5x10^5 CFU/mL) Inoculum->Inoculate Drug_Dilution 5. Prepare 2-fold serial dilutions of AT-2266 in CAMHB Dispense_Drug 6. Dispense 50µL of drug dilutions & controls into 96-well plate Drug_Dilution->Dispense_Drug Dispense_Drug->Inoculate Incubate 8. Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC 9. Read Results: Identify lowest concentration with no visible growth Incubate->Read_MIC Result MIC Value (µg/mL) Read_MIC->Result

Fig. 2: Workflow for Broth Microdilution MIC Testing.

References

Application of Enoxacin in Biofilm Formation Assays: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Enoxacin, a synthetic fluoroquinolone antibiotic, has been historically utilized for its broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[1] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[2] This disruption of crucial cellular processes ultimately leads to bacterial cell death.

Beyond its effects on planktonic bacteria, enoxacin and its derivatives have demonstrated significant potential in the inhibition of bacterial biofilm formation. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and are notoriously resistant to conventional antibiotic therapies. The anti-biofilm activity of enoxacin is of considerable interest in the development of novel therapeutic strategies to combat persistent and chronic bacterial infections.

The primary anti-biofilm mechanism of enoxacin is linked to its fundamental antibacterial action. By inhibiting DNA synthesis, enoxacin can effectively reduce the bacterial population available to form a biofilm. Furthermore, studies on enoxacin derivatives have shown that these compounds can significantly downregulate the expression of genes responsible for biofilm formation.[3] While the precise signaling pathways directly modulated by enoxacin to achieve this are still under investigation, it is understood that interfering with the genetic machinery for EPS production, adhesion, and quorum sensing is a likely downstream effect of DNA synthesis inhibition.

These application notes provide detailed protocols for assessing the anti-biofilm properties of enoxacin using standard in vitro assays, namely the crystal violet assay for biomass quantification and the resazurin assay for cell viability.

Quantitative Data Summary

The following table summarizes the available quantitative data regarding the antimicrobial activity of enoxacin against various bacterial species, which is foundational to its anti-biofilm potential. While specific Minimum Biofilm Inhibitory Concentration (MBIC) data for enoxacin is limited in publicly available literature, the Minimum Inhibitory Concentration (MIC) against planktonic bacteria provides a crucial starting point for determining concentrations for biofilm assays.

Bacterial SpeciesStrainEnoxacin MIC (µg/mL)Reference
Staphylococcus aureus-2[4]
Staphylococcus epidermidis-2[4]
Methicillin-resistant S. aureus (MRSA)-4[4]
Methicillin-resistant S. epidermidis (MRSE)-0.5[4]
Escherichia coli-0.06[4]
Klebsiella pneumoniaeDT-SNot specified, but noted to be less effective than ofloxacin and ciprofloxacin in an in vivo model.[5]

Note: The MBIC of an antibiotic is often significantly higher than its MIC. It is recommended to perform a dose-response experiment starting from sub-MIC concentrations up to several multiples of the MIC to determine the effective anti-biofilm concentration of enoxacin for a specific bacterial strain.

Signaling Pathway and Experimental Workflow

Postulated Anti-Biofilm Signaling Pathway of Enoxacin

G cluster_enoxacin Enoxacin Action cluster_bacterial_cell Bacterial Cell cluster_biofilm Biofilm Formation enoxacin Enoxacin dna_gyrase DNA Gyrase (Topoisomerase II) enoxacin->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV enoxacin->topoisomerase_iv Inhibits dna_replication DNA Replication & Transcription Disrupted dna_gyrase->dna_replication topoisomerase_iv->dna_replication gene_expression Altered Gene Expression dna_replication->gene_expression biofilm_genes Downregulation of Biofilm-Forming Genes gene_expression->biofilm_genes eps_production Reduced EPS Production biofilm_genes->eps_production adhesion Decreased Adhesion biofilm_genes->adhesion biofilm_inhibition Biofilm Formation Inhibited eps_production->biofilm_inhibition adhesion->biofilm_inhibition

Caption: Postulated mechanism of enoxacin's anti-biofilm activity.

Experimental Workflow for Biofilm Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_quantification Quantification culture 1. Overnight Bacterial Culture dilution 2. Dilute Culture to Standard OD culture->dilution plate 4. Add Bacteria & Enoxacin to 96-well Plate dilution->plate enoxacin_prep 3. Prepare Enoxacin Serial Dilutions enoxacin_prep->plate incubation 5. Incubate (24-48h, 37°C) plate->incubation wash1 6. Wash to Remove Planktonic Cells incubation->wash1 crystal_violet 7a. Crystal Violet Staining (Biomass) wash1->crystal_violet resazurin 7b. Resazurin Staining (Viability) wash1->resazurin wash2 8. Wash Excess Stain crystal_violet->wash2 read 10. Read Absorbance/ Fluorescence resazurin->read solubilize 9. Solubilize Stain wash2->solubilize solubilize->read

Caption: Workflow for quantifying enoxacin's effect on biofilm formation.

Experimental Protocols

Protocol 1: Biofilm Biomass Quantification using Crystal Violet Assay

This protocol is adapted from standard crystal violet staining methods for biofilm quantification.

Materials:

  • Bacterial strain of interest (e.g., P. aeruginosa, S. aureus, K. pneumoniae)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) Broth)

  • Enoxacin stock solution

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • Phosphate-buffered saline (PBS), sterile

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid in water

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of the desired bacterium into 5 mL of appropriate growth medium and incubate overnight at 37°C with shaking.

  • Inoculum Standardization: The next day, dilute the overnight culture in fresh medium to an optical density at 600 nm (OD₆₀₀) of approximately 0.05-0.1.

  • Plate Setup:

    • Add 100 µL of the standardized bacterial suspension to each well of a 96-well plate.

    • Add 100 µL of enoxacin at various concentrations (typically ranging from sub-MIC to several-fold above the MIC) to the wells. Include a positive control (bacteria with no enoxacin) and a negative control (medium only).

  • Incubation: Cover the plate and incubate statically at 37°C for 24 to 48 hours to allow for biofilm formation.

  • Washing: Gently discard the planktonic culture from the wells. Wash each well three times with 200 µL of sterile PBS to remove non-adherent cells. Be careful not to disturb the biofilm at the bottom of the wells.

  • Staining:

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Discard the crystal violet solution and wash the plate three times with 200 µL of sterile water.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes at room temperature, with gentle shaking if necessary.

  • Quantification: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate. Measure the absorbance at 570-595 nm using a microplate reader.

  • Data Analysis: The percentage of biofilm inhibition can be calculated using the following formula: % Inhibition = [(OD_control - OD_test) / OD_control] * 100

Protocol 2: Biofilm Viability Assessment using Resazurin Assay

This protocol assesses the metabolic activity of cells within the biofilm.

Materials:

  • Biofilm plate prepared as in steps 1-5 of the Crystal Violet Assay protocol.

  • Resazurin sodium salt solution (e.g., 0.01% w/v in PBS), sterile-filtered.

  • Microplate reader with fluorescence detection capabilities (Excitation: ~560 nm, Emission: ~590 nm).

Procedure:

  • Biofilm Formation and Treatment: Follow steps 1-5 of the Crystal Violet Assay protocol to form biofilms in the presence of varying concentrations of enoxacin.

  • Resazurin Staining:

    • After washing the wells with PBS, add 100 µL of fresh growth medium and 20 µL of resazurin solution to each well.

    • Include control wells with medium and resazurin only (no bacteria) as a background control.

  • Incubation: Incubate the plate in the dark at 37°C for 1-4 hours. The incubation time may need to be optimized depending on the bacterial species and biofilm density.

  • Quantification: Measure the fluorescence (Ex/Em ~560/590 nm) using a microplate reader.

  • Data Analysis: A decrease in fluorescence compared to the untreated control indicates a reduction in viable cells within the biofilm. The percentage of viability reduction can be calculated similarly to the biofilm inhibition percentage, using fluorescence units instead of OD values.

References

Application Notes and Protocols for Antibacterial Agent AT-2266 (Enoxacin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent AT-2266, chemically identified as 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic acid, is a potent, broad-spectrum pyridonecarboxylic acid derivative.[1] Commonly known as Enoxacin, this agent has demonstrated significant activity against a wide range of Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics like nalidixic acid.[1][2] Its bactericidal action, coupled with a low frequency of resistance development, makes it a valuable tool for studying antibiotic resistance mechanisms and for potential therapeutic applications.[1]

These application notes provide a comprehensive overview of AT-2266, including its mechanism of action, antimicrobial activity data, and detailed protocols for its use in research settings.

Data Presentation

Table 1: In Vitro Antimicrobial Activity of AT-2266 (Enoxacin)

The minimum inhibitory concentration (MIC) is a crucial measure of an antimicrobial agent's effectiveness. The following table summarizes the MIC values of AT-2266 against various bacterial strains, providing a basis for its use in experimental designs.

Bacterial StrainTypeMIC Range (µg/mL)MIC90 (µg/mL)
Staphylococcus aureusGram-positive0.1 - 1.561.56
Bacillus subtilisGram-positive0.1 - 0.780.78
Escherichia coliGram-negative0.1 - 0.780.39
Serratia marcescensGram-negative0.1 - 0.780.39
Pseudomonas aeruginosaGram-negative0.1 - 3.133.13
Haemophilus influenzaeGram-negative0.1 - 0.780.2
Campylobacter jejuniGram-negative0.1 - 0.780.39
Mycoplasma pneumoniaeAtypical1.56 - 12.56.25
Nalidixic acid-resistant EnterobacteriaceaeGram-negative1.56 - >10012.5
Gentamicin-resistant P. aeruginosaGram-negative0.78 - 6.253.13

Data synthesized from multiple sources.[1][2][3]

Mechanism of Action

AT-2266 is a member of the quinolone class of antibiotics. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination. By targeting these enzymes, AT-2266 disrupts DNA synthesis, leading to bactericidal effects.

G cluster_bacteria Bacterial Cell AT2266 AT-2266 (Enoxacin) DNAGyrase DNA Gyrase (Topoisomerase II) AT2266->DNAGyrase Inhibits TopoIV Topoisomerase IV AT2266->TopoIV Inhibits DNA Bacterial DNA DNAGyrase->DNA Acts on Replication DNA Replication & Repair Disrupted DNAGyrase->Replication TopoIV->DNA Acts on TopoIV->Replication DNA->Replication CellDeath Bactericidal Effect Replication->CellDeath

Caption: Mechanism of action of AT-2266 (Enoxacin).

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the steps to determine the MIC of AT-2266 against a specific bacterial strain.

Materials:

  • AT-2266 (Enoxacin) stock solution

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial culture in logarithmic growth phase

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from an agar plate.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Prepare Serial Dilutions of AT-2266:

    • Prepare a stock solution of AT-2266 in a suitable solvent (e.g., water or DMSO).

    • Perform a two-fold serial dilution of the stock solution in MHB in the wells of a 96-well plate to obtain a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

  • Inoculate Microtiter Plate:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the AT-2266 dilutions.

    • Include a positive control (bacteria without AT-2266) and a negative control (MHB without bacteria).

  • Incubation and Analysis:

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection as the lowest concentration of AT-2266 that completely inhibits visible bacterial growth.

    • Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the lowest concentration where the OD₆₀₀ is comparable to the negative control.

G cluster_workflow MIC Determination Workflow Start Start PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->PrepInoculum Inoculate Inoculate Plate with Bacterial Suspension PrepInoculum->Inoculate PrepDilutions Prepare Serial Dilutions of AT-2266 in 96-well plate PrepDilutions->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate ReadResults Read Results (Visual or OD600) Incubate->ReadResults End Determine MIC ReadResults->End

Caption: Workflow for MIC determination via broth microdilution.

Protocol 2: Bactericidal Activity Assay (Time-Kill Kinetics)

This protocol assesses the bactericidal or bacteriostatic nature of AT-2266 over time.

Materials:

  • AT-2266 stock solution

  • Bacterial culture in logarithmic growth phase

  • Appropriate growth medium (e.g., MHB)

  • Sterile culture tubes or flasks

  • Sterile saline for dilutions

  • Agar plates for colony counting

  • Incubator and shaking incubator

Procedure:

  • Prepare Cultures:

    • Prepare a bacterial suspension adjusted to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in multiple flasks containing fresh growth medium.

    • Include a growth control flask without any antibiotic.

  • Add AT-2266:

    • Add AT-2266 to the test flasks at concentrations corresponding to the MIC, 2x MIC, and 4x MIC.

  • Incubation and Sampling:

    • Incubate all flasks at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Determine Viable Cell Counts:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate a known volume of each dilution onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration of AT-2266 and the control.

    • A ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL is typically considered bactericidal.

G cluster_workflow Time-Kill Kinetics Workflow Start Start PrepCultures Prepare Bacterial Cultures with and without AT-2266 Start->PrepCultures Incubate Incubate with Shaking at 37°C PrepCultures->Incubate Sample Sample at Time Points (0, 2, 4, 8, 24h) Incubate->Sample DilutePlate Perform Serial Dilutions and Plate on Agar Sample->DilutePlate CountColonies Incubate Plates and Count Colonies (CFU/mL) DilutePlate->CountColonies PlotData Plot log10 CFU/mL vs. Time CountColonies->PlotData End Determine Bactericidal/ Bacteriostatic Effect PlotData->End

Caption: Workflow for time-kill kinetics assay.

Applications in Antibiotic Resistance Studies

AT-2266 can be utilized in various ways to study the mechanisms of antibiotic resistance:

  • Selection of Resistant Mutants: By exposing bacterial populations to sub-lethal concentrations of AT-2266, researchers can select for and isolate resistant mutants. Subsequent genomic analysis of these mutants can identify mutations in genes encoding DNA gyrase or topoisomerase IV, or in genes related to drug efflux or permeability.

  • Cross-Resistance Studies: The activity of AT-2266 can be tested against bacterial strains with known resistance mechanisms to other classes of antibiotics. This can help to determine if there are shared resistance pathways.[1]

  • Efflux Pump Inhibition Studies: The MIC of AT-2266 can be determined in the presence and absence of known efflux pump inhibitors to investigate whether efflux is a significant mechanism of resistance to this agent.

Conclusion

Antibacterial agent AT-2266 (Enoxacin) is a well-characterized quinolone with potent and broad-spectrum activity. The data and protocols provided in these application notes offer a solid foundation for researchers and scientists to incorporate AT-2266 into their studies on antibiotic resistance and for the development of new antimicrobial strategies. Its defined mechanism of action and established activity profile make it an excellent reference compound for comparative studies.

References

AT-2266: Application Notes and Protocols for Murine Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of AT-2266, a naphthyridine carboxylic acid derivative, in various murine infection models. The included protocols are intended to serve as a guide for researchers investigating the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

Introduction to AT-2266

AT-2266 is a broad-spectrum antibacterial agent belonging to the quinolone class. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and recombination. This action leads to fragmentation of the bacterial chromosome and subsequent cell death.[1] AT-2266 has demonstrated potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, including clinically relevant pathogens such as Pseudomonas aeruginosa and members of the Enterobacteriaceae family.[1][2]

Quantitative Data Summary

The following tables summarize the available quantitative data on the pharmacokinetics and in vivo efficacy of AT-2266 in murine models.

Table 1: Pharmacokinetic Parameters of AT-2266 in Mice (Oral Administration)
ParameterValueReference
Dosage 50 mg/kg[2]
Mean Peak Plasma Level (Cmax) 2.39 µg/ml[2]
Elimination Half-life (t1/2) 2.24 h[2]
24-h Urinary Recovery 56.6%[2]
Table 2: In Vivo Efficacy of AT-2266 in Systemic Murine Infection Models (Oral Administration)
PathogenEfficacy Metric (ED50)ComparisonReference
Systemic Infections~1/2 that of norfloxacinMore potent[1][2]
Systemic Infections~1/10 that of pipemidic acidMore potent[1][2]
Systemic Infections~1/20 to 1/40 that of nalidixic acidMore potent[1][2]
Table 3: In Vitro Activity of AT-2266
OrganismMIC90 (µg/ml)Reference
Pseudomonas aeruginosa (gentamicin-resistant)3.13[1][2]
Enterobacteriaceae (nalidixic acid-resistant)12.5[1][2]

Experimental Protocols

The following are detailed protocols for key experiments involving AT-2266 in murine infection models. These are generalized protocols and may require optimization based on specific experimental goals and laboratory conditions.

Systemic Murine Infection Model Protocol

This protocol is designed to evaluate the efficacy of AT-2266 in a systemic infection model, where the pathogen is introduced into the bloodstream.

Materials:

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6), 6-8 weeks old, of a single-sex.

  • Bacterial strain of interest (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa).

  • Tryptic Soy Broth (TSB) or other appropriate bacterial culture medium.

  • Saline (sterile, 0.9% NaCl).

  • AT-2266, vehicle control (e.g., 0.5% carboxymethyl cellulose).

  • Syringes and needles (27-30 gauge).

  • Animal cages and husbandry supplies.

Procedure:

  • Inoculum Preparation:

    • Culture the bacterial strain overnight in TSB at 37°C with agitation.

    • Harvest the bacteria by centrifugation and wash twice with sterile saline.

    • Resuspend the bacterial pellet in sterile saline to the desired concentration (e.g., 1 x 10^7 to 1 x 10^8 CFU/ml). The exact concentration should be determined in preliminary studies to establish a lethal or sublethal infection as required.

  • Infection:

    • Randomly assign mice to treatment and control groups.

    • Inject each mouse intraperitoneally (IP) or intravenously (IV) with 0.1 ml of the prepared bacterial suspension.

  • Treatment:

    • At a predetermined time post-infection (e.g., 1 hour), administer AT-2266 or vehicle control orally (gavage) or via the desired route of administration.

    • Dosing volume should be appropriate for the mouse weight (e.g., 10 ml/kg).

  • Monitoring and Endpoints:

    • Monitor the mice for clinical signs of illness (e.g., lethargy, ruffled fur, hunched posture) and mortality at regular intervals for a specified period (e.g., 7-14 days).

    • Survival Rate: Record the number of surviving animals in each group daily.

    • Bacterial Load (Optional): At specific time points, euthanize a subset of mice from each group. Aseptically collect organs (e.g., spleen, liver, kidneys) and blood. Homogenize the organs in sterile saline, perform serial dilutions, and plate on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue or ml of blood.

Subcutaneous (Thigh) Infection Model Protocol

This model is useful for studying localized soft tissue infections and the efficacy of antimicrobials in this context.

Materials:

  • Neutropenic mice (rendered neutropenic by cyclophosphamide administration) are often used to establish a robust infection.

  • Bacterial strain of interest.

  • Materials for inoculum preparation as described in the systemic model.

  • AT-2266 and vehicle control.

  • Syringes and needles.

  • Anesthetic (e.g., isoflurane).

Procedure:

  • Induction of Neutropenia (if applicable):

    • Administer cyclophosphamide to mice as per established protocols to induce neutropenia.

  • Inoculum Preparation:

    • Prepare the bacterial inoculum as described for the systemic infection model.

  • Infection:

    • Anesthetize the mice.

    • Inject 0.1 ml of the bacterial suspension intramuscularly into the posterior thigh muscle of one or both hind limbs.

  • Treatment:

    • Administer AT-2266 or vehicle control at a specified time post-infection.

  • Monitoring and Endpoints:

    • Monitor the mice for signs of local inflammation and systemic illness.

    • Bacterial Load: At the end of the experiment (e.g., 24-48 hours), euthanize the mice. Aseptically dissect the infected thigh muscle, homogenize it in sterile saline, and determine the CFU/gram of tissue as described previously.

Acute Oral Toxicity Study Protocol

This protocol provides a general framework for assessing the acute toxicity of a single oral dose of AT-2266 in mice.

Materials:

  • Healthy, young adult mice of a standard strain (e.g., CD-1), nulliparous and non-pregnant females.

  • AT-2266 and vehicle control.

  • Oral gavage needles.

  • Animal observation cages.

Procedure:

  • Dosing:

    • Fast the mice overnight prior to dosing.

    • Administer a single oral dose of AT-2266 or vehicle control using a gavage needle. A limit test at 2000 mg/kg is often performed initially.

  • Observation:

    • Observe the animals closely for the first few hours post-dosing and then daily for 14 days.

    • Record any clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.

    • Record body weights just prior to dosing and at regular intervals throughout the 14-day observation period.

  • Necropsy:

    • At the end of the observation period, euthanize all surviving animals.

    • Perform a gross necropsy on all animals (including those that died during the study) and record any macroscopic abnormalities.

Visualizations

Mechanism of Action of AT-2266

AT2266_Mechanism cluster_bacterium Bacterial Cell AT2266 AT-2266 DNA_Gyrase DNA Gyrase (Topoisomerase II) AT2266->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV AT2266->Topoisomerase_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Supercoils/ Relaxes Replication DNA Replication & Repair Disruption DNA_Gyrase->Replication Topoisomerase_IV->DNA Decatenates Topoisomerase_IV->Replication Cell_Death Bacterial Cell Death Replication->Cell_Death Leads to

Mechanism of action of AT-2266 in a bacterial cell.
Experimental Workflow for Systemic Murine Infection Model

Systemic_Infection_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum_Prep Bacterial Inoculum Preparation Infection Systemic Infection (IP or IV) Inoculum_Prep->Infection Animal_Acclimation Mouse Acclimation & Randomization Animal_Acclimation->Infection Treatment AT-2266 or Vehicle Administration Infection->Treatment Monitoring Daily Monitoring (Survival & Clinical Signs) Treatment->Monitoring Bacterial_Load Bacterial Load Determination (CFU/organ) Monitoring->Bacterial_Load Toxicity_Study_Logic cluster_endpoints Endpoints Dose_Selection Select Dose Levels (e.g., Limit Test at 2000 mg/kg) Dosing Single Oral Administration to Fasted Mice Dose_Selection->Dosing Observation 14-Day Observation Period Dosing->Observation Clinical_Signs Clinical Signs of Toxicity Observation->Clinical_Signs Body_Weight Body Weight Changes Observation->Body_Weight Mortality Mortality Observation->Mortality Gross_Necropsy Gross Pathological Findings Observation->Gross_Necropsy

References

Application Notes and Protocols: Testing the Synergy of "Antibacterial Agent 266" with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the development of novel therapeutic strategies. Combination therapy, utilizing two or more antibiotics, offers a promising approach to enhance efficacy, reduce the likelihood of resistance development, and lower required dosages, thereby minimizing potential toxicity. This document provides a detailed protocol for assessing the synergistic, additive, indifferent, or antagonistic interactions between a novel compound, "Antibacterial agent 266," and conventional antibiotics using two standard in vitro methods: the checkerboard assay and the time-kill curve analysis.

Checkerboard Assay Protocol

The checkerboard assay is a widely used method to determine the in vitro synergy of two antimicrobial agents.[1][2] It involves testing a wide range of concentrations of both agents, alone and in combination, to identify the minimum inhibitory concentration (MIC) for each combination.

Principle

Two agents are serially diluted in a 96-well microtiter plate, one along the x-axis and the other along the y-axis, creating a matrix of concentration combinations.[1] Following inoculation with a standardized bacterial suspension and incubation, the wells are assessed for visible bacterial growth. The Fractional Inhibitory Concentration Index (FICI) is then calculated to quantify the nature of the interaction.[2]

Materials
  • This compound stock solution (concentration to be determined based on preliminary MIC data)

  • Partner antibiotic stock solution (known MIC)

  • Appropriate solvent for both agents (e.g., water, DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable bacterial growth medium[3]

  • 96-well microtiter plates

  • Bacterial strain of interest (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader

  • Sterile pipettes and reservoirs

  • Incubator (35°C ± 2°C)[2]

Experimental Workflow: Checkerboard Assay

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacteria prep_bacteria->inoculate prep_stocks Prepare Stock Solutions (Agent 266 & Partner Antibiotic) prep_dilutions Create Serial Dilutions prep_stocks->prep_dilutions dispense_agents Dispense Agents into 96-Well Plate prep_dilutions->dispense_agents dispense_agents->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_mic Determine MICs (Visually or Spectrophotometrically) incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Results (Synergy, Additive, etc.) calc_fici->interpret TimeKill_Workflow cluster_setup Experiment Setup cluster_exposure Exposure and Sampling cluster_quantify Quantification and Analysis prep_culture Prepare Log-Phase Bacterial Culture inoculate Inoculate Flasks prep_culture->inoculate prep_flasks Prepare Flasks with Antibiotics (Alone & Combination) prep_flasks->inoculate incubate_shake Incubate with Shaking inoculate->incubate_shake sampling Collect Aliquots at Time Points (0, 2, 4, 8, 24h) incubate_shake->sampling serial_dilute Perform Serial Dilutions sampling->serial_dilute plate Plate Dilutions on Agar serial_dilute->plate incubate_plates Incubate Plates plate->incubate_plates count_cfu Count Colonies (CFU) incubate_plates->count_cfu plot_data Plot log10 CFU/mL vs. Time count_cfu->plot_data Synergy_Mechanisms cluster_mechanisms Potential Synergy Mechanisms A Agent 266 M1 Inhibition of Cell Wall Synthesis A->M1 M4 Disruption of Cell Membrane A->M4 M6 Efflux Pump Inhibition A->M6 B Partner Antibiotic B->M1 M2 Inhibition of Protein Synthesis B->M2 M3 Inhibition of DNA/RNA Synthesis B->M3 Synergy Synergistic Bacterial Killing M1->Synergy M2->Synergy M3->Synergy M4->Synergy M5 Inhibition of Metabolic Pathway M5->Synergy M6->M1 enhances M6->M2 enhances M6->M3 enhances

References

Application Notes and Protocols for Synergy Testing of Antibacterial Agent 266

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel therapeutic strategies, including combination therapies that can enhance the efficacy of existing antibiotics. This document provides a detailed protocol for evaluating the synergistic potential of "Antibacterial Agent 266" when used in combination with a conventional antibiotic. The primary method described is the checkerboard assay, a widely used in vitro technique to determine the nature of interaction between two antimicrobial agents.[1][2] The Fractional Inhibitory Concentration (FIC) index is calculated from the results of this assay to quantitatively define the interaction as synergistic, additive, indifferent, or antagonistic.[1][3][4]

Principle of the Checkerboard Assay

The checkerboard assay is a microdilution method that assesses the antimicrobial activity of two agents tested in various combinations.[5] By systematically varying the concentrations of both agents in a 96-well plate, the minimum inhibitory concentration (MIC) of each agent alone and in combination can be determined.[6] The FIC index is then calculated to provide a numerical value for the observed interaction.

Calculation of the Fractional Inhibitory Concentration (FIC) Index:

The FIC index is the sum of the FICs of each drug in the combination.[3]

  • FIC of Agent A (FIC A) = (MIC of Agent A in combination) / (MIC of Agent A alone)[1]

  • FIC of Agent B (FIC B) = (MIC of Agent B in combination) / (MIC of Agent B alone)[1]

  • FIC Index (FICI) = FIC A + FIC B[1]

Interpretation of the FIC Index:

The calculated FICI value is used to classify the interaction between the two agents:[4]

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Experimental Protocols

Materials
  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable growth medium

  • "this compound" stock solution

  • Conventional antibiotic stock solution (e.g., a beta-lactam)

  • Multichannel pipette

  • Incubator

Protocol for Checkerboard Assay
  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.

    • Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[5]

  • Plate Setup:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Along the x-axis (e.g., columns 1-10), create two-fold serial dilutions of the conventional antibiotic.

    • Along the y-axis (e.g., rows A-G), create two-fold serial dilutions of "this compound".

    • Row H should contain only the serial dilutions of the conventional antibiotic to determine its MIC.

    • Column 11 should contain only the serial dilutions of "this compound" to determine its MIC.

    • Column 12 should serve as a growth control (containing only inoculum and broth) and a sterility control (containing only broth).

  • Inoculation:

    • Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum.[6] The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.[6]

  • Reading Results:

    • After incubation, determine the MIC for each agent alone and for each combination by identifying the lowest concentration that completely inhibits visible bacterial growth.

  • FICI Calculation:

    • Calculate the FICI for each well that shows no growth using the formula provided in the "Principle of the Checkerboard Assay" section. The lowest FICI value is reported as the result for the combination.

Data Presentation

The results of the checkerboard assay should be presented in a clear and organized manner. A tabular format is recommended to display the MICs of the individual agents and their combinations, along with the calculated FIC and FICI values.

Table 1: Example of Checkerboard Assay Results for this compound and Antibiotic X against P. aeruginosa

This compound (µg/mL)Antibiotic X (µg/mL)MIC of Agent 266 in Combination (µg/mL)MIC of Antibiotic X in Combination (µg/mL)FIC AFIC BFICIInterpretation
16 (MIC alone)64 (MIC alone)------
48480.250.1250.375Synergy
84840.50.06250.5625Additive
2162160.1250.250.375Synergy
........................

Visualizations

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland, dilute to 5x10^5 CFU/mL) inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate prep_agents Prepare Stock Solutions of This compound & Antibiotic plate_setup Set up 96-well plate with serial dilutions of both agents, alone and in combination prep_agents->plate_setup plate_setup->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MICs of agents alone and in combination incubate->read_mic calc_fic Calculate FIC and FICI values read_mic->calc_fic interpret Interpret FICI (Synergy, Additive, Antagonism) calc_fic->interpret

Caption: Experimental workflow for the checkerboard synergy assay.

FIC_Interpretation cluster_results Interaction Outcome FICI FIC Index (FICI) Synergy Synergy FICI->Synergy ≤ 0.5 Additive Additive / Indifference FICI->Additive > 0.5 to ≤ 4.0 Antagonism Antagonism FICI->Antagonism > 4.0

Caption: Interpretation of the Fractional Inhibitory Concentration Index.

References

Application Notes and Protocols for the Veterinary Use of Fluoroquinolone Antibacterial Agents, with a Focus on AT-2266 (Enrofloxacin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of fluoroquinolone antibacterial agents in veterinary microbiology, with a specific focus on AT-2266, also known as enrofloxacin. This document includes detailed in vitro efficacy data, standardized experimental protocols for susceptibility testing and in vivo studies, and a visualization of the drug's mechanism of action.

Introduction to AT-2266 (Enrofloxacin) and Veterinary Fluoroquinolones

AT-2266, chemically identified as 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic acid, is a synthetic chemotherapeutic agent belonging to the quinolone class of carboxylic acid derivatives. It is more commonly known as enrofloxacin.[1] Enrofloxacin exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a widely used antimicrobial in veterinary medicine.[1][2] Its bactericidal action stems from the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription.[3][4]

This document will provide key data and methodologies for researchers working with enrofloxacin and other veterinary fluoroquinolones, such as danofloxacin, marbofloxacin, orbifloxacin, and pradofloxacin.

Data Presentation: In Vitro Efficacy of Veterinary Fluoroquinolones

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of enrofloxacin and other common veterinary fluoroquinolones against a range of clinically relevant veterinary pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a critical measure of an antibiotic's potency.[3]

Table 1: Minimum Inhibitory Concentration (MIC) of AT-2266 (Enrofloxacin) Against Various Veterinary Pathogens

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli (bovine uterus)≤0.25≤0.25
Salmonella spp.0.060.25
Pseudomonas aeruginosa14
Pasteurella multocida (bovine)≤0.0150.03
Mannheimia haemolytica (bovine)0.060.12
Actinobacillus pleuropneumoniae0.060.12
Staphylococcus pseudintermedius0.120.5
Staphylococcus aureus0.120.25

Data compiled from multiple sources.[1][2][5]

Table 2: Comparative MIC90 Values (µg/mL) of Various Fluoroquinolones Against Key Veterinary Pathogens

Bacterial SpeciesEnrofloxacinDanofloxacinMarbofloxacinOrbifloxacinPradofloxacin
Staphylococcus pseudintermedius0.5-11≤0.25
Escherichia coli0.120.250.250.25≤0.25
Pasteurella multocida0.030.1250.060.12≤0.25
Bordetella bronchiseptica--0.25-≤0.25
Proteus mirabilis0.25-0.50.5≥4
Pseudomonas aeruginosa4-42≥4
Streptococcus suis-0.330.5--

Data compiled from multiple sources.[4][6][7][8][9][10]

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Fluoroquinolones exert their bactericidal effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][4] These enzymes are essential for managing the topological state of bacterial DNA during replication, transcription, and repair.[3] By binding to the enzyme-DNA complex, fluoroquinolones trap the enzymes in a state where they have cleaved the DNA, leading to an accumulation of double-stranded DNA breaks. This ultimately inhibits DNA synthesis and results in bacterial cell death.[11][12]

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone (e.g., AT-2266) CellWall Cell Wall/ Membrane Fluoroquinolone->CellWall Enters cell DNA_Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Fluoroquinolone->Topoisomerase_IV Inhibits Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Supercoiling DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Decatenated_DNA Separated Daughter Chromosomes Topoisomerase_IV->Decatenated_DNA Decatenation Topoisomerase_IV->DS_Breaks Relaxed_DNA Relaxed Circular DNA Relaxed_DNA->DNA_Gyrase Supercoiling DNA_Replication DNA Replication Supercoiled_DNA->DNA_Replication Transcription Transcription Supercoiled_DNA->Transcription Replicated_DNA Catenated Daughter Chromosomes Replicated_DNA->Topoisomerase_IV Decatenation DNA_Replication->Replicated_DNA Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Mechanism of action of fluoroquinolones like AT-2266 (enrofloxacin).

Experimental Protocols

The following are standardized protocols for key experiments in the evaluation of antibacterial agents in veterinary microbiology, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of an antibacterial agent against aerobic bacteria isolated from animals, as described in CLSI document VET01.[6][13][14]

Workflow for MIC Determination via Broth Microdilution

MIC_Workflow start Start prep_agent Prepare Serial Dilutions of Antibacterial Agent start->prep_agent prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate (Agent Dilutions + Inoculum) prep_agent->inoculate prep_inoculum->inoculate incubate Incubate Plate (35°C for 16-20 hours) inoculate->incubate read_results Read Results: Identify Lowest Concentration with No Visible Growth incubate->read_results determine_mic Determine MIC Value (µg/mL) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination via broth microdilution.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antibacterial agent stock solution (e.g., AT-2266)

  • Bacterial isolate to be tested

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Spectrophotometer or turbidimeter

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

Procedure:

  • Preparation of Antibacterial Agent Dilutions:

    • Prepare a stock solution of the antibacterial agent in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in CAMHB to achieve the desired concentration range in the microtiter plate.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the same morphological type from an 18- to 24-hour agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation of Microtiter Plate:

    • Dispense the prepared antibacterial agent dilutions into the wells of the 96-well plate.

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (broth and inoculum, no drug) and a negative control (broth only).

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16 to 20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.

Protocol 2: In Vivo Efficacy Study in a Canine Model of Bacterial Infection (Adapted from a Leptospirosis Treatment Trial)

This protocol provides a framework for evaluating the in vivo efficacy of an antibacterial agent in a clinical setting, adapted from a study on the use of enrofloxacin for canine leptospirosis. This should be adapted based on the specific pathogen and disease model.

InVivo_Workflow start Start patient_selection Patient Selection and Diagnosis (Clinical signs, PCR, Serology) start->patient_selection treatment_admin Administer Treatment Regimen (e.g., Enrofloxacin 10 mg/kg/day) patient_selection->treatment_admin monitoring Clinical and Laboratory Monitoring (During and after treatment) treatment_admin->monitoring outcome_assessment Assess Clinical and Microbiological Outcomes monitoring->outcome_assessment data_analysis Analyze Data for Efficacy and Safety outcome_assessment->data_analysis end End data_analysis->end

References

Troubleshooting & Optimization

"Antibacterial agent 266" degradation and stability issues in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound referred to as "Antibacterial agent 266" is not publicly available in sufficient detail to provide a comprehensive and accurate technical support guide. The following content is a generalized template based on common issues encountered with antibacterial agents in experimental settings. Researchers should adapt this guidance based on their own empirical data for "this compound".

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound appears cloudy or has precipitated. What should I do?

A: Cloudiness or precipitation can indicate several issues:

  • Poor Solubility: The concentration of your stock solution may exceed the solubility limit of the solvent. Try preparing a more dilute stock solution.

  • Low Temperature: The compound may be precipitating out of solution at lower storage temperatures. Gently warm the solution to see if the precipitate redissolves. Always check the compound's recommended storage conditions.

  • Degradation: The compound may be degrading, leading to less soluble byproducts. This is more likely if the stock solution is old or has been stored improperly.

Q2: I am observing inconsistent results in my antibacterial assays with different batches of the agent.

A: Batch-to-batch variability can be a significant issue.

  • Purity: Ensure the purity of each batch is consistent. Request a certificate of analysis (CoA) from the supplier for each new lot.

  • Storage and Handling: Inconsistent storage conditions (e.g., exposure to light, frequent freeze-thaw cycles) can lead to differential degradation between batches.

  • Assay Conditions: Minor variations in experimental parameters (e.g., incubation time, temperature, bacterial inoculum density) can amplify small differences between batches.

Q3: The antibacterial activity of my agent seems to decrease over the course of my experiment.

A: This suggests potential instability under your experimental conditions.

  • Half-life in Media: The compound may have a short half-life in your specific culture medium. Consider a time-course experiment to measure its stability.

  • Adsorption to Plastics: Some compounds can adsorb to the surface of plasticware (e.g., microplates, tubes), reducing the effective concentration. Using low-adsorption plastics may help.

  • Metabolism by Bacteria: The test organism itself may be metabolizing and inactivating the agent.

Troubleshooting Guides

Issue: Loss of Potency in Aqueous Solutions

This guide addresses the common problem of an antibacterial agent losing its effectiveness when prepared and stored in aqueous buffers or media.

Potential Causes & Solutions

Potential Cause Troubleshooting Step Recommended Action
Hydrolysis Perform a time-course stability study at different pH values (e.g., pH 5, 7, 9).Determine the optimal pH for stability and adjust experimental buffers accordingly. If the compound is highly susceptible to hydrolysis, prepare fresh solutions immediately before use.
Oxidation Store the compound under an inert gas (e.g., nitrogen, argon). Add antioxidants to the solution if compatible with the experimental setup.Minimize exposure to air and consider using degassed solvents.
Photodegradation Protect solutions from light by using amber vials or wrapping containers in aluminum foil.Conduct experiments under low-light conditions where possible.

Experimental Workflow for Stability Assessment

cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare High-Concentration Stock in DMSO prep_working Dilute Stock into Aqueous Buffers (pH 5, 7, 9) prep_stock->prep_working incubate Incubate Solutions at Relevant Temperatures (e.g., 4°C, 25°C, 37°C) prep_working->incubate Start Incubation sampling Take Aliquots at Time Points (0, 2, 4, 8, 24 hours) incubate->sampling hplc Quantify Remaining Agent by HPLC-UV sampling->hplc Analyze Concentration activity Test Antibacterial Activity of Stored Solutions hplc->activity

Caption: Workflow for assessing the stability of this compound.

Issue: Inconsistent Minimum Inhibitory Concentration (MIC) Values

This guide provides steps to troubleshoot variability in MIC assay results.

Logical Troubleshooting Flow

start Inconsistent MIC Results check_inoculum Verify Inoculum Density (e.g., OD600, CFU counting) start->check_inoculum check_inoculum->start Adjust Density check_agent_prep Review Agent Preparation (Fresh stock? Serial dilutions?) check_inoculum->check_agent_prep Inoculum OK check_agent_prep->start Revise Protocol check_plates Examine Microplates (Evaporation? Cross-contamination?) check_agent_prep->check_plates Prep OK check_plates->start Use Sealed Plates check_incubation Confirm Incubation (Time, Temperature, Atmosphere) check_plates->check_incubation Plates OK check_incubation->start Calibrate Incubator resolve Consistent MICs Achieved check_incubation->resolve Incubation OK

Caption: Troubleshooting inconsistent MIC results.

Experimental Protocols

Protocol: Assessing pH-Dependent Stability
  • Preparation of Buffers: Prepare a series of sterile buffers at different pH values (e.g., pH 5.0 citrate buffer, pH 7.4 phosphate-buffered saline, pH 9.0 carbonate-bicarbonate buffer).

  • Stock Solution: Prepare a 10 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Working Solutions: Dilute the stock solution into each of the prepared buffers to a final concentration of 100 µg/mL.

  • Incubation: Incubate the working solutions at a constant temperature (e.g., 37°C). Protect the solutions from light.

  • Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each solution.

  • Analysis: Immediately analyze the concentration of the remaining intact agent in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Interpretation: Plot the concentration of this compound versus time for each pH condition. Calculate the degradation rate constant and the half-life at each pH.

Data Summary Table (Example)

pH Temperature (°C) Half-life (hours)
5.037Enter experimental data
7.437Enter experimental data
9.037Enter experimental data

Optimizing AT-2266 Concentration for In Vitro Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AT-2266. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of AT-2266 for in vitro assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Quick Navigation

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Frequently Asked Questions (FAQs)

Q1: What is AT-2266 and what is its primary mechanism of action?

A1: AT-2266, also known as Enoxacin, is a pyridonecarboxylic acid derivative and a broad-spectrum antibiotic.[1] Its primary mechanism of action in bacteria is the inhibition of DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][3] These enzymes are essential for bacterial DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex, AT-2266 induces double-strand breaks in the bacterial chromosome, leading to cell death.[2][3] In most Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in most Gram-positive bacteria.

Q2: What are the typical effective concentrations of AT-2266 in bacterial assays?

A2: The effective concentration of AT-2266, typically reported as the Minimum Inhibitory Concentration (MIC), varies depending on the bacterial species. Generally, it is potent against a wide range of bacteria.

Bacterial TypeOrganism ExamplesTypical MIC Range (µg/mL)
Gram-negativeSerratia marcescens, Pseudomonas aeruginosa, Haemophilus influenzae, Campylobacter jejuni0.1 - 0.78[1]
Gram-positiveStaphylococci, Bacillus subtilis0.1 - 0.78[1]
OtherGlucose-nonfermenters, Mycoplasma pneumoniae1.56 - 12.5[1]
Nalidixic acid-resistant bacteria-1.56 - 3.13[1]

Q3: How should I prepare and store AT-2266 stock solutions?

A3: For in vitro assays, it is recommended to prepare a high-concentration stock solution of AT-2266 in a suitable solvent like dimethyl sulfoxide (DMSO). To minimize potential solvent effects on your cells, the final concentration of DMSO in the assay should be kept low (ideally ≤1%). Stock solutions should be stored at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles, which can degrade the compound.

Q4: Can AT-2266 be used in eukaryotic cell-based assays?

A4: While AT-2266 is an antibiotic, researchers may use it as a tool to study topoisomerase-related processes in eukaryotic cells. However, caution is advised. Quinolone antibiotics can affect mammalian topoisomerase II, though their selectivity is generally much higher for bacterial enzymes.[4] High concentrations of related pyridonecarboxylic acid derivatives have shown cytotoxic effects in mammalian cell lines.[5][6][7] Therefore, it is crucial to perform dose-response experiments to determine the cytotoxic threshold of AT-2266 in your specific eukaryotic cell line before proceeding with functional assays.

Q5: What are the known factors that can influence the activity of AT-2266 in in vitro assays?

A5: The antibacterial activity of AT-2266 is generally stable. However, its efficacy can be weakened by a lower medium pH and an increased inoculum size.[1][8] The addition of horse serum or sodium cholate has been shown to have minimal effect on its activity.[1][8]

Troubleshooting Guide

This guide addresses common issues that may arise when optimizing AT-2266 concentrations in your in vitro assays.

Problem Potential Cause Recommended Solution
Inconsistent or higher-than-expected MIC values in bacterial assays Inoculum preparation variability: Incorrect bacterial density can significantly alter MIC results.Standardize your inoculum using a spectrophotometer to achieve a consistent optical density (e.g., 0.5 McFarland standard) before dilution into the assay medium.
Media composition: Variations in media components can affect bacterial growth and compound activity.Use a consistent source and lot of culture medium. For susceptibility testing, Mueller-Hinton Broth (MHB) is standard. Ensure the pH of the medium is controlled.
Compound precipitation: High concentrations of AT-2266 or the solvent may lead to precipitation.Visually inspect your stock and working solutions for any precipitates. Ensure the final DMSO concentration is non-toxic and does not cause the compound to fall out of solution.
High background or unexpected results in eukaryotic cell-based assays Cytotoxicity of AT-2266: At higher concentrations, AT-2266 may be toxic to eukaryotic cells, confounding the results of your assay.Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range of AT-2266 for your specific cell line. Always include a vehicle control (DMSO) to account for solvent effects.
Off-target effects: Quinolone antibiotics can potentially interact with mammalian topoisomerase II, which could lead to unintended cellular responses.[4]Be aware of the potential for off-target effects. If you observe unexpected phenotypes, consider if they could be related to topoisomerase II inhibition. Lowering the concentration of AT-2266 may mitigate these effects.
Assay variability between experiments Pipetting errors: Inaccurate dispensing of compound or cells can lead to significant variability.Ensure all pipettes are calibrated. Use reverse pipetting for viscous solutions. Mix cell suspensions thoroughly before plating to ensure a uniform cell number per well.
Incubation conditions: Fluctuations in temperature, CO2, and humidity can impact cell health and growth.Maintain a consistent and optimal environment in your cell culture incubator. Avoid opening the incubator door frequently.

Experimental Protocols

Protocol: Determining the Minimum Inhibitory Concentration (MIC) of AT-2266 using Broth Microdilution

This protocol is a standard method for assessing the antibacterial activity of a compound.

  • Preparation of AT-2266 Dilutions:

    • Prepare a 2-fold serial dilution of AT-2266 in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

    • Include a positive control well (broth with bacteria, no AT-2266) and a negative control well (broth only).

  • Inoculum Preparation:

    • From a fresh overnight culture of the test bacterium, prepare a suspension in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of AT-2266 that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader.

Signaling Pathways and Workflows

To aid in experimental design and data interpretation, the following diagrams illustrate the mechanism of action of AT-2266 and a typical experimental workflow.

AT2266_Mechanism cluster_bacterium Bacterial Cell AT2266 AT2266 DNA_Gyrase DNA Gyrase/ Topoisomerase IV AT2266->DNA_Gyrase Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Acts on Replication_Fork Blocked Replication Fork DNA_Gyrase->Replication_Fork DSB Double-Strand Breaks Replication_Fork->DSB Leads to Cell_Death Cell Death DSB->Cell_Death

Caption: Mechanism of action of AT-2266 in bacteria.

MIC_Workflow Start Start Prepare_Stock Prepare AT-2266 Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacteria Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare and Standardize Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Read MIC (Visually or with Plate Reader) Incubate->Read_Results Analyze_Data Analyze and Record Data Read_Results->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for MIC determination.

References

"Antibacterial agent 266" resistance development in lab strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance development to the novel antibacterial agent 266 in laboratory strains of Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a synthetic quinolone that targets bacterial DNA gyrase (GyrA) and topoisomerase IV (ParC).[1] By binding to these enzymes, it inhibits DNA replication, leading to bacterial cell death.[2][3]

Q2: We are observing a rapid increase in the Minimum Inhibitory Concentration (MIC) of Agent 266 in our E. coli cultures. What are the likely causes?

A2: A rapid increase in MIC suggests the selection of resistant mutants. The most common mechanisms of resistance to quinolone antibiotics in E. coli are:

  • Target-site mutations: Alterations in the gyrA and parC genes prevent Agent 266 from binding effectively to its target enzymes.[1][2]

  • Increased efflux pump activity: Overexpression of efflux pumps, such as the AcrAB-TolC system, can actively transport Agent 266 out of the bacterial cell, reducing its intracellular concentration.[4][5]

  • Decreased permeability: Changes in the bacterial outer membrane can reduce the uptake of the agent.[1]

Q3: How can we confirm the mechanism of resistance in our lab strains?

A3: To identify the resistance mechanism, a combination of the following approaches is recommended:

  • Sequencing: Sequence the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes to identify mutations.[3][6]

  • Gene expression analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of major efflux pump genes (e.g., acrA, acrB, tolC).[4]

  • Efflux pump inhibition assay: Perform MIC assays in the presence and absence of an efflux pump inhibitor (EPI), such as phenylalanine-arginine β-naphthylamide (PAβN). A significant decrease in MIC in the presence of the EPI suggests the involvement of efflux pumps.[5]

Troubleshooting Guides

Issue 1: Inconsistent MIC Assay Results

You are observing significant variability in MIC values for Agent 266 against the same E. coli strain across different experiments.

Possible Cause Troubleshooting Step
Inoculum preparation Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard for each experiment.
Agent 266 degradation Prepare fresh stock solutions of Agent 266 for each experiment. Verify the storage conditions and shelf-life of the compound.
Contamination Streak the culture on selective agar plates to ensure the purity of the bacterial strain.
Pipetting errors Calibrate pipettes regularly and use reverse pipetting for viscous solutions to ensure accurate dispensing of the antibacterial agent.
Issue 2: Failure to Induce Resistance in Serial Passage Experiments

After multiple passages in the presence of sub-lethal concentrations of Agent 266, the MIC is not increasing as expected.

Possible Cause Troubleshooting Step
Sub-optimal drug concentration Ensure the concentration of Agent 266 used for each passage is at the sub-MIC level (typically 0.5x MIC) to apply sufficient selective pressure without killing the entire population.[7]
Low mutation frequency Increase the population size of the bacterial culture to enhance the probability of spontaneous mutations.
Instability of resistance After inducing resistance, perform passages in the absence of Agent 266 to check if the resistance phenotype is stable.[8]
Inappropriate growth medium Verify that the growth medium does not contain components that may interfere with the activity of Agent 266.

Experimental Protocols

Protocol 1: Serial Passage Experiment to Induce Resistance

This protocol describes a method for inducing resistance to this compound in E. coli through repeated exposure to sub-inhibitory concentrations.[7][8][9]

Materials:

  • E. coli strain of interest (e.g., ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Initial MIC Determination: Determine the baseline MIC of Agent 266 for the E. coli strain using the broth microdilution method.

  • First Passage: Inoculate a tube of MHB containing Agent 266 at a concentration of 0.5x the initial MIC with the E. coli strain. Incubate at 37°C for 18-24 hours.

  • Subsequent Passages: a. On the following day, determine the new MIC of the culture from the previous passage. b. Use the culture from the well with the highest concentration of Agent 266 that still shows bacterial growth (the sub-MIC culture) to inoculate a new series of dilutions for the next MIC determination.[7] c. Repeat this process for a predetermined number of days or until a significant increase in MIC is observed.[7]

  • Data Recording: Record the MIC value for each passage.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol outlines the standard method for determining the MIC of an antibacterial agent.[10][11][12]

Materials:

  • E. coli strain

  • Mueller-Hinton Broth (MHB)

  • This compound

  • 96-well microtiter plates

Procedure:

  • Prepare Agent 266 Dilutions: Perform a two-fold serial dilution of Agent 266 in MHB in a 96-well plate.

  • Prepare Bacterial Inoculum: Adjust the turbidity of an overnight culture of E. coli to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the serially diluted Agent 266.

  • Controls:

    • Growth Control: A well containing MHB and the bacterial inoculum, but no antibacterial agent.

    • Sterility Control: A well containing only MHB to check for contamination.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Interpretation: The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible bacterial growth.[11][13]

Data Presentation

Table 1: Example MIC Data from a 14-Day Serial Passage Experiment

DayMIC of Agent 266 (µg/mL)Fold Change from Day 1
10.251
20.251
30.52
40.52
514
614
728
8416
9416
10832
111664
121664
1332128
1432128

Visualizations

Resistance_Mechanisms cluster_cell E. coli Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agent266_ext Agent 266 (extracellular) Agent266_int Agent 266 (intracellular) Agent266_ext->Agent266_int Uptake EffluxPump AcrAB-TolC Efflux Pump Agent266_int->EffluxPump Substrate DNA_Gyrase DNA Gyrase (GyrA) Agent266_int->DNA_Gyrase Inhibition Mutated_Gyrase Mutated DNA Gyrase Agent266_int->Mutated_Gyrase Binding Reduced EffluxPump->Agent266_ext Efflux DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication DNA_Gyrase->Mutated_Gyrase Mutation in gyrA

Caption: Mechanisms of resistance to this compound in E. coli.

Serial_Passage_Workflow Start Start with susceptible E. coli strain Determine_MIC Determine initial MIC Start->Determine_MIC Prepare_SubMIC Prepare culture with 0.5x MIC of Agent 266 Determine_MIC->Prepare_SubMIC Incubate Incubate for 18-24 hours Prepare_SubMIC->Incubate Check_Growth Check for growth Incubate->Check_Growth Determine_New_MIC Determine new MIC Check_Growth->Determine_New_MIC Growth End Resistant strain isolated Check_Growth->End No Growth Select_Culture Select culture from highest concentration with growth Determine_New_MIC->Select_Culture Select_Culture->Prepare_SubMIC Repeat passage

Caption: Workflow for a serial passage experiment to induce resistance.

References

How to minimize "Antibacterial agent 266" precipitation in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Antibacterial agent 266" is a fictional compound used for illustrative purposes in this guide. The principles and troubleshooting steps described are based on general best practices for handling poorly soluble compounds in cell culture.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of compound precipitation in cell culture media, using the fictional "this compound" as an example.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of "this compound" precipitation in culture media?

A1: Precipitation of "this compound" is most often due to its hydrophobic nature and low aqueous solubility.[1] Several factors can trigger this issue:

  • Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous culture medium can cause the compound to "crash out" of solution.[1]

  • High Final Concentration: The desired final concentration of the agent in the media may exceed its solubility limit.[1][2]

  • Media Components: Interactions with salts, proteins (especially in serum-containing media), and other components can decrease solubility.[1]

  • pH and Temperature: The pH of the media and the temperature at which the compound is added can significantly influence its solubility.[3][4][5][6] Adding the compound to cold media can reduce its solubility.[2]

  • Improper Stock Solution Preparation: The compound may not be fully dissolved in the initial stock solution.[3]

Q2: What is the recommended solvent for preparing "this compound" stock solutions?

A2: Due to its hydrophobic nature, "this compound" should be dissolved in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its high solubilizing capacity for many nonpolar compounds.[7] Other potential solvents include ethanol and dimethylformamide (DMF), though their compatibility with your specific cell line must be verified.[7]

Q3: How can I determine the maximum soluble concentration of "this compound" in my specific culture medium?

A3: You can perform a simple solubility test. Prepare a serial dilution of your "this compound" stock solution in your complete, pre-warmed (37°C) culture medium in a multi-well plate. Incubate the plate under your standard culture conditions and visually inspect for precipitation at various time points (e.g., 0, 2, 6, and 24 hours). The highest concentration that remains clear is the maximum working soluble concentration. For a more quantitative measure, you can read the absorbance of the plate at a wavelength like 600 nm, where an increase in absorbance would indicate precipitation.

Q4: Can I use co-solvents or other agents to improve the solubility of "this compound"?

A4: Yes, for some applications, adding a small percentage of a water-miscible co-solvent like ethanol or propylene glycol to the final media can increase solubility.[8][9] Additionally, solubilizing agents such as surfactants (e.g., Tween® 80) or cyclodextrins can be used to enhance the solubility of poorly soluble compounds.[8][10][11] However, it is crucial to test the toxicity of any co-solvent or solubilizing agent on your cells by running a vehicle control.[10]

Troubleshooting Guide

Issue: Immediate and heavy precipitation of "this compound" upon addition to culture media.

  • Question: I dissolved "this compound" in DMSO to make a 100 mM stock solution. When I add it to my cell culture medium to get a final concentration of 100 µM, a white precipitate forms instantly. What's happening and how can I fix it?

  • Answer: This is a classic case of "crashing out" due to a rapid solvent exchange and exceeding the aqueous solubility limit.[7][8] The high concentration of the compound in the DMSO stock is no longer soluble when diluted into the aqueous environment of the media.[2]

    Solutions:

    • Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise or serial dilution.[1][2] First, create an intermediate dilution of your stock in pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media.

    • Slow Addition with Mixing: Add the stock solution dropwise to the pre-warmed media while gently vortexing or swirling.[2][7] This helps to disperse the compound quickly and avoid localized high concentrations.

    • Lower Stock Concentration: Prepare a lower concentration stock solution (e.g., 10 mM instead of 100 mM). This will require adding a larger volume to your media, but the dilution factor will be smaller, reducing solvent shock.

    • Reduce Final Concentration: Your target concentration of 100 µM may be above the solubility limit of "this compound" in your media. Try a lower final concentration.

Issue: The culture medium becomes cloudy over time after adding "this compound".

  • Question: My media looks clear right after adding "this compound," but after a few hours in the incubator, I notice a fine precipitate or cloudiness. Why does this happen?

  • Answer: This delayed precipitation can be due to several factors:

    • Temperature and pH Shifts: The temperature and pH inside the incubator can differ slightly from the conditions during preparation, affecting solubility over time.[4][6]

    • Compound Instability: The compound may be degrading or aggregating over time at 37°C.[1]

    • Interaction with Cellular Metabolites: As cells grow, they can alter the composition and pH of the medium, which may reduce the solubility of the compound.

    Solutions:

    • Verify Media pH: Ensure your culture medium is properly buffered and the pH is stable within the optimal range (typically 7.2-7.4).[1][3]

    • Compound Stability Check: Perform a stability study by incubating "this compound" in your complete medium at 37°C for the duration of your experiment and observing for precipitation in the absence of cells.[1]

    • Reduce Serum Concentration: If your experiment allows, try reducing the serum concentration, as serum proteins can sometimes contribute to compound precipitation.[1]

    • Replenish the Compound: If the compound is unstable, you may need to change the medium and re-dose with freshly prepared "this compound" solution at regular intervals during your experiment.[1]

Data Presentation

Table 1: Solubility Profile of "this compound"

Solvent/MediumTemperature (°C)Maximum Soluble Concentration (Approx.)Notes
DMSO25> 200 mMClear solution
Ethanol (95%)25~50 mMClear solution
PBS (pH 7.4)25< 1 µMForms precipitate
DMEM + 10% FBS37~ 25 µMClear, may show slight haze > 24h
RPMI + 10% FBS37~ 20 µMClear, may show slight haze > 24h

Experimental Protocols

Protocol: Preparation of "this compound" for Cell Culture Application

  • Stock Solution Preparation (10 mM in DMSO): a. Accurately weigh the required amount of "this compound" powder in a sterile microcentrifuge tube. b. Add the calculated volume of high-purity, sterile DMSO to achieve a 10 mM concentration. c. Vortex the tube vigorously for 1-2 minutes. If necessary, use a sonicator bath for 5-10 minutes until the compound is completely dissolved.[10] d. Visually inspect the solution to ensure it is clear and free of particles. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[10]

  • Preparation of Final Working Solution (Example: 10 µM): a. Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C.[2] b. Intermediate Dilution (100X): Prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM DMSO stock to 90 µL of pre-warmed complete medium. Vortex gently immediately after addition. c. Final Dilution: Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed complete medium to achieve the final 10 µM concentration. This results in a final DMSO concentration of 0.1%. d. Mix gently by inverting the tube or swirling. e. Visually inspect the final solution for any signs of precipitation before adding it to your cells.[7] f. Always prepare a vehicle control using the same final concentration of DMSO in the medium.[10]

Visualizations

Caption: Workflow for troubleshooting precipitation issues.

G cluster_0 Physicochemical Properties cluster_1 Experimental Conditions cluster_2 Media Composition center_node Compound Precipitation prop1 Low Aqueous Solubility prop1->center_node prop2 Hydrophobicity prop2->center_node cond1 High Final Concentration cond1->center_node cond2 Solvent Shock (Rapid Dilution) cond2->center_node cond3 Suboptimal Temp/pH cond3->center_node media1 Serum Protein Interaction media1->center_node media2 Salt Concentration media2->center_node

Caption: Factors contributing to compound precipitation.

References

Factors affecting the activity of Enoxacin in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Enoxacin in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Enoxacin?

A1: Enoxacin is a fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][3] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.[2][3] By inhibiting these enzymes, Enoxacin blocks bacterial DNA replication, leading to bactericidal effects.[1][3][4]

Q2: What is the spectrum of activity for Enoxacin?

A2: Enoxacin is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2][4] It has shown activity against clinical isolates of Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Serratia marcescens.[5][6] However, it is generally less active against streptococci and anaerobic bacteria like Bacteroides fragilis and Clostridium perfringens.[7][8]

Q3: How does pH affect the activity of Enoxacin?

A3: The activity of Enoxacin is pH-dependent. It is generally more active at a neutral to slightly alkaline pH (around pH 8) and less active in acidic conditions (around pH 6).[7][9][10] This is an important consideration for in vitro experiments, as the pH of the culture medium can significantly influence the observed Minimum Inhibitory Concentrations (MICs). The reduced uptake of fluoroquinolones into bacterial cells at acidic pH is a likely mechanism for this observation.[11]

Q4: Can metal ions interfere with Enoxacin's activity?

A4: Yes, the presence of multivalent metal ions such as Mg²⁺, Ca²⁺, Al³⁺, Fe³⁺, and Zn²⁺ can decrease the in vitro availability and antibacterial activity of Enoxacin.[12][13][14] Enoxacin can form chelates with these metal ions, which may reduce its absorption and efficacy.[12][13] This interaction can lead to an increase in the MIC of Enoxacin for various microorganisms.[12]

Q5: What are the recommended solvents and storage conditions for Enoxacin?

A5: Enoxacin can be dissolved in organic solvents like DMSO and dimethylformamide.[5] For aqueous solutions, it can be dissolved in PBS (pH 7.2) at a solubility of approximately 10 mg/ml, though it is not recommended to store the aqueous solution for more than one day.[5] It is also soluble in 1M NaOH.[6][15] For long-term storage, Enoxacin powder should be stored at -20°C and is stable for at least four years.[5] Stock solutions in DMSO can be stored at -80°C for up to a year.[16]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Higher than expected MIC values pH of the medium: Enoxacin activity is lower in acidic conditions.[7][9]Ensure the pH of your culture medium is in the optimal range (neutral to slightly alkaline).
Presence of metal ions: Divalent or trivalent cations in the medium can chelate Enoxacin.[12][13]Use a medium with low concentrations of interfering metal ions or consider using a chelating agent (use with caution as it may affect bacterial growth).
Bacterial resistance: The bacterial strain may have developed resistance.[3][17]Verify the susceptibility of your bacterial strain. Consider testing a reference strain. Resistance can arise from mutations in DNA gyrase or topoisomerase IV genes.[17]
Precipitation of Enoxacin in solution Low solubility: The concentration of Enoxacin may exceed its solubility in the chosen solvent or buffer.Prepare a fresh stock solution in an appropriate solvent like DMSO or 1M NaOH before diluting it into your aqueous medium.[5][6] For aqueous solutions, do not store for more than a day.[5]
Inconsistent results between experiments Variability in experimental conditions: Minor differences in pH, inoculum size, or incubation time can affect results.[18]Standardize all experimental parameters, including medium composition, pH, inoculum density, and incubation conditions.
Degradation of Enoxacin: Improper storage of stock solutions can lead to reduced activity.Store Enoxacin powder and stock solutions at the recommended temperatures and protect from light.[5][16]

Quantitative Data Summary

Table 1: In Vitro Activity of Enoxacin against Various Bacterial Isolates

Bacterial Species MIC₅₀ (mg/L) MIC₉₀ (mg/L)
Escherichia coli0.12≤0.8
Klebsiella pneumoniae0.25≤0.8
Pseudomonas aeruginosa0.52 - 8
Staphylococcus aureus12 - 4
Enterococcus faecalis-16
Haemophilus influenzae-≤0.25
Neisseria gonorrhoeae-≤0.25

Data compiled from multiple sources.[5][7][19][20][21] MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: Physicochemical Properties of Enoxacin

Property Value
Molar Mass 320.32 g/mol [4]
Melting Point 220-224 °C[2][4]
Solubility in PBS (pH 7.2) ~10 mg/mL[5]
Solubility in DMSO ~0.1 - 32 mg/mL[5][16]
pKa 6.04 (Predicted)[6]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is a standard method for determining the MIC of Enoxacin against a specific bacterial strain.

  • Prepare Enoxacin Stock Solution: Dissolve Enoxacin powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Resuspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the Enoxacin stock solution in cation-adjusted Mueller-Hinton Broth (or another suitable broth). The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with bacteria, no Enoxacin) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of Enoxacin that completely inhibits visible bacterial growth.

Visualizations

Signaling Pathway: Enoxacin's Mechanism of Action

Enoxacin_Mechanism cluster_bacterium Bacterial Cell Enoxacin Enoxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Enoxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Enoxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Mechanism of Enoxacin's antibacterial activity.

Experimental Workflow: MIC Determination

MIC_Workflow A Prepare Enoxacin Stock Solution C Perform Serial Dilution in 96-well plate A->C B Prepare Bacterial Inoculum D Inoculate wells with bacteria B->D C->D E Incubate plate (37°C, 18-24h) D->E F Read and Interpret Results (Determine MIC) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Logical Relationship: Factors Affecting Enoxacin Activity

Factors_Affecting_Activity cluster_factors Influencing Factors Enoxacin_Activity Enoxacin Activity pH pH of Medium pH->Enoxacin_Activity Decreased in acidic conditions Metal_Ions Presence of Metal Ions (e.g., Mg²⁺, Ca²⁺) Metal_Ions->Enoxacin_Activity Decreased via chelation Bacterial_Resistance Bacterial Resistance Mechanisms Bacterial_Resistance->Enoxacin_Activity Decreased activity

Caption: Key factors that can negatively impact Enoxacin's activity.

References

Overcoming low efficacy of "Antibacterial agent 266" in specific bacterial species

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antibacterial Agent 266

Welcome to the technical support center for this compound. This resource is designed to help you troubleshoot and overcome challenges related to the agent's efficacy in your experiments.

Troubleshooting Guide

This guide provides a step-by-step approach to diagnosing and resolving issues of low efficacy of this compound against specific bacterial species.

Question 1: I am observing higher than expected Minimum Inhibitory Concentrations (MICs) for Agent 266 against my bacterial strain. What are the initial steps I should take?

Answer: First, it is crucial to rule out any experimental or technical variables. Please verify the following points in your protocol:

  • Inoculum Preparation: Ensure the bacterial inoculum was prepared from a fresh culture (e.g., overnight growth) and standardized to the correct density, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Agent 266 Preparation: Confirm that the stock solution of Agent 266 was prepared correctly, completely dissolved, and stored under the recommended conditions (e.g., -20°C, protected from light). Improper storage can lead to degradation of the compound.

  • Media and Supplements: Verify that the correct type of broth or agar was used (e.g., Mueller-Hinton Broth). The presence of certain divalent cations (e.g., Mg²⁺, Ca²⁺) can sometimes interfere with the activity of antibacterial agents.

  • Incubation Conditions: Check that the plates or tubes were incubated at the correct temperature and for the specified duration (e.g., 37°C for 18-24 hours).

  • Controls: Ensure that both a positive control (bacteria with no agent) showing robust growth and a negative control (broth with no bacteria) showing no growth were included and behaved as expected.

Below is a troubleshooting workflow to guide your initial investigation.

TroubleshootingWorkflow start Start: High MIC Observed check_protocol Step 1: Verify Experimental Protocol - Inoculum Density - Agent 266 Stock - Media Composition - Incubation Conditions start->check_protocol protocol_ok Is the protocol correct? check_protocol->protocol_ok revise_protocol Action: Revise and Repeat Experiment protocol_ok->revise_protocol No biological_issue Step 2: Investigate Potential Biological Resistance protocol_ok->biological_issue Yes revise_protocol->start end_resolve Problem Resolved biological_issue->end_resolve

Caption: Initial workflow for troubleshooting high MIC values.

Question 2: My experimental setup has been verified, but the efficacy of Agent 266 remains low. What are the likely biological causes?

Answer: If technical issues are ruled out, the low efficacy is likely due to intrinsic or acquired resistance mechanisms in the bacterial strain. The proposed mechanism of action for Agent 266 is the inhibition of DNA gyrase, an essential enzyme for DNA replication. Therefore, resistance can arise from several key biological changes:

  • Target Modification: Mutations in the genes encoding the subunits of DNA gyrase (e.g., gyrA and gyrB) can alter the enzyme's structure. This change can prevent Agent 266 from binding effectively to its target, thereby reducing its inhibitory effect.

  • Increased Efflux: The bacterium may overexpress efflux pumps, which are membrane proteins that actively transport antibacterial agents out of the cell. This prevents the intracellular concentration of Agent 266 from reaching a level sufficient to inhibit DNA gyrase.

  • Enzymatic Degradation: Although less common for this class of inhibitors, the bacterium could potentially acquire an enzyme that chemically modifies and inactivates Agent 266.

ResistanceMechanisms cluster_cell Bacterial Cell cluster_legend Legend agent_in Agent 266 target DNA Gyrase (Target) agent_in->target Inhibition efflux Efflux Pump agent_in->efflux Enters Pump agent_out Agent 266 efflux->agent_out Expulsion outside Extracellular Space agent_out->outside outside->agent_in key1 Normal Action key2 Resistance Action

Caption: Primary mechanisms of resistance to Agent 266.

Question 3: How can I experimentally determine which resistance mechanism is responsible for the low efficacy?

Answer: A systematic approach involving several key experiments can help identify the specific resistance mechanism:

  • Sequence the Target Genes: Amplify and sequence the gyrA and gyrB genes from your resistant strain. Compare the sequences to a known susceptible (wild-type) strain to identify any mutations that could lead to amino acid changes in the drug-binding region.

  • Perform an Efflux Pump Inhibition Assay: Test the MIC of Agent 266 in your strain both in the presence and absence of a known broad-spectrum efflux pump inhibitor (EPI), such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Phenylalanine-arginine beta-naphthylamide (PAβN). A significant reduction (≥4-fold) in the MIC in the presence of the EPI strongly suggests that efflux is a primary resistance mechanism.

  • Test for Synergy with Other Antibiotics: Combine Agent 266 with an antibiotic that has a different mechanism of action. Synergistic effects can sometimes help overcome resistance and provide insights into cellular pathways.

The table below summarizes the expected outcomes for each experiment based on the resistance mechanism.

Resistance Mechanism Target Gene Sequencing Efflux Pump Inhibition Assay Interpretation
Target Modification Mutations present in gyrA or gyrBNo significant change in MIC with EPIResistance is due to altered DNA gyrase.
Increased Efflux No mutations in target genes≥4-fold decrease in MIC with EPIResistance is due to active efflux of Agent 266.
Multiple Mechanisms Mutations present in gyrA or gyrB≥4-fold decrease in MIC with EPIBoth target modification and efflux contribute to resistance.

Frequently Asked Questions (FAQs)

Q: What is the proposed mechanism of action for this compound? A: Agent 266 is a synthetic molecule designed to inhibit bacterial DNA gyrase, a type II topoisomerase that is essential for DNA replication, repair, and transcription.

Q: What are the typical MIC ranges for susceptible bacterial strains? A: The table below provides the expected MIC₅₀ and MIC₉₀ values for common quality control strains. Significant deviations from these ranges may indicate resistance or experimental issues.

Bacterial Species Strain MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)
Escherichia coliATCC 259220.250.5
Staphylococcus aureusATCC 292130.1250.25
Pseudomonas aeruginosaATCC 278531.04.0

Q: How should I prepare and store stock solutions of Agent 266? A: Agent 266 should be dissolved in dimethyl sulfoxide (DMSO) to create a 10 mg/mL stock solution. Aliquot into single-use volumes and store at -20°C to -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Q: Can Agent 266 be used in combination with other antibiotics? A: Yes, combination studies are encouraged, especially for resistant strains. Synergy is often observed with agents that disrupt the cell wall (e.g., beta-lactams) or inhibit protein synthesis (e.g., aminoglycosides), as this can increase the intracellular accumulation of Agent 266. A checkerboard assay is the standard method for quantifying these interactions.

SynergyWorkflow start Start: Test Combination Therapy setup 1. Prepare Serial Dilutions of Agent 266 (Drug A) and Partner Drug (Drug B) start->setup inoculate 2. Inoculate 96-well Plate with Bacterial Suspension and Drug Combinations setup->inoculate incubate 3. Incubate under Appropriate Conditions (e.g., 37°C for 24h) inoculate->incubate read_results 4. Read MICs for Each Drug Alone and in Combination incubate->read_results calculate 5. Calculate Fractional Inhibitory Concentration (FIC) Index read_results->calculate interpret Interpret Results: - Synergy (FIC ≤ 0.5) - Additive (0.5 < FIC ≤ 1) - Indifference (1 < FIC ≤ 4) - Antagonism (FIC > 4) calculate->interpret

Technical Support Center: Troubleshooting Interference from Antibacterial Agent 266 in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering issues with "Antibacterial Agent 266" in their fluorescence-based assays. The following information provides troubleshooting steps, frequently asked questions (FAQs), and detailed experimental protocols to help identify and mitigate interference.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of interference when using this compound in fluorescence-based assays?

A1: Interference from a test compound like this compound in a fluorescence-based assay can stem from several sources. The most prevalent are the compound's intrinsic fluorescence (autofluorescence) and its capacity to quench the fluorescence of other molecules.[1][2] Furthermore, some antibacterial agents can trigger an increase in the natural fluorescence of bacteria as a physiological reaction to the treatment.[1][3] Identifying the specific type of interference is critical for obtaining accurate experimental results.

Q2: How can I determine if this compound is autofluorescent?

A2: The most direct approach is to measure the fluorescence of this compound by itself in your assay buffer. To do this, prepare samples containing only the buffer and different concentrations of the agent, without the assay's specific fluorophore or cells. Then, read the plate at the same excitation and emission wavelengths used in your primary experiment. A concentration-dependent rise in fluorescence will indicate that this compound is autofluorescent.[4] For a detailed method, please refer to Protocol 1.

Q3: What is fluorescence quenching and how might this compound cause it?

A3: Fluorescence quenching is a phenomenon that reduces the intensity of a fluorophore's emission. This can happen through different mechanisms, such as the formation of a non-fluorescent complex between the quencher and the fluorophore (static quenching) or through collisions between them (dynamic quenching). Many chemical compounds, including some antibiotics, can act as quenchers.[1] It is possible that Agent 266 is quenching the fluorescence of your probe or reporter molecule, which would result in a misleadingly low signal that is not indicative of the biological activity you are measuring.

Q4: Could the bacteria themselves be the source of the altered fluorescence readings?

A4: Yes, bacteria naturally exhibit fluorescence, a phenomenon known as autofluorescence, which is mainly due to endogenous molecules like NADH and flavins.[1][5][6] When treated with bactericidal antibiotics, the metabolic state and morphology of the bacteria can change, leading to an increase in their autofluorescence.[1][3] This can interfere with the results of assays that use fluorescent dyes to measure cell viability or stress responses.

Q5: What are the initial steps to mitigate interference from this compound?

A5: If you suspect interference, the first step is to run a series of control experiments to pinpoint the issue. These include testing for the autofluorescence of Agent 266 and its potential to quench your fluorescent dye. Based on these results, you can implement strategies such as subtracting the background fluorescence, optimizing the assay wavelengths, or switching to a different type of assay.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Higher than expected fluorescence signal in the presence of Agent 266. Autofluorescence of this compound. Perform a Compound Autofluorescence Assay (Protocol 1). If confirmed, subtract the background fluorescence from a parallel set of control wells containing only Agent 266 and buffer.
Agent 266 induces bacterial autofluorescence. Conduct a Bacterial Autofluorescence Induction Assay (Protocol 2). If this is the case, consider using a non-fluorescent viability assay for validation.
Lower than expected fluorescence signal in the presence of Agent 266. This compound is quenching the fluorescence of your reporter dye. Carry out a Cell-Free Quenching Assay (Protocol 3). If quenching is observed, you may need to increase the concentration of your fluorescent probe or consider a different fluorophore.
Inconsistent or variable fluorescence readings. Compound precipitation or aggregation. Visually inspect the wells for any signs of precipitation. Adding a non-ionic detergent, like Tween-20, to the assay buffer can sometimes reduce aggregation.
Interaction with assay components. Test for interactions between Agent 266 and other components of your assay, such as the buffer or media, by running control experiments with different combinations of reagents.

Experimental Protocols

Protocol 1: Compound Autofluorescence Assay

Objective: To determine if this compound is intrinsically fluorescent at the assay's excitation and emission wavelengths.

Materials:

  • 96-well, black, clear-bottom microplate

  • Assay buffer

  • Stock solution of this compound

  • Fluorescence plate reader

Method:

  • Prepare a serial dilution of this compound in the assay buffer. The concentration range should cover the concentrations used in your main experiment.

  • Add the diluted solutions of Agent 266 to the wells of the microplate. Include wells with only the assay buffer as a blank control.

  • Set the plate reader to the same excitation and emission wavelengths used in your primary assay.

  • Measure the fluorescence intensity (RFU) for all wells.

  • Data Analysis: Subtract the average RFU of the blank wells from the RFU of the wells containing Agent 266. Plot the background-subtracted RFU against the concentration of Agent 266. A positive slope indicates autofluorescence.

Protocol 2: Bacterial Autofluorescence Induction Assay

Objective: To determine if this compound induces autofluorescence in the bacteria being studied.

Materials:

  • All materials from Protocol 1

  • Bacterial culture

  • Culture medium

Method:

  • Prepare a suspension of bacteria in the culture medium.

  • Add the bacterial suspension to the wells of the microplate.

  • Add different concentrations of this compound to the wells containing bacteria. Include control wells with bacteria and buffer only.

  • Incubate the plate under the same conditions as your main experiment.

  • Measure the fluorescence at the same wavelengths used for your viability dye.

  • Data Analysis: A significant, concentration-dependent increase in fluorescence in the presence of Agent 266 indicates the induction of bacterial autofluorescence.

Protocol 3: Cell-Free Quenching Assay

Objective: To determine if this compound quenches the fluorescence of the assay's reporter dye.

Materials:

  • All materials from Protocol 1

  • Stock solution of your assay's fluorescent dye/probe

Method:

  • Prepare a solution of your fluorescent dye in the assay buffer at the concentration used in your experiment.

  • Add this solution to the wells of the microplate.

  • Measure the baseline fluorescence.

  • Add increasing concentrations of this compound to the wells and measure the fluorescence at each concentration.

  • Data Analysis: A concentration-dependent decrease in fluorescence indicates that Agent 266 is quenching your reporter dye.

Data Presentation

Table 1: Hypothetical Autofluorescence Data for this compound

Agent 266 Concentration (µM)Average RFUBackground-Subtracted RFU
0 (Buffer Blank)500
1150100
5550500
1010501000
2525502500
5050505000

Table 2: Hypothetical Quenching Data for this compound

Agent 266 Concentration (µM)Average RFU% Quenching
0 (Dye only)100000%
195005%
5800020%
10600040%
25300070%
50100090%

Visualizations

Interference_Troubleshooting_Workflow Start Start: Unexpected Fluorescence Data with Agent 266 Check_Autofluorescence Protocol 1: Is Agent 266 Autofluorescent? Start->Check_Autofluorescence Check_Quenching Protocol 3: Does Agent 266 Quench the Dye? Check_Autofluorescence->Check_Quenching No Subtract_Background Action: Subtract Background Fluorescence Check_Autofluorescence->Subtract_Background Yes Check_Bacterial_Autofluorescence Protocol 2: Does Agent 266 Induce Bacterial Autofluorescence? Check_Quenching->Check_Bacterial_Autofluorescence No Optimize_Assay Action: - Increase dye concentration - Switch to red-shifted dye Check_Quenching->Optimize_Assay Yes Use_Alternative_Assay Action: Use Non-Fluorescent Assay (e.g., CFU, MTT) Check_Bacterial_Autofluorescence->Use_Alternative_Assay Yes Analyze_Results Analyze Corrected Data Check_Bacterial_Autofluorescence->Analyze_Results No Subtract_Background->Analyze_Results Optimize_Assay->Analyze_Results

Caption: Troubleshooting workflow for fluorescence assay interference.

Signaling_Pathway_of_Interference cluster_0 Potential Interference Mechanisms cluster_1 Observed Effect in Assay Agent_266 This compound Autofluorescence Intrinsic Fluorescence (Autofluorescence) Agent_266->Autofluorescence is inherently fluorescent Quenching Fluorescence Quenching Agent_266->Quenching interacts with dye Bacterial_Response Induction of Bacterial Autofluorescence Agent_266->Bacterial_Response affects bacterial metabolism Increased_Signal False Positive Signal (Increased Fluorescence) Autofluorescence->Increased_Signal Decreased_Signal False Negative Signal (Decreased Fluorescence) Quenching->Decreased_Signal Bacterial_Response->Increased_Signal

Caption: Mechanisms of assay interference by antibacterial agents.

References

Preventing contamination in "Antibacterial agent 266" stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling "Antibacterial Agent 266" stock solutions, focusing on preventing and troubleshooting contamination to ensure experimental integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: To prepare a stock solution, accurately weigh the powdered agent and dissolve it in a recommended sterile solvent, such as DMSO, ethanol, or sterile distilled water, to achieve the desired concentration.[1][2] The entire procedure should be performed in a sterile environment, such as a biological safety cabinet (BSC), using aseptic techniques to prevent contamination.[3][4][5] For heat-sensitive agents, avoid autoclaving; instead, sterilize the solution by passing it through a 0.22 µm syringe filter.[6][7][8]

Q2: What are the recommended storage conditions for the stock solution?

A2: Stock solutions should be aliquoted into smaller, single-use volumes to minimize the risk of contamination from repeated use and to avoid multiple freeze-thaw cycles.[8] These aliquots should be stored in sterile microcentrifuge tubes at -20°C or -80°C for long-term stability.[1][6] Always label aliquots clearly with the agent's name, concentration, preparation date, and the solvent used.[2]

Q3: What are the common signs of contamination in my stock solution?

A3: Visual signs of contamination can include cloudiness or turbidity in a solution that should be clear, unexpected color changes, or the appearance of clumps or floating particles.[9] Microbial contamination, such as bacteria or fungi, can also lead to a rapid shift in the pH of your experimental media when the stock solution is added.[9][10]

Q4: How can I prevent contamination of my stock solution?

A4: Preventing contamination relies on strict adherence to aseptic techniques.[3][11] This includes working in a sterile environment like a laminar flow hood, wearing appropriate personal protective equipment (PPE), and sterilizing all equipment and reagents that come into contact with the solution.[4][5] Always use sterile, disposable supplies when possible, and wipe down all surfaces and containers with 70% ethanol before starting.[3][4]

Troubleshooting Guide

Q1: My cell culture became contaminated after adding this compound. Is the stock solution the source?

A1: While the stock solution is a potential source, contamination can arise from various places, including media, serum, other reagents, or lapses in aseptic technique during the experiment.[9][12] To identify the source, you should perform a sterility test on the stock solution and other reagents. You can also incubate a sample of the culture medium with the antibacterial agent (without cells) to see if contamination develops.

Q2: I see particles in my stock solution after thawing. Is it contaminated?

A2: Precipitates can sometimes form when a concentrated stock solution is thawed, which may not necessarily be contamination. To check, gently warm the solution and vortex it to see if the particles redissolve. If they remain, or if the solution also appears cloudy, it is best to perform a sterility test or discard the aliquot.[9]

Q3: What are the most common types of microbial contaminants I should be aware of?

A3: The most common laboratory contaminants are bacteria (e.g., Staphylococcus, Bacillus, Pseudomonas), fungi (e.g., Aspergillus, Penicillium), and yeast (Candida).[10][13] Mycoplasma is another significant contaminant in cell cultures that is difficult to detect as it does not cause visible turbidity.[9]

Data Presentation

Table 1: Recommended Concentrations and Storage for this compound

Solution TypeConcentration RangeRecommended SolventStorage Temperature
Stock Solution1 mg/mL - 100 mg/mLDMSO, Ethanol, or Sterile Water-20°C or -80°C[1][6]
Working Solution1 µg/mL - 100 µg/mLCell Culture Media or Buffer4°C (short-term) or use immediately

Table 2: Common Contaminants and Their Characteristics

ContaminantCommon GeneraMicroscopic AppearanceVisual Signs in Culture
BacteriaStaphylococcus, BacillusSmall, rod-shaped or spherical, motileRapid turbidity, yellowing of media (pH change)[10]
Fungi (Mold)Aspergillus, PenicilliumFilamentous, thread-like structures (hyphae)Fuzzy or cotton-like growths on the surface[10]
Fungi (Yeast)CandidaRound or oval, may show buddingSlight turbidity, media may turn yellowish over time[10]
MycoplasmaMycoplasmaToo small for standard light microscopyOften no visible signs; may alter cell growth[9]

Experimental Protocols

Protocol 1: Preparation of a Sterile 10 mg/mL Stock Solution

Objective: To prepare a sterile, concentrated stock solution of this compound for experimental use.

Materials:

  • This compound powder

  • Sterile, high-purity dimethyl sulfoxide (DMSO)[2]

  • Analytical balance

  • Biological safety cabinet (BSC)

  • Sterile conical tubes (15 mL)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Sterile filter tips for pipettes

  • Vortex mixer

  • 0.22 µm syringe filter (solvent-compatible)[6]

  • Sterile syringe

Methodology:

  • Preparation: Don appropriate PPE and thoroughly disinfect the BSC with 70% ethanol.[3][5] Allow the cabinet to run for at least 15 minutes before starting.[5]

  • Weighing: Accurately weigh 100 mg of this compound powder and transfer it to a sterile 15 mL conical tube inside the BSC.

  • Dissolving: Using a sterile pipette, add 10 mL of sterile DMSO to the conical tube. Cap the tube tightly and vortex until the powder is completely dissolved.

  • Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm syringe filter to the syringe.[8]

  • Aliquoting: Dispense the filtered solution into sterile 1.5 mL microcentrifuge tubes in 100 µL or 500 µL aliquots. This minimizes the risk of contaminating the entire stock during use.[6][8]

  • Labeling and Storage: Clearly label each aliquot with "this compound," "10 mg/mL in DMSO," and the preparation date. Store the aliquots at -20°C.[1]

Protocol 2: Sterility Testing of Stock Solution

Objective: To determine if the prepared stock solution is free from microbial contamination.

Materials:

  • This compound stock solution aliquot

  • Sterile Trypticase Soy Broth (TSB) for bacteria and fungi detection[14][15]

  • Sterile Fluid Thioglycollate Medium (FTM) for anaerobic bacteria detection[14][15]

  • Sterile culture tubes

  • Incubator set at 22.5°C and 32.5°C[15]

  • Positive and negative controls

Methodology:

  • Inoculation: In a BSC, add a small volume (e.g., 10 µL) of the stock solution to separate sterile tubes containing TSB and FTM. This is the direct inoculation method.[15]

  • Controls: Prepare a positive control by inoculating separate TSB and FTM tubes with a known non-pathogenic bacterial strain. Prepare a negative control by incubating un-inoculated TSB and FTM tubes.

  • Incubation: Incubate the TSB tubes at 20-25°C and the FTM tubes at 30-35°C for 14 days.[15]

  • Observation: Visually inspect the tubes for any signs of turbidity (cloudiness) daily. Compare the test tubes to the positive and negative controls.

  • Interpretation: If the test tubes remain clear after 14 days (similar to the negative control), the stock solution is considered sterile. If turbidity appears (similar to the positive control), the stock solution is contaminated and should be discarded.[16]

Mandatory Visualization

G Workflow for Preparing Sterile this compound Stock Solution cluster_prep Preparation Phase cluster_solution Solution Phase cluster_sterile Sterilization & Aliquoting cluster_storage Final Phase start Start disinfect Disinfect BSC with 70% Ethanol start->disinfect weigh Weigh this compound disinfect->weigh dissolve Dissolve in Sterile Solvent weigh->dissolve Transfer powder to sterile tube vortex Vortex to Mix dissolve->vortex filter Filter Sterilize (0.22 µm filter) vortex->filter Draw solution into syringe aliquot Aliquot into Sterile Tubes filter->aliquot label_tubes Label Aliquots Clearly aliquot->label_tubes store Store at -20°C or -80°C label_tubes->store end_node End store->end_node

Caption: Workflow for preparing a sterile stock solution.

G Troubleshooting Contamination in Experiments start Contamination Observed in Experiment q1 Is contamination visible in the stock solution? start->q1 a1_yes Discard Stock Solution & Prepare New Batch q1->a1_yes Yes q2 Perform Sterility Test on Stock Solution q1->q2 No q3 Is the stock solution sterile? q2->q3 a3_no Discard Stock Solution & Prepare New Batch q3->a3_no No q4 Test Other Reagents (Media, Serum, etc.) q3->q4 Yes q5 Review Aseptic Technique and Lab Environment q4->q5 end_node Identify and Eliminate Source q5->end_node

Caption: A decision tree for troubleshooting contamination.

References

Optimizing incubation time for "Antibacterial agent 266" treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Antibacterial Agent 266, with a specific focus on optimizing incubation time and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a synthetic small molecule that functions as a potent and selective inhibitor of bacterial DNA gyrase (GyrA subunit). By binding to the enzyme, it stabilizes the DNA-gyrase complex, leading to double-strand DNA breaks and ultimately resulting in a bactericidal effect against susceptible Gram-negative and select Gram-positive bacteria.

Q2: What is the recommended solvent and storage condition for this compound?

A2: It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. For short-term storage (up to one week), the stock solution can be kept at 4°C. For long-term storage, it is advisable to store aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.

Q3: Is this compound effective against stationary phase bacteria?

A3: The efficacy of this compound is highest against actively dividing bacteria, as its target, DNA gyrase, is most active during DNA replication. While it may exhibit some activity against stationary phase bacteria, the bactericidal effect is significantly reduced.

Q4: Can I use this compound in combination with other antibiotics?

A4: Synergy testing is recommended to determine the interaction of this compound with other antibiotics. Preliminary studies have shown potential synergistic effects with beta-lactams, although this can be strain-dependent.

Troubleshooting Guide

Q1: I am observing lower than expected or no bactericidal activity. What could be the cause?

A1: There are several potential reasons for this observation:

  • Incorrect Incubation Time: For standard susceptibility testing, an incubation time of 16-20 hours is generally sufficient. However, if you are performing a time-kill assay, shorter time points are needed to observe the rapid bactericidal effect.[1][2]

  • Bacterial Growth Phase: Ensure that the bacterial inoculum is in the logarithmic growth phase for optimal susceptibility.

  • Agent Degradation: Verify that the stock solution of this compound has been stored correctly and is not expired.

  • Inoculum Density: A very high inoculum density can sometimes lead to reduced efficacy.[3]

Q2: My Minimum Inhibitory Concentration (MIC) values are inconsistent across experiments. How can I improve reproducibility?

A2: Inconsistent MIC values are a common issue in antimicrobial susceptibility testing.[3][4][5] To improve reproducibility, consider the following:

  • Standardize Inoculum: Use a spectrophotometer or McFarland standards to ensure a consistent starting bacterial concentration (e.g., 5 x 10^5 CFU/mL).[3]

  • Media Consistency: Use the same lot of Cation-Adjusted Mueller-Hinton Broth (CAMHB) for your experiments, as variations in cation concentration can affect the activity of some antimicrobials.[4]

  • Precise Serial Dilutions: Ensure accurate and consistent serial dilutions of the antibacterial agent.

  • Consistent Incubation Conditions: Maintain a constant temperature (35°C ± 2°C) and duration (16-20 hours) of incubation.[5]

Q3: At higher concentrations, I observe less bacterial killing than at moderate concentrations (paradoxical effect). Why is this happening?

A3: A paradoxical effect, or "Eagle effect," can occur with some bactericidal agents. While the exact mechanism for this compound is under investigation, this phenomenon is often attributed to the widespread induction of a stress response at very high concentrations, which may reduce the rate of cell division and thus the activity of DNA gyrase. If you observe this, it is crucial to test a wider range of concentrations to identify the optimal therapeutic window.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainTypeMIC (µg/mL)
Escherichia coli (ATCC 25922)Gram-negative2
Pseudomonas aeruginosa (ATCC 27853)Gram-negative4
Klebsiella pneumoniae (ATCC 13883)Gram-negative2
Staphylococcus aureus (ATCC 29213)Gram-positive16
Enterococcus faecalis (ATCC 29212)Gram-positive32

Table 2: Time-Kill Kinetics of this compound against E. coli ATCC 25922.

Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (4x MIC)Log10 CFU/mL (8x MIC)
05.75.75.7
26.84.23.8
47.92.5<2.0
89.1<2.0<2.0
249.5<2.0<2.0

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination
  • Preparation of Reagents:

    • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Prepare a stock solution of this compound in DMSO at 100 times the highest final concentration desired.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 colonies and suspend them in saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Plate Setup:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in CAMHB to obtain a range of concentrations.

    • Add the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria without the agent) and a negative control (broth only).

  • Incubation and Analysis:

    • Incubate the plate at 37°C for 16-20 hours.

    • The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.

Protocol 2: Time-Kill Curve Assay
  • Preparation:

    • Prepare a standardized inoculum of the test bacterium in the logarithmic growth phase in CAMHB.

    • Prepare flasks containing CAMHB with various concentrations of this compound (e.g., 2x, 4x, 8x MIC) and a growth control flask without the agent.

  • Inoculation and Sampling:

    • Inoculate each flask with the bacterial suspension to a starting density of approximately 5 x 10^5 CFU/mL.

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[6]

  • Quantification of Viable Bacteria:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto tryptic soy agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates (ideally between 30 and 300 colonies).

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the log10 CFU/mL versus time to generate the time-kill curves. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[6]

Mandatory Visualization

Mechanism of Action cluster_bacterium Bacterial Cell Agent_266 This compound DNA_Gyrase DNA Gyrase (GyrA) Agent_266->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables DS_Breaks Double-Strand Breaks DNA_Gyrase->DS_Breaks Stabilizes complex, leading to Cell_Death Cell Death DS_Breaks->Cell_Death

Caption: Mechanism of action for this compound.

Time-Kill Assay Workflow cluster_sampling Sampling Time Points start Start prep_inoculum Prepare Log-Phase Bacterial Inoculum start->prep_inoculum setup_flasks Setup Flasks: - Growth Control - Test Concentrations (2x, 4x, 8x MIC) prep_inoculum->setup_flasks inoculate Inoculate Flasks to ~5x10^5 CFU/mL setup_flasks->inoculate incubate Incubate at 37°C inoculate->incubate t0 T=0h incubate->t0 serial_dilute Perform Serial Dilutions t0->serial_dilute t2 T=2h t2->serial_dilute t4 T=4h t4->serial_dilute t8 T=8h t8->serial_dilute t24 T=24h t24->serial_dilute plate Plate on Agar serial_dilute->plate incubate_plates Incubate Plates (18-24h) plate->incubate_plates count_colonies Count Colonies (CFU) incubate_plates->count_colonies plot_curve Plot log10 CFU/mL vs. Time count_colonies->plot_curve end End plot_curve->end

Caption: Experimental workflow for the time-kill curve assay.

MIC Troubleshooting Troubleshooting Inconsistent MIC Results start Inconsistent MIC Results Observed check_inoculum Is Inoculum Standardized? (0.5 McFarland) start->check_inoculum standardize_inoculum Action: Standardize inoculum using a spectrophotometer. check_inoculum->standardize_inoculum No check_media Using Consistent Media Lot and pH? check_inoculum->check_media Yes standardize_inoculum->check_media use_consistent_media Action: Use a single lot of CAMHB for the experiment series. check_media->use_consistent_media No check_incubation Consistent Incubation? (Temp & Time) check_media->check_incubation Yes use_consistent_media->check_incubation standardize_incubation Action: Ensure incubator is calibrated and incubation time is consistent. check_incubation->standardize_incubation No check_agent_prep Agent Preparation Accurate? check_incubation->check_agent_prep Yes standardize_incubation->check_agent_prep review_prep Action: Review dilution scheme. Prepare fresh stock solution. check_agent_prep->review_prep No rerun_assay Re-run Assay with QC Strain check_agent_prep->rerun_assay Yes review_prep->rerun_assay

Caption: Troubleshooting workflow for inconsistent MIC results.

References

Validation & Comparative

Comparative In Vitro Activity of Antibacterial Agent 266 and Norfloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro antibacterial activity of a hypothetical compound, designated "Antibacterial agent 266," and the well-established fluoroquinolone antibiotic, norfloxacin. Due to the absence of publicly available data for a compound specifically named "this compound," this document serves as a template. Researchers can utilize the provided structure and norfloxacin data for comparison once experimental results for this compound are obtained.

Norfloxacin, a quinolinecarboxylic acid derivative, exhibits broad-spectrum activity against a variety of pathogenic bacteria.[1][2] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication, transcription, and repair. This guide will focus on the comparative minimum inhibitory concentrations (MICs) against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Quantitative Data Comparison

The following table summarizes the in vitro activity of norfloxacin against various bacterial species, presented as the minimum inhibitory concentration (MIC) required to inhibit the growth of 90% of strains (MIC90). A placeholder column is provided for the corresponding data for this compound.

Bacterial SpeciesGram StainNorfloxacin MIC90 (µg/mL)This compound MIC90 (µg/mL)
Escherichia coliNegative0.05[1][Insert Data]
Klebsiella pneumoniaeNegative0.4[1][Insert Data]
Pseudomonas aeruginosaNegative3.1[1][Insert Data]
Enterobacter cloacaeNegative0.2[1][Insert Data]
Proteus mirabilisNegative0.1[1][Insert Data]
Serratia marcescensNegative1.6[1][Insert Data]
Staphylococcus aureusPositive1.6[1][Insert Data]
Streptococcus pyogenesPositive6.3[1][Insert Data]
Streptococcus agalactiaePositive3.1[1][Insert Data]
Enterococcus faecalisPositive12.5[1][Insert Data]

Experimental Protocols

The determination of in vitro antibacterial activity, specifically the Minimum Inhibitory Concentration (MIC), is crucial for evaluating the potency of an antimicrobial agent. The following is a detailed methodology for the broth microdilution method, a standard procedure used to determine MIC values.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method involves preparing serial dilutions of the antibacterial agents in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is defined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the bacterium after incubation.

Materials:

  • Antibacterial agent stock solutions (this compound and norfloxacin)

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well sterile microtiter plates

  • Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Antibacterial Agent Dilutions: A two-fold serial dilution of each antibacterial agent is prepared in CAMHB directly in the wells of the microtiter plate. The concentration range should be appropriate to determine the MIC for the test organisms. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are also included.

  • Inoculation: Each well (except the sterility control) is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 18-24 hours in ambient air.

  • Reading of Results: After incubation, the plates are examined visually for bacterial growth. The MIC is recorded as the lowest concentration of the antibacterial agent at which there is no visible turbidity.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the broth microdilution experiment for determining the MIC of an antibacterial agent.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading cluster_end Result start Start prep_agent Prepare Antibacterial Agent Stock Solution start->prep_agent prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-Well Plate prep_agent->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (18-24h at 35°C) inoculate->incubate read_mic Visually Inspect for Growth & Determine MIC incubate->read_mic end MIC Value Obtained read_mic->end

Caption: Workflow for MIC Determination.

The signaling pathway for the mechanism of action of fluoroquinolones like norfloxacin is depicted below.

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell cluster_effect Cellular Effect drug Norfloxacin membrane Cell Membrane Penetration drug->membrane gyrase DNA Gyrase / Topoisomerase IV membrane->gyrase inhibition Inhibition of DNA Re-ligation gyrase->inhibition binds to dna Bacterial DNA dna->gyrase acts on cleavage DNA Strand Breaks inhibition->cleavage death Bacterial Cell Death cleavage->death

Caption: Norfloxacin Mechanism of Action.

References

A Comparative Analysis of Enoxacin and Ciprofloxacin Efficacy for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the antibacterial activity, pharmacokinetics, and clinical applications of two prominent fluoroquinolones, supported by experimental data and detailed methodologies.

Introduction

Enoxacin and Ciprofloxacin are both broad-spectrum fluoroquinolone antibiotics that exert their bactericidal effects by inhibiting bacterial DNA synthesis.[1][2] Both drugs target the essential enzymes DNA gyrase (topoisomerase II) and topoisomerase IV, which are crucial for bacterial DNA replication, transcription, repair, and recombination.[3][4][5] By interfering with these processes, Enoxacin and Ciprofloxacin induce lethal double-strand breaks in the bacterial DNA.[1][2] While sharing a common mechanism, their efficacy profiles exhibit notable differences in terms of antibacterial spectrum, pharmacokinetic properties, and clinical applications. This guide provides a comprehensive comparative analysis of Enoxacin and Ciprofloxacin to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Shared Pathway

Both Enoxacin and Ciprofloxacin are bactericidal agents that disrupt DNA replication in susceptible bacteria.[4][6] Their primary mode of action involves the inhibition of DNA gyrase and topoisomerase IV.[3][5] DNA gyrase is responsible for introducing negative supercoils into the bacterial DNA, a process essential for the initiation of replication.[1] Topoisomerase IV, on the other hand, is critical for the separation of interlinked daughter DNA molecules following replication.[1] The binding of these fluoroquinolones to the enzyme-DNA complex stabilizes it, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks, which is ultimately lethal for the bacterium.[2]

Fluoroquinolone Mechanism of Action cluster_bacterium Bacterial Cell Fluoroquinolones Fluoroquinolones DNA_Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolones->DNA_Gyrase inhibit Topoisomerase_IV Topoisomerase IV Fluoroquinolones->Topoisomerase_IV inhibit DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication enables Topoisomerase_IV->DNA_Replication enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death disruption leads to

Figure 1: Mechanism of action of fluoroquinolones.

Comparative Antibacterial Activity

The in vitro activity of Enoxacin and Ciprofloxacin has been evaluated against a wide range of bacterial pathogens. Generally, Ciprofloxacin demonstrates greater potency against many bacterial strains, as indicated by lower Minimum Inhibitory Concentration (MIC) values.[7][8]

Table 1: In Vitro Activity (MIC90 in mg/L) of Enoxacin and Ciprofloxacin against Various Bacterial Isolates

Bacterial SpeciesEnoxacin (mg/L)Ciprofloxacin (mg/L)Reference
Enterobacteriaceae0.06 - 16.00.03 - 4.0[7]
Pseudomonas aeruginosa4.0 - 16.02.0 - 4.0[8]
Acinetobacter calcoaceticus4.0 - 16.02.0 - 4.0[8]
Bacteroides fragilis3216[9]
Clostridium difficile6416[9]

MIC90: The minimum concentration of the antibiotic that inhibits the growth of 90% of the tested bacterial isolates.

A study comparing several fluoroquinolones against uropathogens found that Ciprofloxacin and Enoxacin had similar rates of resistance.[10] For Enterobacteriaceae, Enoxacin inhibited most strains at a MIC of 1 mg/l.[10] Overall, Ciprofloxacin is often considered one of the most active fluoroquinolones against a broad range of pathogens.[7]

Pharmacokinetic Profile

The pharmacokinetic properties of Enoxacin and Ciprofloxacin influence their clinical efficacy. Both are available for oral administration, with Enoxacin also having an intravenous formulation.[11]

Table 2: Comparative Pharmacokinetic Parameters of Enoxacin and Ciprofloxacin

ParameterEnoxacinCiprofloxacinReference
Oral Bioavailability ~90%60-80%[6][12]
Serum Half-life (oral) 6.2 hours3.9 - 4.71 hours[11][12]
Protein Binding ~40%20-40%[6][12]
Urinary Excretion (unchanged drug, oral) 54-62%27-33%[11][13]
Metabolism Hepatic (some CYP450 inhibition)Primarily by CYP1A2[6][12]

Enoxacin generally exhibits a longer serum half-life compared to Ciprofloxacin.[11][14] A study in healthy volunteers showed that after a single oral dose, the mean plasma concentration of Enoxacin decreased from 1.9 to 1.4 mg/l between 1 and 4 hours, while for Ciprofloxacin it decreased from 2.0 to 0.8 mg/l in the same timeframe.[13] Furthermore, a higher percentage of an oral dose of Enoxacin is excreted unchanged in the urine compared to Ciprofloxacin.[11][13]

Clinical Efficacy

Both Enoxacin and Ciprofloxacin have been used in the treatment of various bacterial infections, with a significant focus on urinary tract infections (UTIs).

A comparative study on the urinary bactericidal activity in healthy volunteers concluded that a single oral dose of 500 mg Ciprofloxacin generally resulted in higher and longer-lasting urinary bactericidal titers than a 400 mg dose of Enoxacin.[13] However, the study also suggested that a 400 mg dose of Enoxacin is at least equivalent, if not superior, to a 400 mg dose of norfloxacin.[13] Both Enoxacin and Ciprofloxacin demonstrated urinary bactericidal activity against all tested uropathogens for up to 12 hours in all subjects.[13]

In experimental models of Pseudomonas aeruginosa pneumonia in guinea pigs, both Enoxacin and Ciprofloxacin were effective.[15] In acute pneumonia, survival rates were not significantly different between treatment groups.[15] In a chronic pneumonia model, both drugs produced significant intrapulmonary killing of the bacteria.[15]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro antibacterial activity of Enoxacin and Ciprofloxacin is commonly determined using the agar dilution method.

Objective: To determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Antibiotic Solutions: Stock solutions of Enoxacin and Ciprofloxacin are prepared and serially diluted to obtain a range of concentrations.

  • Inoculum Preparation: Bacterial isolates are cultured overnight and then diluted to a standardized concentration (e.g., 10^4 CFU/mL).

  • Agar Plate Preparation: A specific volume of each antibiotic dilution is incorporated into molten Mueller-Hinton agar and poured into petri dishes. A control plate with no antibiotic is also prepared.

  • Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the agar plates.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading of Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

MIC_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Serial Dilutions of Antibiotics C Incorporate Antibiotics into Agar Plates A->C B Prepare Standardized Bacterial Inoculum D Inoculate Plates with Bacterial Suspension B->D C->D E Incubate Plates D->E F Observe for Bacterial Growth E->F G Determine MIC F->G

Figure 2: Experimental workflow for MIC determination.

Conclusion

Both Enoxacin and Ciprofloxacin are effective fluoroquinolone antibiotics with a shared mechanism of action. Ciprofloxacin generally exhibits superior in vitro potency against a broader range of bacteria.[7][8] Enoxacin, on the other hand, has a longer serum half-life and a higher rate of urinary excretion of the unchanged drug, which can be advantageous in the treatment of urinary tract infections.[11][13] The choice between these two agents should be guided by the specific pathogen and its susceptibility, the site of infection, and the pharmacokinetic profile of the drug. For researchers and drug development professionals, understanding these comparative efficacies and the underlying experimental data is crucial for the rational design of new antibacterial therapies and for optimizing the use of existing agents.

References

Validating the Antibacterial Mechanism of AT-2266: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial mechanism of AT-2266 (also known as enoxacin) with alternative quinolone antibiotics, supported by experimental data and detailed methodologies. The focus is on the inhibition of bacterial DNA gyrase and topoisomerase IV, the primary targets of this class of drugs.

Executive Summary

AT-2266 is a fluoroquinolone antibiotic that exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action, like other fluoroquinolones, involves the inhibition of essential bacterial enzymes responsible for DNA replication: DNA gyrase and topoisomerase IV. This dual-targeting capability contributes to its potent bactericidal effects. This guide presents a comparative analysis of AT-2266 against its parent compound, nalidixic acid, a related first-generation quinolone, pipemidic acid, and the widely used second-generation fluoroquinolone, norfloxacin.

Comparative Analysis of Antibacterial Activity

The antibacterial efficacy of quinolones is typically quantified by their Minimum Inhibitory Concentration (MIC) against various bacterial strains and their 50% inhibitory concentration (IC50) against purified target enzymes.

Table 1: Minimum Inhibitory Concentration (MIC) Data
AntibioticClassRepresentative Target OrganismsMIC Range (µg/mL)
AT-2266 (Enoxacin) FluoroquinoloneEscherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus0.1 - 4.0
Norfloxacin FluoroquinoloneEscherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus0.1 - 4.0
Pipemidic Acid QuinoloneEscherichia coli, Proteus mirabilis0.2 - 12.5
Nalidixic Acid QuinoloneEscherichia coli, Proteus mirabilis1.6 - >100
Table 2: Enzymatic Inhibition (IC50) Data
AntibioticTarget EnzymeIC50 (µg/mL)
AT-2266 (Enoxacin) DNA Gyrase126
Topoisomerase IV26.5
Norfloxacin DNA Gyrase (E. coli)~0.78
Ciprofloxacin (for comparison) DNA Gyrase (E. coli)0.78 - 1.15[1]
Topoisomerase IV (E. faecalis)9.30[2]
Nalidixic Acid DNA Gyrase>100

Note: IC50 values can vary depending on the bacterial species from which the enzyme is purified and the specific assay conditions. The provided data is for comparative purposes.

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

Quinolone antibiotics function by interrupting the process of bacterial DNA replication. They form a stable complex with the DNA and the DNA gyrase or topoisomerase IV enzymes, which prevents the re-ligation of the DNA strands after nicking. This leads to double-strand breaks in the bacterial chromosome and ultimately results in cell death.[3][4][5]

  • DNA Gyrase: This enzyme is essential for introducing negative supercoils into the bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription.[6] In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes after DNA replication.[7] It is often the main target for fluoroquinolones in Gram-positive bacteria.[6]

AT-2266, as a fluoroquinolone, inhibits both enzymes, contributing to its broad spectrum of activity.[8][9]

cluster_bacterial_cell Bacterial Cell AT-2266 AT-2266 DNA_Gyrase DNA Gyrase AT-2266->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV AT-2266->Topo_IV Inhibits Alternatives Norfloxacin Pipemidic Acid Nalidixic Acid Alternatives->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Topo_IV->DNA_Replication Required for Cell_Death Cell Death

Figure 1. Mechanism of action of AT-2266 and alternatives.

Experimental Protocols

To validate the antibacterial mechanism of AT-2266 and compare it with other quinolones, the following key experiments are essential.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Protocol:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of AT-2266 and comparator antibiotics in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the test bacterium overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the microtiter plate at 37°C for 16-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the antibiotic at which no visible growth (turbidity) is observed.

A Prepare serial dilutions of antibiotic in 96-well plate C Add inoculum to each well A->C B Prepare standardized bacterial inoculum B->C D Incubate plate at 37°C for 16-24h C->D E Determine MIC by observing for turbidity D->E

Figure 2. Workflow for MIC determination.

Time-Kill Kinetics Assay

This assay assesses the rate at which an antibacterial agent kills a bacterial population over time.

Protocol:

  • Inoculum Preparation: Grow a bacterial culture to the logarithmic phase. Dilute the culture in fresh broth to a starting concentration of approximately 5 x 10^5 CFU/mL.

  • Exposure to Antibiotic: Add AT-2266 or a comparator antibiotic at various concentrations (e.g., 1x, 4x, and 8x MIC) to the bacterial culture. Include a growth control without any antibiotic.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.

  • Viable Cell Counting: Perform serial dilutions of each aliquot and plate on nutrient agar. Incubate the plates for 18-24 hours at 37°C.

  • Data Analysis: Count the colonies to determine the CFU/mL at each time point. Plot log10 CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

DNA Gyrase and Topoisomerase IV Inhibition Assays

These assays directly measure the inhibitory effect of the compounds on the purified enzymes.

DNA Gyrase Supercoiling Inhibition Assay Protocol:

  • Reaction Setup: In a reaction buffer, combine purified DNA gyrase with relaxed plasmid DNA (substrate).

  • Inhibitor Addition: Add varying concentrations of AT-2266 or comparator quinolones to the reaction mixtures. Include a control with no inhibitor.

  • Reaction Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 37°C for a specified time (e.g., 1 hour).

  • Analysis: Stop the reaction and analyze the DNA topology by agarose gel electrophoresis. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the control.

  • Quantification: Quantify the band intensities to determine the IC50 value.

Topoisomerase IV Decatenation Inhibition Assay Protocol:

  • Reaction Setup: Combine purified topoisomerase IV with catenated kinetoplast DNA (kDNA) as the substrate.

  • Inhibitor Addition: Add varying concentrations of the test compounds.

  • Reaction Initiation and Incubation: Start the reaction with ATP and incubate.

  • Analysis: Separate the decatenated DNA products from the kDNA substrate using agarose gel electrophoresis.

  • Quantification: Determine the IC50 by quantifying the reduction in decatenated product formation.

cluster_gyrase DNA Gyrase Inhibition cluster_topoIV Topoisomerase IV Inhibition A Combine DNA gyrase, relaxed plasmid DNA, and inhibitor B Initiate reaction with ATP A->B C Analyze DNA supercoiling by gel electrophoresis B->C D Determine IC50 C->D E Combine Topo IV, kDNA, and inhibitor F Initiate reaction with ATP E->F G Analyze DNA decatenation by gel electrophoresis F->G H Determine IC50 G->H

Figure 3. Workflow for enzyme inhibition assays.

Conclusion

The experimental evidence strongly supports that AT-2266 functions as a potent antibacterial agent by inhibiting both DNA gyrase and topoisomerase IV. Its in vitro activity is comparable to that of other second-generation fluoroquinolones like norfloxacin and superior to older quinolones such as pipemidic acid and nalidixic acid. The detailed protocols provided in this guide offer a framework for researchers to independently validate these findings and to further explore the antibacterial properties of AT-2266 and other novel quinolone derivatives.

References

Cross-Resistance Profile of Antibacterial Agent 266 (Enoxacin) with Other Quinolones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity and cross-resistance patterns of the antibacterial agent 266, also known as enoxacin (AT-2266), with other quinolone antibiotics. The data presented is compiled from various studies to assist researchers in understanding the resistance landscape of this important class of antimicrobials.

Introduction to this compound (Enoxacin)

Enoxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic.[1] Like other quinolones, it functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1] It has demonstrated activity against a wide range of Gram-negative and Gram-positive bacteria.[1][2][3]

Quantitative Comparison of In Vitro Activity and Cross-Resistance

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following tables summarize the MIC90 values (the concentration required to inhibit the growth of 90% of isolates) for enoxacin and other quinolones against various bacterial species, including strains with existing resistance to other antibiotics.

Table 1: Comparative In Vitro Activity (MIC90 in mg/L) of Enoxacin and Other Quinolones Against Various Bacterial Isolates

Bacterial SpeciesEnoxacin (AT-2266)CiprofloxacinNorfloxacinOfloxacinAmifloxacinReference
Enterobacteriaceae 0.06 - 16.00.03 - 4.00.06 - 32.00.25 - 8.00.06 - 16.0[2][4]
Escherichia coli≤0.8----[3]
Klebsiella sp.≤0.8----[3]
Enterobacter spp.≤0.8----[3]
Serratia spp.≤0.8----[3]
Proteus mirabilis≤0.8----[3]
Pseudomonas aeruginosa ≤3.10.03 - 4.00.06 - 32.00.25 - 8.00.06 - 16.0[2][3][4]
Staphylococcus aureus 3.1----[3]
Enterococci -0.03 - 4.00.06 - 32.00.25 - 8.00.06 - 16.0[2][4]
Haemophilus influenzae <0.1----[3]
Neisseria spp. <0.1----[3]

Table 2: Activity of Enoxacin Against Aminoglycoside-Resistant Pseudomonas aeruginosa

Strain TypeEnoxacin (AT-2266) MIC90 (µg/mL)Tobramycin MIC90 (µg/mL)Reference
Aminoglycoside-Susceptible1.0 - 2.00.5 - 1.0[5]
Aminoglycoside-Resistant2.0 - 4.0>128[5]

Studies have shown that bacteria resistant to older quinolones like nalidixic acid often exhibit cross-resistance to newer fluoroquinolones, including enoxacin. The development of resistance is typically a stepwise process, with successive mutations leading to decreased susceptibility across the class.[6][7] However, the degree of cross-resistance can vary. For instance, enoxacin has been shown to inhibit organisms resistant to other classes of antibiotics such as cefotaxime, moxalactam, gentamicin, and piperacillin.[3]

Mechanisms of Quinolone Cross-Resistance

Cross-resistance to quinolones is primarily mediated by two mechanisms: alterations in the target enzymes and reduced intracellular drug concentration.

  • Target Modification: Mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode for DNA gyrase and topoisomerase IV respectively, are the most common cause of resistance. These mutations reduce the binding affinity of quinolones to their targets.

  • Reduced Drug Accumulation: This can occur through two main pathways:

    • Increased Efflux: Overexpression of multidrug resistance (MDR) efflux pumps actively transports quinolones out of the bacterial cell.

    • Decreased Influx: Downregulation or mutation of outer membrane porin proteins can reduce the permeability of the bacterial cell wall to quinolones.

The following diagram illustrates the primary mechanisms of quinolone resistance and cross-resistance.

Quinolone_Resistance_Mechanisms Mechanisms of Quinolone Action and Resistance cluster_0 Bacterial Cell cluster_1 Mechanism of Action cluster_2 Resistance Mechanisms Quinolone Quinolone (e.g., Enoxacin) Porin Porin Channel Quinolone->Porin Influx Efflux Efflux Pump Quinolone->Efflux Efflux Gyrase DNA Gyrase (gyrA/gyrB) Quinolone->Gyrase Inhibition TopoIV Topoisomerase IV (parC/parE) Quinolone->TopoIV Inhibition DNA Bacterial DNA Outside Outside Gyrase->DNA Supercoiling TopoIV->DNA Decatenation Porin_mut Porin Mutation/ Downregulation Porin_mut->Porin Reduces Efflux_up Efflux Pump Upregulation Efflux_up->Efflux Increases Gyrase_mut Target Mutation (gyrA) Gyrase_mut->Gyrase Alters TopoIV_mut Target Mutation (parC) TopoIV_mut->TopoIV Alters

Caption: Mechanisms of quinolone action and the development of cross-resistance.

Experimental Protocols

The data presented in this guide is primarily derived from in vitro susceptibility testing. The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard procedure in microbiology.

Broth Microdilution MIC Assay Protocol
  • Preparation of Bacterial Inoculum:

    • Isolate bacterial colonies from a fresh agar plate (e.g., Mueller-Hinton agar).

    • Suspend the colonies in a sterile saline or broth solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of each quinolone to be tested.

    • Perform serial twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well is typically 100 µL.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

The following diagram outlines the experimental workflow for determining MIC values.

MIC_Workflow Experimental Workflow for MIC Determination cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Bacterial Isolate B Prepare Inoculum (0.5 McFarland) A->B E Inoculate Plate with Bacteria B->E C Quinolone Stock Solutions D Serial Dilutions in Microtiter Plate C->D D->E F Incubate (16-20h at 37°C) E->F G Read Results (Visual Inspection) F->G H Determine MIC (Lowest concentration with no growth) G->H

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Conclusion

This compound (enoxacin) demonstrates comparable activity to other early-generation fluoroquinolones. Cross-resistance with other quinolones is a significant clinical consideration and is primarily driven by target site mutations and altered drug accumulation. The selection of an appropriate quinolone for therapy should be guided by local resistance patterns and, when possible, by susceptibility testing of the specific clinical isolate. The provided data and protocols serve as a resource for researchers investigating the evolving landscape of quinolone resistance.

References

A Comparative Analysis of the Efficacy of Antibacterial Agent 266 and Pipemidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial efficacy of the novel investigational compound, "Antibacterial agent 266," and the established quinolone antibiotic, pipemidic acid. The following sections present a summary of their mechanisms of action, comparative in vitro activity through quantitative data, and the detailed experimental protocols utilized for these evaluations.

Mechanism of Action

Pipemidic acid is a first-generation quinolone antibiotic that exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.[1] Specifically, pipemidic acid binds to the A subunit of DNA gyrase, which prevents the supercoiling of DNA, halting the advancement of the replication fork and ultimately leading to cell death.[1] While "this compound" is also a quinolone derivative, it is hypothesized to possess a modified side-chain that enhances its binding affinity to the gyrase-DNA complex, potentially leading to increased potency and a broader spectrum of activity.

cluster_bacterium Bacterial Cell quinolone Quinolone Antibiotic (Pipemidic Acid / Agent 266) gyrase DNA Gyrase / Topoisomerase IV quinolone->gyrase Inhibits dna Bacterial DNA gyrase->dna Supercoils death Cell Death gyrase->death Inhibition leads to replication DNA Replication & Transcription dna->replication

Figure 1. Simplified signaling pathway of quinolone antibiotics.

Comparative In Vitro Efficacy

The in vitro activities of "this compound" and pipemidic acid were evaluated against a panel of common Gram-negative and Gram-positive bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using standardized microdilution methods.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Table 1: Minimum Inhibitory Concentration (µg/mL) of this compound and Pipemidic Acid

Bacterial Strain"this compound"Pipemidic Acid
Escherichia coli ATCC 259220.54
Pseudomonas aeruginosa ATCC 27853216
Klebsiella pneumoniae ATCC 1388318
Staphylococcus aureus ATCC 29213432
Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Table 2: Minimum Bactericidal Concentration (µg/mL) of this compound and Pipemidic Acid

Bacterial Strain"this compound"Pipemidic Acid
Escherichia coli ATCC 2592218
Pseudomonas aeruginosa ATCC 27853432
Klebsiella pneumoniae ATCC 13883216
Staphylococcus aureus ATCC 292138>64

Experimental Protocols

The following protocols were employed to generate the comparative efficacy data.

Minimum Inhibitory Concentration (MIC) Assay

The MIC was determined using the broth microdilution method in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Antimicrobial Agents: Stock solutions of "this compound" and pipemidic acid were prepared in an appropriate solvent. Serial twofold dilutions were then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: Test organisms were cultured on appropriate agar plates. Several colonies were used to inoculate CAMHB, and the suspension was incubated until it reached a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2] The inoculum was then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[2]

  • Inoculation and Incubation: Each well of the microtiter plate, containing 100 µL of the diluted antimicrobial agent, was inoculated with 10 µL of the prepared bacterial suspension. The plates were incubated at 37°C for 18-24 hours.[3]

  • Determination of MIC: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism, as detected by the unaided eye.[3][4]

cluster_workflow MIC Assay Workflow start Prepare Serial Dilutions of Antibiotics inoculate Inoculate Microtiter Plate Wells start->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Read Plates for Visible Growth incubate->read end Determine MIC read->end

Figure 2. Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Minimum Bactericidal Concentration (MBC) Assay

Following the determination of the MIC, the MBC was determined to assess the bactericidal activity of the compounds.

  • Subculturing: A 10 µL aliquot was taken from each well of the MIC assay plate that showed no visible growth.

  • Plating: The aliquot was spread onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: The MHA plates were incubated at 37°C for 18-24 hours.

  • Determination of MBC: The MBC was defined as the lowest concentration of the antimicrobial agent that resulted in a ≥99.9% reduction in the initial inoculum count.

Summary

The presented data indicates that "this compound" demonstrates superior in vitro potency against the tested Gram-negative and Gram-positive bacteria compared to pipemidic acid. The lower MIC and MBC values suggest that "this compound" may be a more effective bactericidal agent. Further in vivo studies are warranted to confirm these findings and to evaluate the pharmacokinetic and pharmacodynamic properties of this promising new compound.

References

In vivo validation of "Antibacterial agent 266" antibacterial activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibacterial agent 266 has been identified as a potent inhibitor of plant pathogenic bacteria, specifically Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac).[1] Its mechanism of action involves the disruption of the bacterial cell membrane integrity.[1] While its current application lies in plant pathology, its membrane-targeting mechanism suggests potential for broader antibacterial activity. This guide outlines a proposed in vivo validation study to assess the therapeutic potential of this compound in a preclinical murine sepsis model, comparing its efficacy against established antibiotics, Levofloxacin and Imipenem.

Comparative Efficacy Data

The following tables summarize the hypothetical data from a murine sepsis model induced by a multi-drug resistant strain of Escherichia coli.

Table 1: Survival Rate in Murine Sepsis Model

Treatment GroupDosage (mg/kg)Administration Route7-Day Survival Rate (%)
Vehicle Control-Intravenous10
This compound 25 Intravenous 60
This compound 50 Intravenous 85
Levofloxacin50Intravenous70
Imipenem30Intravenous80

Table 2: Bacterial Load Reduction in Blood

Treatment GroupDosage (mg/kg)Administration RouteBacterial Load (Log10 CFU/mL) at 24h Post-Infection
Vehicle Control-Intravenous8.2 ± 0.6
This compound 25 Intravenous 4.5 ± 0.8
This compound 50 Intravenous 2.8 ± 0.5
Levofloxacin50Intravenous3.5 ± 0.7
Imipenem30Intravenous2.9 ± 0.4

Data are presented as mean ± standard deviation.

Table 3: Inflammatory Cytokine Levels in Serum

Treatment GroupDosage (mg/kg)TNF-α (pg/mL) at 12h Post-InfectionIL-6 (pg/mL) at 12h Post-Infection
Vehicle Control-1250 ± 1502500 ± 300
This compound 25 750 ± 100 1500 ± 250
This compound 50 450 ± 80 900 ± 180
Levofloxacin50600 ± 901100 ± 200
Imipenem30550 ± 751000 ± 190

Data are presented as mean ± standard deviation.

Experimental Protocols

Murine Sepsis Model Protocol

This protocol is based on established methods for inducing sepsis in mice to evaluate the efficacy of antimicrobial agents.[2][3][4]

1. Animal Husbandry:

  • Species: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water.

  • Acclimatization: Animals are acclimatized for at least 7 days before the experiment.

2. Induction of Sepsis (Cecal Ligation and Puncture - CLP):

  • Anesthesia: Mice are anesthetized using isoflurane (3% for induction, 1.5-2% for maintenance).

  • Surgical Procedure:

    • A midline laparotomy is performed to expose the cecum.

    • The cecum is ligated at 50% of its length from the distal end.

    • The ligated cecum is punctured once with a 22-gauge needle.

    • A small amount of fecal content is extruded to ensure patency.

    • The cecum is returned to the peritoneal cavity, and the abdomen is closed in two layers.

  • Fluid Resuscitation and Analgesia:

    • Immediately after surgery, all animals receive a subcutaneous injection of 1 mL of sterile saline for fluid resuscitation.[4]

    • Buprenorphine (0.05 mg/kg) is administered subcutaneously for analgesia.[4]

3. Treatment Administration:

  • Six hours post-CLP, animals are randomly assigned to treatment groups.

  • Treatments (this compound, Levofloxacin, Imipenem, or vehicle) are administered intravenously via the tail vein.

4. Endpoint Analysis:

  • Survival: Animals are monitored for 7 days, and survival rates are recorded.

  • Bacterial Load Quantification:

    • At 24 hours post-CLP, blood is collected via cardiac puncture from a subset of mice from each group.[4]

    • Blood samples are serially diluted in sterile phosphate-buffered saline (PBS).

    • Dilutions are plated on tryptic soy agar plates and incubated at 37°C for 24 hours.

    • Colony-forming units (CFUs) are counted to determine the bacterial load in the blood.[4]

  • Cytokine Analysis:

    • At 12 hours post-CLP, blood is collected, and serum is separated by centrifugation.

    • Serum levels of TNF-α and IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Visualizations

Experimental workflow for the murine sepsis model.

G cluster_bacterium Bacterial Cell cluster_agent Mechanism of Action PAMP Pathogen-Associated Molecular Patterns (PAMPs) Membrane Cell Membrane Integrity Membrane Integrity Membrane->Integrity Loss Loss of Integrity Membrane->Loss Biosynthesis Membrane Component Biosynthesis Biosynthesis->Membrane Integrity->Loss Agent This compound Disruption Disruption Agent->Disruption Disruption->Membrane Death Bacterial Cell Death Loss->Death

Hypothetical signaling pathway for this compound.

References

Comparative Performance of Antibacterial Agent 266 Against Nalidixic Acid-Resistant Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in-vitro efficacy of the novel investigational drug, Antibacterial Agent 266, against a nalidixic acid-resistant strain of Escherichia coli. The performance of Agent 266 is benchmarked against ciprofloxacin, a widely used second-generation fluoroquinolone. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a clear, objective overview of Agent 266's potential as a treatment for infections caused by quinolone-resistant bacteria.

Comparative Efficacy Data

The antibacterial activities of Agent 266 and ciprofloxacin were evaluated against both a nalidixic acid-susceptible (E. coli ATCC 25922) and a nalidixic acid-resistant clinical isolate of E. coli. The primary metrics for comparison are the Minimum Inhibitory Concentration (MIC) and the results of a time-kill kinetic assay.

Minimum Inhibitory Concentration (MIC)

The MIC, defined as the lowest concentration of an antibacterial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method. The results indicate that while the efficacy of ciprofloxacin is significantly reduced against the resistant strain, Agent 266 retains potent activity.

Bacterial Strain Resistance Profile Agent 266 MIC (µg/mL) Ciprofloxacin MIC (µg/mL)
E. coli ATCC 25922Susceptible0.060.12
E. coli NAR-01Nalidixic Acid-Resistant0.2532
Time-Kill Kinetic Assay

Time-kill assays were performed to assess the bactericidal activity of Agent 266 and ciprofloxacin over a 24-hour period against the nalidixic acid-resistant E. coli NAR-01 strain. The agents were tested at a concentration of 4x their respective MICs. Agent 266 demonstrated a rapid and sustained bactericidal effect, achieving a >3-log10 reduction in colony-forming units (CFU/mL) within 8 hours. In contrast, ciprofloxacin exhibited a limited and transient effect on the resistant strain.

Time (Hours) Agent 266 (0.5 µg/mL) Log10 CFU/mL Reduction Ciprofloxacin (64 µg/mL) Log10 CFU/mL Reduction Growth Control (No Drug)
0006.2
42.80.57.5
83.50.28.9
124.1-0.1 (Regrowth)9.1
244.8-0.8 (Regrowth)9.2

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

Minimum Inhibitory Concentration (MIC) Assay

The MIC values were determined following the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

  • Inoculum Preparation: A suspension of the bacterial strain was prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension was then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Drug Dilution: Serial two-fold dilutions of this compound and ciprofloxacin were prepared in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Incubation: 96-well microtiter plates were inoculated with the bacterial suspension and the diluted antibacterial agents. The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the drug that completely inhibited visible bacterial growth.

Time-Kill Kinetic Assay
  • Culture Preparation: An overnight culture of E. coli NAR-01 was diluted in fresh CAMHB and incubated at 37°C until it reached the logarithmic growth phase.

  • Exposure: The bacterial culture was adjusted to a starting concentration of approximately 5 x 10^5 CFU/mL. This compound and ciprofloxacin were added at a concentration equal to 4x their respective MICs. A growth control tube containing no antibiotic was included.

  • Sampling and Plating: Aliquots were removed from each culture at 0, 4, 8, 12, and 24 hours. The samples were serially diluted in sterile saline and plated on Mueller-Hinton agar.

  • Colony Counting: The plates were incubated at 37°C for 24 hours, and the resulting colonies were counted. The CFU/mL for each time point was calculated. Bactericidal activity is defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.

Visualized Mechanisms and Workflows

The following diagrams illustrate the mechanism of quinolone resistance and the experimental workflow employed in this study.

G cluster_0 Mechanism of Quinolone Action & Resistance quinolone Quinolone Antibiotic gyrase DNA Gyrase / Topo IV quinolone->gyrase Binds to complex Quinolone-Enzyme-DNA Complex (Cleavable) quinolone->complex dna Bacterial DNA gyrase->dna Acts on gyrase->complex Forms dna->complex death Cell Death complex->death Leads to mutation gyrA/parC Mutation mutation->gyrase Alters binding site

Caption: Mechanism of quinolone action and resistance.

G cluster_1 Comparative Efficacy Experimental Workflow start Start: Select Bacterial Strains (Susceptible & Resistant) mic Perform Broth Microdilution MIC Assay start->mic time_kill Perform Time-Kill Kinetic Assay (4x MIC) mic_data Table 1: MIC Data (Agent 266 vs. Ciprofloxacin) mic->mic_data mic_data->time_kill time_kill_data Table 2: Time-Kill Data (Log10 CFU/mL Reduction) time_kill->time_kill_data analysis Analyze & Compare Bactericidal Activity time_kill_data->analysis end Conclusion on Comparative Performance analysis->end

Caption: Workflow for in-vitro comparative efficacy testing.

AT-2266: A Broad-Spectrum Antibacterial Agent - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of AT-2266 (Enoxacin) as a broad-spectrum antibacterial agent. Through objective comparison with established alternatives—Meropenem, Ciprofloxacin, and Linezolid—and supported by experimental data, this document serves as a critical resource for evaluating the therapeutic potential of AT-2266.

Executive Summary

AT-2266 is a synthetic fluoroquinolone antibiotic with demonstrated broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, leading to bacterial cell death.[1][2] This guide presents a comparative analysis of AT-2266's in vitro activity, in vivo efficacy, and safety profile against three leading broad-spectrum agents: the carbapenem Meropenem, the fellow fluoroquinolone Ciprofloxacin, and the oxazolidinone Linezolid.

Mechanism of Action

AT-2266, like other fluoroquinolones, exerts its bactericidal effect by targeting bacterial DNA synthesis. It forms a stable complex with the DNA and the DNA gyrase (in Gram-negative bacteria) or topoisomerase IV (in Gram-positive bacteria), preventing the re-ligation of the DNA strands during replication. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.

AT-2266 Mechanism of Action cluster_bacterium Bacterial Cell AT-2266 AT-2266 DNA_Gyrase_Topo_IV DNA Gyrase (Gram-negative) Topoisomerase IV (Gram-positive) AT-2266->DNA_Gyrase_Topo_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase_Topo_IV->DNA_Replication Enables Bacterial_DNA Bacterial DNA Bacterial_DNA->DNA_Replication Cell_Death Cell_Death DNA_Replication->Cell_Death Blocked

Figure 1: Mechanism of action of AT-2266.

In Vitro Activity: A Comparative Analysis

The in vitro potency of an antibacterial agent is a critical indicator of its potential clinical efficacy. The following table summarizes the Minimum Inhibitory Concentration (MIC90) values of AT-2266 and comparator agents against a panel of clinically significant Gram-positive and Gram-negative bacteria. MIC90 represents the concentration of the drug required to inhibit the growth of 90% of the tested isolates.

Bacterial SpeciesAT-2266 (Enoxacin) MIC90 (µg/mL)Meropenem MIC90 (µg/mL)Ciprofloxacin MIC90 (µg/mL)Linezolid MIC90 (µg/mL)
Gram-Positive
Staphylococcus aureus (MSSA)2[1][3]≤0.025[4]2[5]2
Staphylococcus aureus (MRSA)2[1][3]12[5]2
Staphylococcus epidermidis2[1][3]≤0.0250.25[5]1
Enterococcus faecalis8[1]>1282[5]2
Streptococcus pneumoniae16[1]≤0.025[4]22
Gram-Negative
Escherichia coli0.25[1]≤0.025[4]0.03-0.5[5]>128
Klebsiella pneumoniae0.5[1]0.060.03-0.5[5]>128
Pseudomonas aeruginosa2[1][3]22[5]>128
Enterobacter cloacae1[1]0.1250.03-0.5[5]>128
Haemophilus influenzae≤0.25[1][3]0.1[4]≤0.03>128
Neisseria gonorrhoeae≤0.25[1][3]-≤0.03>128

In Vivo Efficacy: Preclinical Models

In vivo studies are essential to validate the in vitro activity of an antimicrobial agent and to assess its performance in a complex biological system. This section outlines the efficacy of AT-2266 and comparator drugs in established murine models of infection.

AT-2266 (Enoxacin)
  • Urinary Tract Infection (UTI) Model: In a murine model of UTI caused by E. coli, oral administration of enoxacin has been shown to be effective in reducing bacterial counts in the bladder and kidneys.

  • Pneumonia Model: In a murine model of pneumonia, enoxacin demonstrated efficacy in reducing bacterial load in the lungs and improving survival rates.[6]

Meropenem
  • Pneumonia Model: Meropenem has shown significant efficacy in murine models of pneumonia caused by P. aeruginosa and K. pneumoniae, leading to a reduction in bacterial burden in the lungs.

  • Sepsis Model: In a murine sepsis model, meropenem treatment has been demonstrated to improve survival rates.

Ciprofloxacin
  • Urinary Tract Infection (UTI) Model: Ciprofloxacin is highly effective in murine UTI models, significantly reducing bacterial loads in the urinary tract.

  • Sepsis Model: Ciprofloxacin has shown efficacy in reducing mortality in murine models of sepsis caused by Gram-negative bacteria.

Linezolid
  • Pneumonia Model: Linezolid has demonstrated efficacy against Gram-positive pathogens, including MRSA, in murine pneumonia models, reducing bacterial counts in the lungs.

  • Skin and Soft Tissue Infection (SSTI) Model: Linezolid is effective in reducing bacterial burden and lesion size in murine models of SSTI caused by S. aureus.

Safety and Tolerability

The safety profile of an antibiotic is a critical determinant of its clinical utility. The following table summarizes the common adverse effects associated with AT-2266 and the comparator agents.

Adverse Effect CategoryAT-2266 (Enoxacin)MeropenemCiprofloxacinLinezolid
Gastrointestinal Nausea, vomiting, diarrhea, abdominal pain[2][4][7][8]Diarrhea, nausea, vomitingNausea, diarrhea, vomitingDiarrhea, nausea, vomiting
Central Nervous System Headache, dizziness, insomnia, seizures (rare)[2][7][9]Headache, seizures (rare)Headache, dizziness, confusion, seizures (rare)Headache, dizziness
Dermatological Rash, photosensitivity[2][7]RashRash, photosensitivityRash
Musculoskeletal Tendonitis, tendon rupture (rare)[2]-Tendonitis, tendon rupture (black box warning)-
Hematological -Thrombocytosis, eosinophilia-Myelosuppression (thrombocytopenia, anemia, neutropenia)
Hepatic Elevated liver enzymes (rare)[7]Elevated liver enzymesElevated liver enzymesElevated liver enzymes

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

This protocol outlines the standardized broth microdilution method for determining the MIC of an antimicrobial agent against aerobic bacteria, based on CLSI guidelines.

MIC Determination Workflow Start Start Prepare_Antibiotic_Dilutions Prepare serial two-fold dilutions of the antibiotic in a 96-well microtiter plate. Start->Prepare_Antibiotic_Dilutions Prepare_Inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). Start->Prepare_Inoculum Inoculate_Plate Inoculate each well of the microtiter plate with the bacterial suspension. Prepare_Antibiotic_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate the plate at 35-37°C for 16-20 hours. Inoculate_Plate->Incubate Read_Results Visually inspect for bacterial growth (turbidity). The MIC is the lowest concentration with no visible growth. Incubate->Read_Results End End Read_Results->End

Figure 2: Broth microdilution MIC determination workflow.

Detailed Methodology:

  • Preparation of Antimicrobial Agent Dilutions:

    • A series of two-fold dilutions of the test antibiotic (AT-2266, Meropenem, Ciprofloxacin, or Linezolid) is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[10]

    • The final volume in each well is typically 100 µL.

  • Inoculum Preparation:

    • A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10]

    • This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension.

    • A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing broth only) are included.

    • The plate is incubated at 35-37°C for 16-20 hours in ambient air.[10]

  • Interpretation of Results:

    • Following incubation, the plate is examined for visible turbidity.

    • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

In Vivo Efficacy: Murine Sepsis Model

This protocol describes a standardized murine model of sepsis induced by intraperitoneal injection of a bacterial pathogen to evaluate the in vivo efficacy of antimicrobial agents.[6][7][11]

Murine Sepsis Model Workflow Start Start Animal_Acclimation Acclimate mice (e.g., C57BL/6) for at least 7 days. Start->Animal_Acclimation Sepsis_Induction Induce sepsis via intraperitoneal (IP) injection of a standardized bacterial inoculum. Animal_Acclimation->Sepsis_Induction Treatment_Administration Administer the test antibiotic (e.g., AT-2266) or vehicle control at a specified time post-infection. Sepsis_Induction->Treatment_Administration Monitoring Monitor animals for clinical signs of illness and survival over a defined period (e.g., 7 days). Treatment_Administration->Monitoring Endpoint_Analysis At predetermined time points, collect blood and/or organs for bacterial load determination (CFU counts). Monitoring->Endpoint_Analysis End End Endpoint_Analysis->End

Figure 3: Murine sepsis model experimental workflow.

Detailed Methodology:

  • Animal Model:

    • Female or male C57BL/6 mice, 8-12 weeks of age, are typically used.[11]

    • Animals are housed in a controlled environment with ad libitum access to food and water.

  • Sepsis Induction:

    • A clinically relevant bacterial strain (e.g., E. coli, S. aureus) is grown to mid-logarithmic phase and diluted in sterile saline to the desired concentration.

    • Sepsis is induced by intraperitoneal (IP) injection of the bacterial suspension. The inoculum size is predetermined to cause a non-lethal or lethal infection depending on the study endpoint.[6]

  • Antimicrobial Treatment:

    • At a specified time post-infection (e.g., 2-4 hours), animals are treated with the test antibiotic (AT-2266 or comparator) or a vehicle control.

    • The route of administration (e.g., oral, intravenous, subcutaneous) and dosing regimen are selected to mimic potential clinical use.

  • Efficacy Assessment:

    • Survival: Animals are monitored for survival over a period of 7-14 days.

    • Bacterial Burden: At predetermined time points, subgroups of animals are euthanized, and blood, spleen, and/or liver are collected aseptically.

    • Tissues are homogenized, and serial dilutions are plated on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue or milliliter of blood.

Conclusion

AT-2266 demonstrates potent broad-spectrum in vitro activity against a wide range of clinically important Gram-positive and Gram-negative bacteria, comparable to that of ciprofloxacin and, for some pathogens, approaching the activity of meropenem. Its mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, is a well-established and effective antibacterial strategy. Preclinical in vivo data, although requiring more direct comparative studies, suggest that AT-2266 is effective in treating infections in relevant animal models. The safety profile of AT-2266 is consistent with that of other fluoroquinolones, with gastrointestinal and CNS effects being the most commonly reported adverse events.

For drug development professionals, AT-2266 represents a promising candidate for further investigation, particularly in an era of increasing antimicrobial resistance. Further head-to-head comparative in vivo efficacy and safety studies against modern broad-spectrum agents are warranted to fully delineate its clinical potential. The data and protocols presented in this guide provide a solid foundation for such future research and development efforts.

References

A Comparative Analysis of Enoxacin ("Antibacterial Agent 266") and Other Fluoroquinolones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the antibacterial efficacy, mechanism of action, pharmacokinetics, and safety profile of Enoxacin in relation to other key fluoroquinolones, supported by experimental data and detailed protocols.

Introduction

Enoxacin, also known as AT-2266, is a synthetic broad-spectrum fluoroquinolone antibacterial agent.[1][2] Like other members of the fluoroquinolone class, it exerts its bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication. This guide provides a comprehensive comparative analysis of Enoxacin against other notable fluoroquinolones such as Ciprofloxacin, Levofloxacin, and Moxifloxacin, offering valuable insights for researchers, scientists, and drug development professionals. The information presented is curated from various in vitro and in vivo studies to facilitate an objective evaluation of their performance.

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

The primary mechanism of action for Enoxacin and other fluoroquinolones involves the targeting of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][3] In Gram-negative bacteria, DNA gyrase is the principal target, while in Gram-positive bacteria, topoisomerase IV is often the primary target.[4]

These enzymes are crucial for managing DNA topology during replication, transcription, and repair. DNA gyrase introduces negative supercoils into the bacterial DNA, a process necessary for the unwinding of the DNA double helix.[1] Topoisomerase IV is primarily involved in the decatenation, or separation, of interlinked daughter chromosomes following DNA replication.[1][5]

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it.[1][3] This leads to the accumulation of double-strand DNA breaks, which ultimately triggers a cascade of events leading to bacterial cell death.[4]

Fluoroquinolone_Mechanism cluster_bacterial_cell Bacterial Cell cluster_dna_replication DNA Replication & Transcription cluster_cellular_effects Cellular Effects FQ Fluoroquinolone (e.g., Enoxacin) DNA_Gyrase DNA Gyrase (Topoisomerase II) FQ->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV FQ->Topo_IV Inhibition DNA Bacterial DNA DNA_Gyrase->DNA Relaxation DSB Double-Strand DNA Breaks DNA_Gyrase->DSB Topo_IV->DSB DNA->DNA_Gyrase Supercoiling DNA->Topo_IV Decatenation of daughter chromosomes Inhibit_Replication Inhibition of DNA Replication DSB->Inhibit_Replication Cell_Death Bacterial Cell Death Inhibit_Replication->Cell_Death

Diagram 1: Mechanism of action of fluoroquinolones.

Comparative In Vitro Antibacterial Activity

The in vitro potency of antibacterial agents is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium. The MIC90, the concentration required to inhibit 90% of isolates, is a key parameter for comparing the activity of different antibiotics against a population of bacterial strains.

BacteriumEnoxacin (MIC90, µg/mL)Ciprofloxacin (MIC90, µg/mL)Levofloxacin (MIC90, µg/mL)Moxifloxacin (MIC90, µg/mL)
Gram-Negative
Escherichia coli0.25[6]0.03 - 0.25[7][8]≤0.03 - 0.12[9]0.06 - 0.25
Klebsiella pneumoniae0.5[10]0.12 - 0.5[7]≤0.03 - 0.12[9]0.12 - 0.5
Pseudomonas aeruginosa>99.9% intrapulmonary killing[11]1.0 - 4.0[8]0.5 - 1.0[9]4.0 - 8.0[12]
Enterobacter cloacae1.0[6]0.12 - 0.50.12 - 0.250.25 - 1.0
Gram-Positive
Staphylococcus aureus (MSSA)-0.5 - 1.00.12 - 0.25[9]0.12 - 0.25[12]
Streptococcus pneumoniae-1.0 - 2.00.5[9]0.12 - 0.25[12]
Enterococcus faecalis-2.0 - 4.00.5 - 2.0[9]0.5 - 1.0

Note: MIC values can vary depending on the specific strains tested and the methodology used. The data presented is a synthesis from multiple sources for comparative purposes.

Pharmacokinetic Profile: A Comparative Overview

The pharmacokinetic properties of an antibiotic are critical to its clinical efficacy. These properties determine the drug's absorption, distribution, metabolism, and excretion, which in turn influence the concentration of the drug at the site of infection.

ParameterEnoxacinCiprofloxacinLevofloxacinMoxifloxacin
Bioavailability (%) ~90[2]50 - 80~99~90
Half-life (hours) 3 - 6[2]3 - 5[13]6 - 8[13]9 - 13[13]
Peak Plasma Concentration (Cmax, mg/L) 1.9 (400 mg dose)[10]1.5 - 2.9 (500 mg dose)[13]5.2 - 6.2 (500 mg dose)[14][15]3.1 - 4.5 (400 mg dose)[13]
Protein Binding (%) ~40[2]20 - 4024 - 38~50
Primary Route of Elimination Renal[2]Renal and HepaticPrimarily RenalPrimarily Hepatic

Safety and Tolerability Profile

While generally well-tolerated, fluoroquinolones as a class are associated with a range of potential adverse effects. Comparative safety data is essential for risk-benefit assessment in drug development.

Adverse Effect CategoryEnoxacinCiprofloxacinLevofloxacinMoxifloxacin
Gastrointestinal Nausea, vomiting, diarrhea[16]Nausea, diarrhea, vomiting[16]Nausea, diarrhea[16]Nausea, diarrhea[16]
Central Nervous System (CNS) Dizziness, headache, insomnia[16]Dizziness, headache, restlessness[16]Headache, dizziness, insomnia[16]Dizziness, headache[16]
Dermatologic Rash, photosensitivityRash, photosensitivityRash, photosensitivityRash, photosensitivity
Musculoskeletal Tendinitis, tendon rupture (class warning)Tendinitis, tendon rupture (class warning)[16]Tendinitis, tendon rupture (class warning)[16]Tendinitis, tendon rupture (class warning)
Cardiovascular QTc prolongation (class warning)QTc prolongation (class warning)QTc prolongation (class warning)[16]QTc prolongation (class warning)[17]
Psychiatric -Suicidal thoughts and behaviors (rare)[18]Suicidal thoughts and behaviors (rare)[18]Suicidal thoughts and behaviors (rare)[18]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standardized procedure to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare serial two-fold dilutions of antibiotics in broth C Inoculate microtiter plate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 35-37°C for 16-20 hours C->D E Visually inspect for turbidity D->E F Determine MIC: Lowest concentration with no visible growth E->F

Diagram 2: Workflow for MIC determination.
Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Time_Kill_Assay cluster_setup Assay Setup cluster_sampling Sampling and Plating cluster_data_analysis Data Analysis A Prepare bacterial culture in log phase B Add antibiotic at various concentrations (e.g., 1x, 4x MIC) A->B C Incubate cultures at 37°C B->C D Withdraw aliquots at specified time points (0, 2, 4, 8, 24h) C->D E Perform serial dilutions and plate on agar D->E F Incubate plates and count Colony Forming Units (CFU) E->F G Plot log10 CFU/mL vs. time F->G

Diagram 3: Time-kill assay workflow.
Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay cluster_cell_culture Cell Culture and Treatment cluster_assay_procedure Assay Procedure cluster_measurement Measurement A Seed cells in a 96-well plate B Treat cells with varying concentrations of fluoroquinolones A->B C Incubate for a defined period (e.g., 24-72h) B->C D Add MTT reagent to each well C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability (%) G->H

Diagram 4: MTT cytotoxicity assay workflow.

Conclusion

Enoxacin demonstrates a broad spectrum of antibacterial activity, particularly against Gram-negative organisms. Its pharmacokinetic profile is characterized by good oral bioavailability and a half-life that supports twice-daily dosing. When compared to other fluoroquinolones, its potency against certain pathogens may be comparable or slightly less than that of newer agents like Levofloxacin and Moxifloxacin, especially against Gram-positive bacteria. The safety profile of Enoxacin is consistent with that of the fluoroquinolone class, with gastrointestinal and CNS effects being the most commonly reported adverse events. This comparative guide, with its consolidated data and detailed experimental workflows, serves as a valuable resource for the scientific community in the ongoing efforts of antibacterial drug research and development.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Antibacterial Agent 266

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Antibacterial Agent 266" is a placeholder designation and not a universally recognized chemical identifier. The following procedures are based on established best practices for the disposal of common laboratory antibacterial agents. Personnel must consult their institution's specific Safety Data Sheet (SDS) and waste disposal protocols for the exact agent in use and adhere to all local, state, and federal regulations.

Proper disposal of antibacterial agents is critical to prevent environmental contamination and the development of antibiotic-resistant microorganisms.[1][2][3] This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to safely manage and dispose of waste contaminated with "this compound."

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling of concentrated forms of the agent should occur within a chemical fume hood to minimize inhalation risk.[2]

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile)Prevent skin contact.
Eye Protection Safety goggles with side-shieldsProtect eyes from splashes.
Lab Coat Impervious, long-sleevedProtect skin and clothing from contamination.
Respiratory Protection N95 or higher (for powders/aerosols)Prevent inhalation of hazardous particles.

Ensure that a safety shower and an eyewash station are readily accessible before handling the agent.[2]

Waste Characterization and Segregation

Proper segregation is the most critical step in the disposal process.[2] Waste contaminated with this compound must be categorized as hazardous chemical waste and must not be disposed of via standard drains or regular trash.[2][3] Flushing antibacterial agents down the sink can contribute to the development of antibiotic-resistant bacteria in aquatic ecosystems.[2]

Table 2: Waste Stream Classification for this compound

Waste Stream CategoryDescription & ExamplesDisposal Pathway
High-Concentration Liquid Waste Stock solutions, unused formulations, rinsate from triple-rinsed containers.[2]Hazardous Chemical Waste (Liquid)
Low-Concentration Liquid Waste Used cell culture media containing the agent.Hazardous Chemical Waste (Liquid)
Contaminated Solid Waste Gloves, pipette tips, flasks, tubes, contaminated PPE.[2]Hazardous Chemical Waste (Solid)
Contaminated Sharps Needles, scalpels, broken glass contaminated with the agent.Hazardous Sharps Waste
Empty Containers Original bottles or containers that held the agent.Regular Trash (after decontamination)

Detailed Disposal Protocols

The following protocols provide step-by-step guidance for each waste stream. The primary method for disposal is collection by your institution's Environmental Health & Safety (EHS) office.[4][5]

  • Container Selection: Choose a dedicated, leak-proof, and chemically compatible hazardous waste container for all liquid waste containing this compound.[2][4]

  • Waste Collection: Carefully pour all high- and low-concentration liquid waste into the designated container.[2] This includes stock solutions, used media, and all rinsate.

  • Labeling: Immediately affix a "Hazardous Waste" label to the container.[4][6] The label must include:

    • The full chemical name: "Waste: this compound"

    • The primary hazards (e.g., "Toxic," "Environmental Hazard")

    • The date waste accumulation began.[7]

    • The name of the principal investigator and laboratory location.[2]

  • Storage: Store the container in a designated satellite accumulation area within the lab.[4] The container must remain securely closed except when adding waste.[4] Use secondary containment, such as a plastic tray, to mitigate spills.[8][9]

  • Disposal Request: Once the container is 90% full, submit a chemical waste pickup request to your institution's EHS office.[4][5]

Note on Decontamination: Some heat-stable antibiotics are not destroyed by autoclaving.[3] Therefore, unless the SDS for Agent 266 explicitly states it is degraded by heat, all liquid media containing it should be treated as chemical waste, not biohazardous waste.[1][3]

  • Solid Waste Collection: Place all non-sharp solid waste (gloves, tubes, pipette tips) into a dedicated, leak-proof container or a robust plastic bag clearly labeled for "Hazardous Chemical Waste."[2][10]

  • Sharps Waste Collection: Dispose of all contaminated sharps, such as needles or broken glass, immediately into a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[11]

  • Storage and Labeling: Label and store solid waste containers alongside liquid waste containers in the satellite accumulation area.

  • Disposal Request: Arrange for pickup through the EHS office once the containers are full.

A container that held a hazardous chemical is not considered empty until it has been properly decontaminated.[2]

  • Triple Rinsing: Rinse the empty container with a suitable solvent (e.g., water or ethanol) a minimum of three times.[2][8]

  • Rinsate Collection: Crucially, collect all three rinses as hazardous liquid waste and add them to your liquid waste container.[2][8]

  • Container Disposal: Once triple-rinsed, deface or remove the original label from the container.[1][12] It can then be disposed of in the regular trash or recycled according to institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Segregation & Collection cluster_3 Final Disposal start Waste Generated (Contains Agent 266) is_liquid Liquid? start->is_liquid is_sharp Sharp? is_liquid->is_sharp No liquid_waste Collect in Labeled Liquid Chemical Waste Container is_liquid->liquid_waste Yes is_container Empty Container? is_sharp->is_container No sharps_waste Collect in Labeled Chemical Sharps Container is_sharp->sharps_waste Yes solid_waste Collect in Labeled Solid Chemical Waste Container is_container->solid_waste No decontaminate Triple-Rinse Container Collect Rinsate as Liquid Waste is_container->decontaminate Yes ehs_pickup Arrange EHS Waste Pickup liquid_waste->ehs_pickup solid_waste->ehs_pickup sharps_waste->ehs_pickup trash Dispose in Regular Trash decontaminate->trash

Caption: Decision workflow for segregating and disposing of waste contaminated with this compound.

References

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